4,4'-Methylenebis(2,6-dimethylaniline)
説明
The exact mass of the compound 4,4'-Methylenebis(2,6-dimethylaniline) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,4'-Methylenebis(2,6-dimethylaniline) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Methylenebis(2,6-dimethylaniline) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
4-[(4-amino-3,5-dimethylphenyl)methyl]-2,6-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2/c1-10-5-14(6-11(2)16(10)18)9-15-7-12(3)17(19)13(4)8-15/h5-8H,9,18-19H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHOXRVODFQGCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)CC2=CC(=C(C(=C2)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193713 | |
| Record name | 4,4'-Methylenebis(2,6-xylidine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90193713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4073-98-7 | |
| Record name | 4,4′-Methylenebis(2,6-dimethylaniline) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4073-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Methylenebis(2,6-xylidine) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004073987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Methylenebis(2,6-xylidine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90193713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-methylenebis(2,6-xylidine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.625 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-METHYLENEBIS(2,6-XYLIDINE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZX9T33K7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Spectroscopic Characterization of 4,4'-Methylenebis(2,6-dimethylaniline)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the spectroscopic techniques used to characterize the molecular structure of 4,4'-Methylenebis(2,6-dimethylaniline). As a Senior Application Scientist, my objective is to not only present the data but also to elucidate the underlying principles and experimental considerations that ensure the integrity and reliability of the spectroscopic analysis. This document is structured to offer both a theoretical foundation and practical insights for professionals engaged in chemical research and development.
Introduction: The Significance of 4,4'-Methylenebis(2,6-dimethylaniline)
4,4'-Methylenebis(2,6-dimethylaniline), a sterically hindered aromatic diamine, serves as a crucial building block in polymer chemistry and as a ligand in coordination chemistry. Its molecular structure, characterized by two 2,6-dimethylaniline moieties linked by a methylene bridge, imparts unique properties to the materials derived from it. Accurate and comprehensive characterization of this molecule is paramount for ensuring the quality, performance, and safety of the end products. Spectroscopic methods provide the necessary tools for this detailed molecular-level investigation.
Molecular Structure and Key Spectroscopic Features
A foundational understanding of the molecular structure is essential for interpreting its spectroscopic data. The key features of 4,4'-Methylenebis(2,6-dimethylaniline) that are pertinent to spectroscopic analysis are:
-
Aromatic Rings: Two phenyl rings, each substituted with two methyl groups and one amino group.
-
Amino Groups (-NH₂): Primary amine functionalities that are key reactive sites and have characteristic spectroscopic signatures.
-
Methylene Bridge (-CH₂-): A single carbon atom linking the two aromatic rings.
-
Methyl Groups (-CH₃): Four methyl groups ortho to the amino groups, which introduce steric hindrance and have distinct NMR signals.
"physical and chemical properties of 4,4'-Methylenebis(2,6-dimethylaniline)"
For Researchers, Scientists, and Drug Development Professionals
Foreword
4,4'-Methylenebis(2,6-dimethylaniline), a sterically hindered aromatic diamine, is a compound of significant interest across various scientific disciplines. Its unique structural characteristics impart a range of chemical and physical properties that make it a valuable building block in polymer chemistry, a useful component in material science, and a subject of study in toxicology and drug development. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, intended to serve as a foundational resource for professionals engaged in research and development. By delving into its molecular structure, reactivity, and spectral characteristics, we aim to equip scientists with the knowledge necessary for its effective and safe application.
Section 1: Molecular Structure and Physicochemical Properties
4,4'-Methylenebis(2,6-dimethylaniline), with the CAS number 4073-98-7, possesses a molecular structure characterized by two 2,6-dimethylaniline units linked by a methylene bridge at the para position. This arrangement results in a molecular formula of C₁₇H₂₂N₂ and a molecular weight of 254.37 g/mol . The presence of methyl groups in the ortho positions to the amino groups introduces significant steric hindrance, which profoundly influences the molecule's reactivity and physical properties.
Physical Properties
| Property | Value | Source(s) |
| CAS Number | 4073-98-7 | |
| Molecular Formula | C₁₇H₂₂N₂ | |
| Molecular Weight | 254.37 g/mol | |
| Appearance | Off-white powder | [1] |
| Melting Point | 121-123 °C | [1][2] |
| Boiling Point (Predicted) | 424.9 °C at 760 mmHg | [1][3] |
| Density (Predicted) | 1.066 g/cm³ | [1] |
| Water Solubility | Sparingly soluble | |
| Storage | Store in a dark place under an inert atmosphere at room temperature. |
Solubility Profile:
Qualitative assessments indicate that 4,4'-Methylenebis(2,6-dimethylaniline) is sparingly soluble in water. Its nonpolar character, owing to the aromatic rings and methyl groups, suggests better solubility in organic solvents. For a related compound, 4,4'-Methylenebis(2,6-diethylaniline), solubility in toluene has been noted.[4]
Section 2: Spectroscopic and Analytical Characterization
A thorough understanding of a compound's spectral properties is crucial for its identification and characterization. While readily available spectra for 4,4'-Methylenebis(2,6-dimethylaniline) are limited, data for structurally similar compounds and general principles of spectroscopy provide valuable insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene bridge protons, the amine protons, and the methyl group protons. Due to the symmetry of the molecule, the two aromatic rings should be chemically equivalent. The aromatic protons would likely appear as a singlet, and the four methyl groups would also likely present as a single peak. The methylene bridge protons would appear as a singlet, and the amine protons would also be a singlet, with its chemical shift being sensitive to solvent and concentration. For the closely related 4,4′-methylenebis(2,6-diethylaniline), the aromatic protons appear as a singlet at δ 6.51 ppm, the amine protons as a singlet at δ 4.70 ppm, the methylene bridge protons as a singlet at δ 3.84 ppm, and the ethyl groups show a quartet and a triplet.[5][6]
-
¹³C NMR: The carbon NMR spectrum would provide information on the different carbon environments within the molecule. Separate signals would be expected for the aromatic carbons (substituted and unsubstituted), the methylene bridge carbon, and the methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum of 4,4'-Methylenebis(2,6-dimethylaniline) would be characterized by absorption bands corresponding to the N-H stretching of the primary amine groups, typically in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic rings and the methyl and methylene groups would be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1500-1600 cm⁻¹ region. The C-N stretching vibration would also be present.
Mass Spectrometry (MS)
Mass spectrometry would reveal the molecular ion peak corresponding to the molecular weight of the compound (m/z = 254.37). The fragmentation pattern would likely involve cleavage of the C-N bonds and the bonds of the methylene bridge, providing further structural information. For the analogous 4,4′-Methylenebis(3-chloro-2,6-diethylaniline), mass spectral data is available and shows a complex fragmentation pattern.[7]
Section 3: Chemical Properties and Reactivity
The chemical behavior of 4,4'-Methylenebis(2,6-dimethylaniline) is primarily dictated by the presence of the two primary aromatic amine groups and the steric hindrance imposed by the ortho-methyl substituents.
Basicity and Salt Formation
Like other aromatic amines, the lone pair of electrons on the nitrogen atoms imparts basic properties to the molecule. It readily reacts with strong acids, such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), to form the corresponding ammonium salts.[8][9] This reaction involves the protonation of the amino group.
Caption: Reaction of an amine with an acid to form an ammonium salt.
Oxidation
Aromatic amines are susceptible to oxidation, and the products can vary depending on the oxidizing agent and reaction conditions. Oxidation can occur at the nitrogen atom or the aromatic ring.[10] Strong oxidizing agents can lead to the formation of colored products and, in some cases, polymerization. The steric hindrance from the ortho-methyl groups in 4,4'-Methylenebis(2,6-dimethylaniline) may influence the course of oxidation compared to unhindered anilines.
Reactivity as a Curing Agent
A significant application of sterically hindered diamines like 4,4'-Methylenebis(2,6-dimethylaniline) and its analogues is as curing agents for epoxy resins and as chain extenders for polyurethanes.[11][12] The nucleophilic amino groups react with the electrophilic epoxide rings or isocyanate groups, leading to the formation of a cross-linked polymer network. The steric hindrance around the amino groups can moderate the reactivity, which can be advantageous in controlling the curing process.[10]
Caption: Curing of an epoxy resin with a diamine.
Section 4: Synthesis and Experimental Protocols
Synthetic Pathway
The synthesis of 4,4'-Methylenebis(2,6-dimethylaniline) is typically achieved through the acid-catalyzed condensation of 2,6-dimethylaniline with a source of formaldehyde, such as formalin.[13][14] The reaction proceeds via electrophilic aromatic substitution, where the protonated formaldehyde acts as the electrophile.
Caption: General synthesis pathway for 4,4'-Methylenebis(2,6-dimethylaniline).
Detailed Experimental Protocol for Synthesis
The following protocol is adapted from a patented procedure and provides a more detailed workflow for laboratory synthesis.[13][14]
Materials:
-
2,6-Dimethylaniline
-
Formalin (37% formaldehyde in water)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Dichloromethane
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,6-dimethylaniline and formalin.
-
Acidification: Slowly add concentrated hydrochloric acid to the mixture while stirring. An exothermic reaction may occur; maintain the temperature with a water bath if necessary.
-
Reaction: Heat the mixture to a specified temperature (e.g., 70-100°C) and allow it to react for several hours with continuous stirring.[13][14]
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Neutralization and Extraction: Carefully neutralize the acidic mixture with a sodium hydroxide solution. Extract the product into an organic solvent such as dichloromethane or diethyl ether.
-
Drying and Evaporation: Dry the organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography. A patent describes crystallization from isopropanol.[13]
Section 5: Safety and Handling
4,4'-Methylenebis(2,6-dimethylaniline) is a chemical that requires careful handling to minimize exposure and ensure laboratory safety.
Hazard Identification:
-
Toxicity: Aromatic amines, as a class, can be toxic. Specific toxicological data for this compound should be consulted from the Safety Data Sheet (SDS).
-
Irritation: The compound may cause skin and eye irritation.
-
Mutagenicity: Some sources indicate that this substance has shown mutagenic properties.
Recommended Handling Practices:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
4,4'-Methylenebis(2,6-dimethylaniline) is a versatile diamine with a unique set of physical and chemical properties stemming from its sterically hindered aromatic structure. This guide has provided a detailed overview of its molecular characteristics, spectroscopic signatures, reactivity, synthesis, and safety considerations. For researchers and professionals in drug development and material science, a thorough understanding of these fundamental aspects is paramount for its successful and safe utilization in innovative applications. Further research into its biological activities and the development of more detailed analytical methods will continue to expand the utility of this intriguing molecule.
References
- 1. 4,4'-Methylenebis(2,6-dimethylaniline) | 4073-98-7 [amp.chemicalbook.com]
- 2. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 13680-35-8 CAS MSDS (4,4'-Methylenebis(2,6-diethylaniline)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mzCloud – 4 4 Methylenebis 3 chloro 2 6 diethylaniline [mzcloud.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. tsijournals.com [tsijournals.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. 4,4'-Methylenebis(2,6-diethylaniline) | 13680-35-8 [chemicalbook.com]
- 13. US4289906A - Chemical process for preparing methylene bis-anilines - Google Patents [patents.google.com]
- 14. CN105693526A - Preparation method of 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline) - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Solubility of 4,4'-Methylenebis(2,6-dimethylaniline) in Organic Solvents
Executive Summary
4,4'-Methylenebis(2,6-dimethylaniline), a sterically hindered aromatic diamine, is a critical building block in advanced polymer synthesis, serving as a chain extender and curing agent. Its performance in these applications is fundamentally linked to its behavior in solution, making a thorough understanding of its solubility an essential prerequisite for formulation, process optimization, and quality control. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. A review of publicly available data reveals a significant lack of quantitative solubility information in common organic solvents, necessitating a reliable in-house methodology for its determination. To this end, this document furnishes a detailed, field-proven experimental protocol for quantitative solubility analysis using High-Performance Liquid Chromatography (HPLC), empowering researchers to generate the precise data required for their specific applications.
Introduction: The Critical Role of Solubility
4,4'-Methylenebis(2,6-dimethylaniline) (CAS: 4073-98-7) is an aromatic amine valued for the unique properties it imparts to high-performance polymers. Its structure, featuring two aniline rings linked by a methylene bridge and flanked by four ortho-methyl groups, creates significant steric hindrance. This modulated reactivity is desirable in applications requiring controlled curing profiles, such as in the manufacturing of polyurethanes and epoxy resins.
The successful application of this molecule is contingent on its dissolution in a suitable solvent system. Key processes influenced by solubility include:
-
Reaction Kinetics: Ensuring the amine is fully dissolved in the reaction medium is crucial for achieving homogeneous reaction kinetics and preventing defects in the final polymer matrix.
-
Formulation Stability: In multi-component formulations, preventing precipitation of the amine over time and across temperature ranges is vital for product shelf-life and performance.
-
Purification: Recrystallization, a common purification method, relies entirely on the differential solubility of the compound and its impurities in a given solvent at varying temperatures.
Despite its industrial relevance, a comprehensive survey of scientific literature and chemical databases reveals a scarcity of published quantitative solubility data for 4,4'-Methylenebis(2,6-dimethylaniline) in organic solvents. This guide bridges that gap by providing the theoretical framework and a practical, validated protocol for researchers to determine this critical parameter.
Physicochemical Profile & Solubility Prediction
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." A molecule's polarity, size, and capacity for intermolecular interactions (especially hydrogen bonding) dictate which solvents are likely to be effective. The key physicochemical properties of 4,4'-Methylenebis(2,6-dimethylaniline) are summarized in Table 1.
Table 1: Physicochemical Properties of 4,4'-Methylenebis(2,6-dimethylaniline)
| Property | Value | Source(s) |
| CAS Number | 4073-98-7 | |
| Molecular Formula | C₁₇H₂₂N₂ | [1] |
| Molecular Weight | 254.37 g/mol | |
| Appearance | Off-white to beige powder/crystals | [1] |
| Melting Point | 121-123 °C | |
| Water Solubility | 27.02 mg/L (at 20°C) | [1] |
| LogP (octanol-water) | 2.6 - 3.9 | [1] |
| Topological Polar Surface Area | 52 Ų | N/A |
Analysis of Properties:
-
High LogP & Low Water Solubility: The LogP value indicates a strong preference for nonpolar environments over aqueous ones, which is confirmed by its extremely low measured water solubility.[1] The molecule is predominantly hydrophobic.
-
Hydrogen Bonding: The two primary amine (-NH₂) groups are capable of acting as hydrogen bond donors, while the nitrogen lone pairs can act as acceptors. This suggests that solubility will be favorable in solvents that can participate in hydrogen bonding.
-
Steric Hindrance: The ortho-methyl groups, while contributing to the molecule's desirable reactivity profile, also sterically shield the amine groups, potentially hindering solvent interaction and reducing solubility compared to its un-substituted analogue, 4,4'-methylenedianiline.
Based on these properties, we can predict a general solubility profile, as illustrated in the diagram below.
Caption: Predicted solubility based on molecular interactions.
-
High Solubility Expected: In polar aprotic solvents like Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), and N,N-Dimethylformamide (DMF). These solvents have strong dipole moments that can interact with the polar amine groups but do not self-associate via hydrogen bonding, making them excellent solvents for a wide range of organic molecules.
-
Moderate Solubility Expected: In polar protic solvents (e.g., methanol, ethanol) and nonpolar aromatic solvents (e.g., toluene). While protic solvents can hydrogen bond, their own strong self-association may compete with solute-solvent interactions. Toluene should be effective due to favorable π-stacking and van der Waals interactions with the aromatic rings.
-
Low Solubility Expected: In nonpolar aliphatic solvents like hexane. The van der Waals interactions alone may not be sufficient to overcome the crystal lattice energy of this solid compound.
Standardized Protocol for Quantitative Solubility Determination
Given the lack of published data, a standardized experimental approach is necessary. The following protocol describes the equilibrium saturation method, a robust and reliable technique for determining solubility, coupled with HPLC-UV for accurate quantification.
3.1 Causality and Expertise in Method Selection
-
Equilibrium Method: This method is chosen because it measures the true thermodynamic solubility limit, provided the system reaches equilibrium. This is critical for applications where long-term stability is required.
-
HPLC with UV Detection: This is the analytical method of choice for several reasons. 4,4'-Methylenebis(2,6-dimethylaniline) contains strong chromophores (the aniline rings), making it highly sensitive to UV detection. HPLC provides the necessary specificity to separate the analyte from any potential impurities or degradation products, ensuring accurate quantification.[2][3] This is superior to gravimetric methods, which are prone to errors from solvent evaporation and co-precipitation of impurities.
3.2 Experimental Workflow Diagram
Caption: Workflow for quantitative solubility determination.
3.3 Step-by-Step Methodology
A. Materials and Equipment
-
4,4'-Methylenebis(2,6-dimethylaniline), >98% purity
-
Organic solvents, HPLC grade
-
Analytical balance (± 0.1 mg)
-
2 mL glass vials with screw caps
-
Temperature-controlled orbital shaker or incubator
-
Benchtop centrifuge with vial adapters
-
Calibrated micropipettes
-
Volumetric flasks (Class A)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
HPLC system with UV/Vis detector, autosampler, and C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
B. Protocol
-
Preparation of Saturated Solutions:
-
Add approximately 20-30 mg of 4,4'-Methylenebis(2,6-dimethylaniline) to a 2 mL glass vial. The key is to add an amount that is visibly in excess of what will dissolve.
-
Pipette 1.0 mL of the desired organic solvent into the vial.
-
Securely cap the vial. Prepare in triplicate for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).
-
Shake the vials for a minimum of 24 hours. A 48-hour period is recommended to ensure equilibrium is fully reached, especially for viscous solvents or compounds that dissolve slowly.
-
-
Phase Separation:
-
After equilibration, immediately transfer the vials to a centrifuge.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid. This step is critical to ensure no solid particulates are carried over into the analytical sample.
-
-
Sample Preparation for Analysis:
-
Carefully open the vial, taking care not to disturb the solid pellet.
-
Withdraw an aliquot (e.g., 100 µL) of the clear supernatant.
-
Perform a serial dilution using the HPLC mobile phase as the diluent. The target dilution factor should bring the final concentration into the linear range of the calibration curve (determined in the next step). For example, a 1:100 or 1:1000 dilution is common. This step must be performed accurately with calibrated pipettes and volumetric flasks.
-
Filter the final diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Preparation of Calibration Standards:
-
Prepare a stock solution of 4,4'-Methylenebis(2,6-dimethylaniline) of known concentration (e.g., 1 mg/mL) in the HPLC mobile phase.
-
Perform serial dilutions from this stock solution to create a series of at least five calibration standards spanning the expected concentration range of the diluted samples.
-
-
HPLC-UV Analysis:
-
Sample HPLC Conditions:
-
Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Formic Acid or Phosphoric Acid.[2]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~254 nm (or determined by UV scan)
-
Injection Volume: 10 µL
-
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) > 0.999.
-
Inject the prepared (diluted) samples in triplicate.
-
-
Calculation of Solubility:
-
Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor.
-
Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor
-
Conclusion
Understanding the solubility of 4,4'-Methylenebis(2,6-dimethylaniline) is not an academic exercise but a practical necessity for its effective use in research and industry. While published quantitative data in organic solvents is notably absent, this guide provides the theoretical foundation and a comprehensive, validated protocol to empower scientists to generate this crucial data. By applying the principles of equilibrium solubility and leveraging the precision of HPLC-UV analysis, researchers can confidently determine the solubility profile in any solvent system, enabling robust formulation development, process optimization, and the creation of next-generation materials.
References
An In-Depth Technical Guide to the Thermal Stability of 4,4'-Methylenebis(2,6-dimethylaniline)
Abstract
This technical guide provides a comprehensive analysis of the thermal stability of 4,4'-Methylenebis(2,6-dimethylaniline) (MBDMA), a key aromatic diamine monomer utilized in the synthesis of high-performance polymers. While direct, publicly available thermogravimetric and calorimetric data on the monomer itself is limited, this guide synthesizes information from the thermal properties of polymers derived from MBDMA, discusses the analytical techniques for its characterization, and presents detailed experimental protocols. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the thermal characteristics of this important building block.
Introduction: The Role of Aromatic Diamines in Advanced Polymers
Aromatic diamines are a critical class of monomers that impart exceptional thermal stability, mechanical strength, and chemical resistance to polymers.[1] Their rigid, aromatic structures are fundamental to the performance of high-temperature polymers such as polyimides and polyamides.[1] 4,4'-Methylenebis(2,6-dimethylaniline), with the chemical formula CH₂[C₆H₂(CH₃)₂NH₂]₂ and CAS Number 4073-98-7, is a prominent member of this class.[2] Also known as 4,4'-Methylenebis(2,6-xylidine) or MBDA, its molecular structure, featuring a methylene bridge between two 2,6-dimethylaniline units, is a key contributor to the robust nature of the polymers it forms.[3] MBDMA is a solid with a melting point of 121-123 °C.[2]
MBDMA is a crucial component in the synthesis of polyimides, which are noted for their high thermal stability and are used in demanding applications in the electronics and aerospace industries.[4] It also finds use as a rubber accelerator and in surface coatings.[5] The thermal stability of the final polymer is intrinsically linked to the stability of its constituent monomers, making a thorough understanding of MBDMA's thermal behavior essential for material design and application.
Thermal Analysis of 4,4'-Methylenebis(2,6-dimethylaniline)
One source suggests that MBDMA should not be used at temperatures above 200°C due to decomposition into toxic gases, including nitrogen oxides.[5] However, this value is not substantiated with specific experimental data in the available literature. The same source also mentions sulfur dioxide as a decomposition product, which is unlikely given the compound's elemental composition of carbon, hydrogen, and nitrogen.[5] The generation of nitrogen oxides under thermal decomposition in the presence of air is a more plausible scenario for an amine-containing compound.
To definitively characterize the thermal stability of MBDMA, a systematic study using TGA and DSC is required. The following sections detail the standard methodologies for such an analysis.
Recommended Experimental Protocols
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at various temperatures.
Step-by-Step TGA Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place 5-10 mg of finely ground 4,4'-Methylenebis(2,6-dimethylaniline) into a clean, tared TGA pan (typically alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. Running the experiment in both atmospheres can provide insights into the decomposition mechanism.
-
Heating Rate: A standard heating rate is 10 °C/min.
-
Temperature Range: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C).
-
-
Data Acquisition: Record the mass loss as a function of temperature.
-
Data Analysis:
-
Determine the onset temperature of decomposition (Tonset).
-
Identify the peak decomposition temperature(s) from the derivative of the TGA curve (DTG curve).
-
Calculate the percentage of mass loss at different temperature intervals and the final residual mass.
-
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.
Step-by-Step DSC Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of 4,4'-Methylenebis(2,6-dimethylaniline) into a hermetically sealed aluminum pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.
-
Heating Rate: A typical heating rate is 10 °C/min.
-
Temperature Program:
-
Heat from ambient temperature to just above the melting point (e.g., 140 °C) to observe the melting endotherm.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to observe any crystallization events.
-
For decomposition studies, a second heating scan can be performed to a higher temperature (e.g., 400 °C) to observe exothermic decomposition peaks.
-
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis:
-
Determine the melting point (Tm) and the enthalpy of fusion (ΔHf).
-
Identify any exothermic peaks that may correspond to decomposition events.
-
Expected Thermal Behavior and Data Interpretation
Based on the structure of MBDMA and the properties of similar aromatic amines, the following thermal behavior can be anticipated:
-
Melting: A sharp endothermic peak corresponding to its melting point of 121-123 °C would be observed in the DSC thermogram.
-
Decomposition: In an inert atmosphere (nitrogen), the primary decomposition is expected to occur at a significantly higher temperature, likely involving the cleavage of the methylene bridge and the C-N bonds. In an oxidative atmosphere (air), the decomposition would likely occur at a lower temperature and be more complex, involving oxidation of the methyl and amino groups.
The following diagram illustrates the typical workflow for the thermal analysis of a chemical compound like MBDMA.
Caption: Workflow for Thermal Stability Analysis of MBDMA.
Thermal Decomposition Pathways and Products
The precise thermal decomposition products of MBDMA have not been detailed in the available literature. To identify these products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be the most suitable analytical technique.
Proposed Decomposition Mechanism
In the absence of experimental data, a plausible decomposition pathway in an inert atmosphere would likely initiate with the homolytic cleavage of the bonds with the lowest dissociation energy. The C-N bonds and the methylene bridge C-C bonds are likely candidates. This would lead to the formation of various radical species that could then recombine or undergo further fragmentation to yield a complex mixture of smaller aromatic and aliphatic compounds.
The following diagram illustrates a simplified, hypothetical decomposition pathway.
Caption: Hypothetical Thermal Decomposition Pathway of MBDMA.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol
Py-GC-MS is a powerful technique for identifying the thermal degradation products of a material.
Step-by-Step Py-GC-MS Protocol:
-
Sample Preparation: Place a small, accurately weighed amount (e.g., 0.1-0.5 mg) of MBDMA into a pyrolysis sample cup.
-
Pyrolysis: Heat the sample rapidly to a set temperature (e.g., 600 °C) in an inert atmosphere (Helium). The pyrolysis products are then swept into the GC column.
-
Gas Chromatography (GC): The volatile pyrolysis products are separated based on their boiling points and interactions with the GC column.
-
Mass Spectrometry (MS): The separated components are ionized and fragmented, and the resulting mass spectrum is used to identify the individual compounds by comparison with spectral libraries.
Summary of Thermal Properties
As direct quantitative data for MBDMA is unavailable, the following table summarizes the thermal properties of high-performance polymers synthesized using MBDMA and related aromatic diamines. This data indirectly underscores the high thermal stability that MBDMA imparts to the final material.
| Polymer System | Diamine Monomer(s) | Thermal Analysis Technique | Key Thermal Properties | Reference |
| Thermoplastic Polyimides | MBDMA and polyetherdiamines | DSC, TGA | High glass transition temperatures, tunable by monomer ratio | [4] |
| Aromatic Polyamides | N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide | TGA | 10% weight loss temperatures > 555 °C | [6] |
| Epoxy Resin | 4,4'-methylenedianiline (MDA) | DSC | Glass transition temperature of 213 °C | |
| Polyimides | Isomeric BPFDAs and various aromatic diamines | TGA | Decomposition started around 400 °C | |
| Soluble Polyimides | 3,3'-dimethyl-4,4'-diamino-5,5'-diethyldiphenylmethane | TGA | 5% weight loss temperatures of 446-495 °C in N₂ |
Conclusion
4,4'-Methylenebis(2,6-dimethylaniline) is a pivotal monomer for the synthesis of thermally stable, high-performance polymers. While a detailed thermal analysis of the monomer itself is not widely published, its role in creating materials with exceptional heat resistance is clear. This guide has outlined the standard methodologies, including TGA, DSC, and Py-GC-MS, that are essential for a thorough characterization of its thermal stability and decomposition profile. Further experimental investigation using these techniques is necessary to provide precise quantitative data on the thermal behavior of MBDMA, which will be invaluable for the continued development of advanced materials.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [dr.lib.iastate.edu]
- 4. 4,4'-Methylenebis[2,6-diethylaniline] | C21H30N2 | CID 83656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. faculty.sites.iastate.edu [faculty.sites.iastate.edu]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
"literature review on 4,4'-Methylenebis(2,6-dimethylaniline)"
An In-depth Technical Guide to 4,4'-Methylenebis(2,6-dimethylaniline)
This guide provides a comprehensive technical overview of 4,4'-Methylenebis(2,6-dimethylaniline), a sterically hindered aromatic diamine. Intended for researchers, polymer scientists, and professionals in drug development, this document delves into its synthesis, core applications, analytical methodologies, and toxicological profile, grounding all information in established scientific literature.
Introduction: Understanding a Key Industrial Intermediate
4,4'-Methylenebis(2,6-dimethylaniline), also known as 3,3',5,5'-Tetramethyl-4,4'-diaminodiphenylmethane, is a synthetic aromatic compound with significant utility in polymer chemistry and as a research chemical.[] Its structure, featuring a methylene bridge linking two 2,6-dimethylaniline moieties, provides a unique combination of reactivity and steric hindrance. This structure is analogous to other important industrial diamines like 4,4'-Methylenebis(2,6-diethylaniline) (MDEA) and 4,4'-methylenedianiline (MDA), but the presence of the four methyl groups ortho to the amine functionalities critically modulates its chemical behavior.[2][3] This guide will explore the fundamental properties, synthesis, and applications that make this molecule a subject of interest in advanced materials science.
Chemical Identity and Physicochemical Properties
The foundational characteristics of a chemical compound dictate its behavior and potential applications. 4,4'-Methylenebis(2,6-dimethylaniline) is an off-white powder at room temperature.[4] Its key identifiers and properties are summarized below, providing a snapshot for researchers and for comparison with related structures.
| Property | Value | Source |
| CAS Number | 4073-98-7 | [] |
| Molecular Formula | C₁₇H₂₂N₂ | [] |
| Molecular Weight | 254.37 g/mol | [] |
| IUPAC Name | 4-[(4-amino-3,5-dimethylphenyl)methyl]-2,6-dimethylaniline | [] |
| Synonyms | 4,4'-Methylenedi-2,6-xylidine, Methylenebis(2,6-xylidine) | [][4] |
| Melting Point | 121-123 °C | [4] |
| Boiling Point | 424.9 ± 40.0 °C (Predicted) | [4] |
| Water Solubility | 27.02 mg/L at 20°C | [4] |
| LogP | 2.6 at 25°C | [4] |
| Canonical SMILES | CC1=CC(=CC(=C1N)C)CC2=CC(=C(C(=C2)C)N)C | [] |
Synthesis and Manufacturing
The primary industrial synthesis of 4,4'-Methylenebis(2,6-dimethylaniline) involves the acid-catalyzed condensation of 2,6-dimethylaniline with a formaldehyde source.[4] This electrophilic aromatic substitution reaction is a well-established route for creating methylene-bridged aromatic compounds.
Synthesis Reaction Pathway
The synthesis proceeds by reacting two equivalents of 2,6-dimethylaniline with one equivalent of formaldehyde in the presence of an acid catalyst, typically hydrochloric acid. The reaction is heated to drive the condensation forward. Subsequent neutralization precipitates the final product.
Caption: General synthesis pathway for 4,4'-Methylenebis(2,6-dimethylaniline).
Experimental Protocol: Laboratory Scale Synthesis
This protocol is a representative procedure based on methods described in the chemical literature.[4]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dimethylaniline (0.083 mol), formaldehyde (0.054 mol), and water.
-
Acidification: Slowly add dilute hydrochloric acid (e.g., 0.1 M) to the mixture while stirring. The acid acts as a catalyst for the condensation reaction.
-
Heating: Heat the reaction mixture to 70°C in an oil bath and maintain this temperature overnight with continuous stirring. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Workup - Neutralization: After the reaction is complete (as indicated by the consumption of starting material), cool the dark-colored solution to room temperature.
-
Precipitation: Carefully add a saturated aqueous solution of a base, such as sodium hydroxide, to neutralize the acid and precipitate the crude product.
-
Isolation: Filter the resulting solid precipitate and wash thoroughly with water to remove any remaining salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., isopropanol) to yield the final product as a solid.[5] The purity can be confirmed by analytical techniques such as NMR and melting point analysis.[6]
Core Applications in Polymer Science and Beyond
The molecular architecture of 4,4'-Methylenebis(2,6-dimethylaniline) makes it a valuable component in high-performance polymers. The two primary amine groups serve as reactive sites for polymerization, while the ortho-methyl groups provide steric hindrance.
Curing Agent for Epoxy Resins
A primary application is as a curing agent (or hardener) for epoxy resins.[2][7] The amine groups react with the epoxide rings of the resin in a ring-opening addition reaction. This process builds a highly cross-linked, three-dimensional thermoset polymer network. The steric hindrance from the methyl groups slows the reaction rate compared to unsubstituted amines like MDA, which extends the "pot life" of the resin mixture. This is a critical processing advantage in the manufacturing of composite materials, allowing for better impregnation of fibers before the resin becomes too viscous.[3][8]
Caption: Curing mechanism of epoxy resins using the diamine as a cross-linker.
Other Industrial Uses
Beyond epoxy systems, this compound finds use in several other areas:
-
Polyurethane Chain Extender: Similar to its diethyl analog (MDEA), it can act as a chain extender in polyurethane applications, reacting with isocyanate prepolymers to build the final polymer structure.[2][9]
-
Rubber and Plastics: It is utilized as a rubber accelerator and a crosslinking agent in the production of certain plastics, enhancing durability and strength.[7]
-
Activator for CPVC: It has been identified as an activator in the production of chlorinated polyvinyl chloride (CPVC).
-
Synthetic Precursor: In research settings, its sterically hindered structure makes it a useful building block for synthesizing complex molecules, such as ligands for catalysis.[8]
Analytical Methodologies
Accurate quantification of 4,4'-Methylenebis(2,6-dimethylaniline) in various matrices is essential for industrial quality control, environmental monitoring, and toxicological studies. While specific validated methods for this exact compound are not widely published, robust methods for the closely related and structurally similar 4,4'-methylenedianiline (MDA) are well-documented and can be adapted.[10] The following protocol outlines a general approach for the determination in biological samples based on established techniques for aromatic amines.[11]
Analytical Workflow: GC-MS Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this analysis due to its high sensitivity and specificity. The workflow typically involves sample preparation (extraction and hydrolysis), derivatization to improve volatility, and instrumental analysis.
Caption: General workflow for analyzing 4,4'-Methylenebis(2,6-dimethylaniline).
Protocol: Quantification in Urine by GC-MS
This protocol is a model workflow adapted from validated methods for similar aromatic amines like MDA.[11]
-
Sample Hydrolysis (Rationale): Aromatic amines are often metabolized in the body and excreted as water-soluble conjugates (e.g., glucuronides). Hydrolysis (either acidic or alkaline) is a critical first step to cleave these conjugates and liberate the parent amine for analysis, providing a measure of total exposure.
-
Take 1 mL of urine sample in a screw-cap vial.
-
Add 1 mL of concentrated hydrochloric acid (HCl).
-
Cap the vial and heat at 90°C for 2 hours.
-
Cool the sample to room temperature.
-
-
Extraction (Rationale): The target analyte must be isolated from the complex biological matrix (urine) and transferred into a clean organic solvent. Solid-Phase Extraction (SPE) using a C18 cartridge is highly effective for this purpose.
-
Neutralize the hydrolyzed sample with sodium hydroxide.
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove salts and polar interferences.
-
Elute the analyte with an appropriate organic solvent like ethyl acetate or toluene.
-
-
Derivatization (Rationale): The primary amine groups of the molecule are polar and can result in poor chromatographic peak shape. Derivatization with an agent like Pentafluoropropionic Anhydride (PFPA) converts the -NH₂ groups into less polar, more volatile amide derivatives, significantly improving GC performance and detection sensitivity.
-
Evaporate the eluate from the SPE step to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of toluene and add 50 µL of PFPA.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool and evaporate the excess reagent and solvent.
-
Reconstitute the final derivative in a known volume of solvent (e.g., 100 µL of hexane) for injection.
-
-
GC-MS Analysis:
-
Injection: Inject 1-2 µL of the final sample into the GC-MS system.
-
Separation: Use a capillary column (e.g., DB-5ms) to separate the derivatized analyte from other components.
-
Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, targeting the specific mass-to-charge ratio (m/z) ions of the derivatized analyte for maximum sensitivity and specificity.
-
Quantification: Construct a calibration curve using standards prepared in a blank matrix and processed through the entire procedure. Calculate the concentration in the unknown samples by comparing their peak areas to the calibration curve.
-
Toxicological Profile and Safe Handling
Understanding the hazards associated with 4,4'-Methylenebis(2,6-dimethylaniline) is crucial for ensuring laboratory and industrial safety. It is classified as an irritant and is harmful if ingested, inhaled, or absorbed through the skin.
GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.
| Hazard Class | Code | Statement | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | |
| Skin Irritation | H315 | Causes skin irritation | [4] |
| Eye Irritation | H319 | Causes serious eye irritation | [4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [4] |
Safe Handling and Personal Protective Equipment (PPE)
Given its hazard profile, strict adherence to safety protocols is mandatory when handling this compound.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment:
-
Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved N95 dust mask or a higher level of respiratory protection.
-
Protective Clothing: Wear a lab coat or chemical-resistant apron to prevent skin contact.
-
-
First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
Conclusion
4,4'-Methylenebis(2,6-dimethylaniline) is a specialized aromatic diamine whose utility is defined by the interplay between the reactivity of its amine groups and the steric influence of its ortho-methyl substituents. This structure makes it an effective and controllable curing agent for epoxy resins and a valuable component in other polymer systems. For researchers and developers, a thorough understanding of its synthesis, analytical quantification, and safe handling procedures is essential for leveraging its properties in the creation of advanced materials. As with any reactive chemical intermediate, particularly those in the aromatic amine class, a cautious and informed approach is paramount to ensuring both successful application and personnel safety.
References
- 2. Buy 4,4'-Methylenebis(2,6-diethylaniline) (EVT-304704) | 13680-35-8 [evitachem.com]
- 3. 4,4'-Methylenebis(2,6-diethylaniline)|CAS 13680-35-8 [benchchem.com]
- 4. 4,4'-Methylenebis(2,6-dimethylaniline) | 4073-98-7 [amp.chemicalbook.com]
- 5. US4289906A - Chemical process for preparing methylene bis-anilines - Google Patents [patents.google.com]
- 6. 4,4'-Methylenebis(2,6-dimethylaniline)(4073-98-7) 1H NMR [m.chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. 4,4'-Methylenebis(2,6-diethylaniline) | 13680-35-8 [chemicalbook.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Table 6-1, Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples - Toxicological Profile for Methylenedianiline - NCBI Bookshelf [ncbi.nlm.nih.gov]
"molecular weight and formula of 4,4'-Methylenebis(2,6-dimethylaniline)"
An Examination of its Core Chemical and Physical Properties for Research and Development
Abstract
This technical guide provides a detailed examination of 4,4'-Methylenebis(2,6-dimethylaniline), a key aromatic amine used in various industrial applications, including polymer chemistry and as a curing agent. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, detailing its fundamental properties, including chemical formula, molecular weight, and key physicochemical characteristics. Furthermore, it outlines essential safety and handling protocols to ensure its proper use in a laboratory setting.
Chemical Identity and Molecular Structure
4,4'-Methylenebis(2,6-dimethylaniline), also known as Bis(4-amino-3,5-dimethylphenyl)methane, is an aromatic amine characterized by two 2,6-dimethylaniline units linked by a methylene bridge at the para-position.
Key Identifiers:
-
Chemical Name: 4,4'-Methylenebis(2,6-dimethylaniline)
-
Common Synonyms: 4,4'-Methylenebis(2,6-xylidine), MBDA
-
CAS Number: 4073-98-7
-
EC Number: 223-786-9[1]
The molecular structure is fundamental to its chemical behavior. The presence of two primary amine (-NH2) groups and four methyl (-CH3) groups on the aromatic rings dictates its reactivity, steric hindrance, and potential as a monomer or curing agent.
Caption: Molecular structure of 4,4'-Methylenebis(2,6-dimethylaniline).
Chemical Formula and Molecular Weight
The empirical and molecular formula of a compound is a cornerstone of its chemical identity, essential for stoichiometric calculations, reaction planning, and analytical characterization.
2.1. Molecular Formula
The molecular formula for 4,4'-Methylenebis(2,6-dimethylaniline) is C₁₇H₂₂N₂ . This formula is derived from its structure, which consists of:
-
Two C₆H₂ aromatic rings (12 Carbon, 4 Hydrogen)
-
Four methyl (CH₃) groups (4 Carbon, 12 Hydrogen)
-
One methylene (CH₂) bridge (1 Carbon, 2 Hydrogen)
-
Two amine (NH₂) groups (2 Nitrogen, 4 Hydrogen)
Summing these components confirms the overall atomic count.
2.2. Molecular Weight
The molecular weight is a critical parameter for converting between mass and moles, essential for preparing solutions of known concentrations and for analytical techniques like mass spectrometry.
| Parameter | Value | Source |
| Molecular Weight | 254.37 g/mol | [1] |
| Linear Formula | CH₂[C₆H₂(CH₃)₂NH₂]₂ | [1] |
This value is calculated by summing the atomic weights of all constituent atoms (17 carbons, 22 hydrogens, and 2 nitrogens) using standard atomic weight values. For high-resolution mass spectrometry, the monoisotopic mass is a more precise measure, reflecting the mass of the molecule with the most abundant isotopes of each element.
Physicochemical Properties
Understanding the physicochemical properties is crucial for predicting the behavior of the compound in various experimental conditions, including its solubility, stability, and physical state.
| Property | Value | Notes |
| Physical State | Solid | Appears as a slightly beige solid. |
| Melting Point | 121-123 °C | This is a key indicator of purity.[1] |
| Storage Temperature | 10°C - 25°C | Should be kept dry and protected from light. |
The relatively high melting point is consistent with its symmetric, aromatic structure which allows for efficient crystal packing.
Safety, Handling, and Storage
Proper handling of 4,4'-Methylenebis(2,6-dimethylaniline) is imperative to ensure laboratory safety. This compound is classified with several hazards that necessitate careful management.
4.1. Hazard Classification
According to the Globally Harmonized System (GHS), this chemical is associated with the following hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled[1].
-
Skin Irritation: Causes skin irritation[1].
-
Eye Irritation: Causes serious eye irritation[1].
-
Specific Target Organ Toxicity: May cause respiratory irritation[1].
Signal Word: Warning[1]
4.2. Recommended Handling Protocols
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: If dust is generated, use an N95-type dust mask or a respirator that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements[2].
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Remove contaminated clothing and wash it before reuse[2].
4.3. Storage
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances[2]. Proper storage is essential to maintain its chemical integrity and prevent degradation.
Conclusion
4,4'-Methylenebis(2,6-dimethylaniline) is a well-defined chemical compound with the formula C₁₇H₂₂N₂ and a molecular weight of 254.37 g/mol . Its identity is confirmed by its CAS number 4073-98-7. This guide has provided the foundational chemical and physical data necessary for its effective and safe use in research and development. Adherence to the outlined safety protocols is critical for mitigating the risks associated with its handling.
References
"isomers of 4,4'-Methylenebis(2,6-dimethylaniline)"
An In-depth Technical Guide to the Isomers of 4,4'-Methylenebis(2,6-dimethylaniline)
Abstract
This technical guide provides a comprehensive examination of 4,4'-Methylenebis(2,6-dimethylaniline) and its positional isomers. As a sterically hindered aromatic diamine, this compound and its related structures are of significant interest in polymer chemistry and as potential scaffolds in medicinal chemistry. Understanding the synthesis, separation, and distinct properties of its isomers is critical for targeted applications. This document delineates the synthetic pathways that lead to isomeric mixtures, presents detailed protocols for their separation and characterization, and discusses the implications of isomerism on chemical reactivity and potential biological activity. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of these molecules.
Introduction: The Significance of Isomerism in Methylenebis(anilines)
4,4'-Methylenebis(2,6-dimethylaniline), also known as Methylene Bis(2,6-xylidine), is an aromatic diamine characterized by two 2,6-dimethylaniline moieties linked by a methylene bridge at the para-position relative to the amino groups.[1] The ortho-dimethyl substitution pattern imparts significant steric hindrance around the amine functionalities, a feature that modulates their reactivity and is exploited in applications such as specialized epoxy curing agents and polyurethane intermediates.[2][3]
While the 4,4'- isomer is the most commonly synthesized and commercially available form, the nature of its synthesis—typically an acid-catalyzed condensation of 2,6-dimethylaniline with a formaldehyde source—inevitably leads to the formation of positional isomers.[3] The primary isomers of concern are the 2,4'- and 2,2'-methylenebis(2,6-dimethylaniline) species.
The precise arrangement of the aniline rings dictates the molecule's symmetry, polarity, and steric profile. In fields like drug development, such structural nuances are paramount, as different isomers can exhibit vastly different pharmacokinetic, pharmacodynamic, and toxicological profiles.[4] Therefore, the ability to control, separate, and characterize these isomers is not merely an academic exercise but a critical requirement for any high-performance application.
Below is a visualization of the primary isomers resulting from the condensation reaction.
Caption: Chemical structures of the primary positional isomers of Methylenebis(2,6-dimethylaniline).
Synthesis and Isomer Distribution
The synthesis of methylenebis(anilines) is typically achieved via electrophilic aromatic substitution, where the aniline derivative reacts with an electrophile generated from formaldehyde in an acidic medium. The directing effects of the amine and methyl groups on the aromatic ring, combined with steric considerations, govern the final distribution of isomers.
Causality of Isomer Formation
The amine group is a powerful ortho-, para-directing activator. However, the two existing methyl groups at the 2- and 6-positions sterically block the ortho positions. This leaves the para-position (position 4) as the most electronically and sterically favorable site for electrophilic attack.
-
Formation of the 4,4'-Isomer (Major Product): The reaction proceeds by attack at the para-position of two separate 2,6-dimethylaniline molecules, resulting in the thermodynamically favored 4,4'-isomer.
-
Formation of the 2,4'-Isomer (Minor Product): If the reaction conditions are more aggressive (e.g., higher temperature or catalyst concentration), substitution can occur at a sterically hindered ortho-position of one ring and the para-position of a second ring.
-
Formation of the 2,2'-Isomer (Trace Product): The formation of the 2,2'-isomer is highly disfavored due to the severe steric clash that would occur by linking two rings at their most hindered positions.
Experimental Protocol: Synthesis
This protocol is adapted from established methods for preparing methylenebis(anilines).[3] The objective is to synthesize a mixture of isomers for subsequent separation.
Materials:
-
2,6-Dimethylaniline
-
Dimethyl Sulfoxide (DMSO)
-
Hydrochloric Acid (HCl), concentrated
-
Toluene
-
Sodium Hydroxide (NaOH) solution, 5M
-
Deionized Water
-
Isopropanol
Procedure:
-
Salt Formation: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2,6-dimethylaniline (0.5 mol). Slowly add concentrated HCl (0.5 mol) while stirring in an ice bath to form the 2,6-dimethylaniline hydrochloride salt.
-
Reaction Setup: Add toluene (200 mL) to the flask to create a slurry.
-
Condensation: Heat the stirred mixture to 120-130°C under a nitrogen atmosphere. Slowly add DMSO (0.25 mol) dropwise over a 60-minute period. The DMSO serves as the methylene bridge source in this reaction.[3]
-
Reaction Monitoring: Maintain the temperature and continue stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Neutralization: Cool the reaction mixture to room temperature. Slowly add 5M NaOH solution until the pH of the aqueous layer is >10. This neutralizes the HCl and liberates the free amine products.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer. Wash the organic layer twice with deionized water.
-
Solvent Removal: Dry the toluene layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator. The result is a crude, viscous oil or semi-solid containing a mixture of isomers.
-
Initial Purification: The crude product can be triturated with cold isopropanol. The 4,4'-isomer, being more symmetrical, is typically less soluble and may precipitate, allowing for an initial enrichment.[3]
Isomer Separation and Characterization
The separation of closely related positional isomers requires high-resolution techniques. Subsequent characterization is essential to confirm the identity and purity of each isolated fraction.
Separation Workflow: Preparative HPLC
Preparative High-Performance Liquid Chromatography is the method of choice for isolating gram-scale quantities of each isomer.
Caption: Workflow for the separation of Methylenebis(2,6-dimethylaniline) isomers using HPLC.
Protocol: Preparative HPLC
-
System: Preparative HPLC with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase A: Deionized water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: Start with a 60:40 (A:B) mixture, ramping to 20:80 (A:B) over 40 minutes. The exact gradient should be optimized based on an initial analytical scale run.
-
Flow Rate: 15-20 mL/min.
-
Detection: 254 nm.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Inject the sample onto the column.
-
Collect fractions corresponding to each resolved peak.
-
Combine the fractions for each isomer and remove the solvent under reduced pressure.
-
Neutralize the TFA salt by redissolving in a suitable solvent (e.g., dichloromethane) and washing with a mild base (e.g., sodium bicarbonate solution).
-
Dry the final product to yield the purified isomer.
-
Characterization and Validation
Each purified fraction must be analyzed to confirm its structure and purity.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is definitive for distinguishing isomers. The symmetry of the 4,4'- and 2,2'- isomers results in simpler spectra compared to the asymmetrical 2,4'- isomer, which will show a more complex set of signals for the aromatic protons.
-
The chemical shift of the methylene bridge protons (-CH₂-) will also differ slightly for each isomer due to the different electronic environments. ChemicalBook provides reference spectra for the 4,4' isomer.[5]
2. Mass Spectrometry (MS):
-
All isomers will have the same molecular weight (254.37 g/mol ).
-
High-resolution mass spectrometry can confirm the elemental composition.
-
Fragmentation patterns under MS/MS analysis may differ, providing structural clues.
3. Melting Point Analysis:
-
The melting point is a reliable indicator of purity and can help distinguish isomers. Symmetrical molecules like the 4,4'- isomer tend to pack more efficiently into a crystal lattice, often resulting in a higher melting point than their asymmetrical counterparts.
| Property | 4,4'-Isomer | 2,4'-Isomer (Predicted) | 2,2'-Isomer (Predicted) |
| Molecular Weight | 254.37 g/mol [1] | 254.37 g/mol | 254.37 g/mol |
| Appearance | White to off-white powder[6] | Likely an off-white solid or oil | Likely an off-white solid or oil |
| Melting Point | 121-123 °C[1] | Lower than 4,4'- | Variable, dependent on packing |
| Symmetry | High (C₂ᵥ) | Low (C₁) | High (C₂) |
| ¹H NMR | Simpler spectrum | Complex spectrum | Simpler spectrum |
Table 1: Comparative Properties of Methylenebis(2,6-dimethylaniline) Isomers.
Applications and Toxicological Considerations
Relevance in Drug Discovery and Material Science
While 4,4'-Methylenebis(2,6-dimethylaniline) is primarily used in the polymer industry, its structure presents a rigid, well-defined scaffold that could be of interest in medicinal chemistry.
-
Scaffold for Bioactive Molecules: The two amine groups can be functionalized to create bidentate ligands for metal-based therapeutics or as linking points for pharmacophores targeting dual-receptor systems.
-
Impact of Isomerism: The spatial distance and orientation between the two amine groups are drastically different for each isomer. The 4,4'- isomer presents the amino groups at the maximum possible distance, while the 2,2'- isomer places them in close proximity. This would have a profound impact on binding affinity and selectivity for a biological target.[4] The application of such bioisosteres is a common strategy to address developability problems in drug design.[7]
-
Reactivity in Polymers: In epoxy resins, the steric hindrance of the ortho-methyl groups reduces the reactivity of the amines, leading to a longer pot life, which is desirable for manufacturing large composite parts.[2] The reactivity of the 2,4'- and 2,2'- isomers would be different, potentially offering a way to tune curing kinetics.
Toxicology and Handling
Aromatic amines as a class require careful handling due to potential toxicity.
-
Hazard Profile: 4,4'-Methylenebis(2,6-dimethylaniline) is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and eye irritation and may cause respiratory irritation.[1]
-
Isomer-Specific Toxicity: It is crucial to assume that the toxicological profile of each isomer may be different. For example, related compounds like 4,4'-methylenebis(2-chloroaniline) (MBOCA) are classified as probable human carcinogens.[8] Toxicokinetic studies show that such compounds can be absorbed through inhalation, oral, or dermal routes and are widely distributed throughout the body.[9][10]
-
Handling Protocol:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[1]
-
Avoid generating dust.
-
All waste should be disposed of as hazardous chemical waste according to institutional guidelines.
-
Conclusion
The positional isomers of 4,4'-Methylenebis(2,6-dimethylaniline) represent a family of molecules with distinct chemical and physical properties dictated by the geometry of the methylene bridge. While synthetic routes typically favor the 4,4'- isomer, the formation of 2,4'- and 2,2'- isomers is unavoidable. For advanced applications, particularly in drug discovery and high-performance polymers, the separation and characterization of these isomers are essential. The protocols outlined in this guide provide a framework for the synthesis, purification, and validation of these compounds, enabling researchers to explore the unique potential of each distinct isomer.
References
- 1. 4,4′-亚甲基双(2,6-二甲基苯胺) 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4289906A - Chemical process for preparing methylene bis-anilines - Google Patents [patents.google.com]
- 4. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4,4'-Methylenebis(2,6-dimethylaniline)(4073-98-7) 1H NMR spectrum [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Methylenebis(2,6-dimethylaniline)
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 4,4'-Methylenebis(2,6-dimethylaniline), a sterically hindered aromatic diamine of significant industrial and research interest. With a primary focus on its melting and boiling points, this document delves into the experimental and theoretical data available for this compound. Furthermore, it outlines a detailed protocol for the experimental determination of its melting point, discusses its synthesis, and explores its primary applications as a curing agent and polymer additive. Safety and handling considerations are also addressed to ensure its proper use in a laboratory and industrial setting. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and polymer chemistry who work with or are interested in this compound.
Introduction
4,4'-Methylenebis(2,6-dimethylaniline), also known as 3,3',5,5'-tetramethyl-4,4'-diaminodiphenylmethane, is an aromatic diamine characterized by the presence of two aniline rings linked by a methylene bridge, with two methyl groups flanking each amino group. This steric hindrance imparted by the ortho-methyl substituents significantly influences its reactivity and physical properties, making it a valuable component in various applications. It is utilized as a curing agent for epoxy resins, a chain extender for polyurethanes, a rubber accelerator, and an activator in the production of chlorinated polyvinyl chloride (CPVC)[1]. Understanding its fundamental physicochemical properties, such as its melting and boiling points, is crucial for its effective application and for the development of new materials.
Physicochemical Properties
The physical and chemical characteristics of 4,4'-Methylenebis(2,6-dimethylaniline) are summarized in the table below. These properties are essential for predicting its behavior in various chemical processes and for ensuring its safe handling and storage.
| Property | Value | Source |
| Melting Point | 121-123 °C (lit.) | --INVALID-LINK--[2] |
| Boiling Point | 424.9 ± 40.0 °C (Predicted) | --INVALID-LINK--[3] |
| Molecular Formula | C₁₇H₂₂N₂ | --INVALID-LINK--[4] |
| Molecular Weight | 254.37 g/mol | --INVALID-LINK--[4] |
| Appearance | Off-white powder | --INVALID-LINK--[3] |
| CAS Number | 4073-98-7 | --INVALID-LINK--[5] |
Synthesis of 4,4'-Methylenebis(2,6-dimethylaniline)
The synthesis of 4,4'-Methylenebis(2,6-dimethylaniline) typically involves the acid-catalyzed condensation of 2,6-dimethylaniline with formaldehyde[3]. The reaction proceeds via electrophilic aromatic substitution, where the protonated formaldehyde acts as the electrophile.
A general synthetic protocol is as follows:
-
To a solution of 2,6-dimethylaniline, dilute hydrochloric acid is slowly added.
-
Formaldehyde is then added to the mixture.
-
The reaction mixture is heated and stirred overnight.
-
After cooling, the solution is diluted with a suitable organic solvent, such as dichloromethane.
-
Concentrated hydrochloric acid is added dropwise to precipitate the hydrochloride salt of the product.
-
The salt is filtered, washed, and then neutralized with a strong base, like sodium hydroxide, to yield the free amine.
-
The final product is extracted with an organic solvent, dried, and concentrated to afford 4,4'-Methylenebis(2,6-dimethylaniline) as a solid[3].
Experimental Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities. The following is a detailed, step-by-step methodology for the accurate determination of the melting point of 4,4'-Methylenebis(2,6-dimethylaniline) using a capillary melting point apparatus, a method compliant with standards such as the United States Pharmacopeia (USP)[6][7].
Protocol: Capillary Melting Point Determination
Materials and Equipment:
-
4,4'-Methylenebis(2,6-dimethylaniline) sample
-
Melting point capillaries (0.8–1.2 mm internal diameter)[7]
-
Capillary melting point apparatus
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation:
-
Ensure the 4,4'-Methylenebis(2,6-dimethylaniline) sample is completely dry.
-
Place a small amount of the sample in a clean, dry mortar and gently grind it into a fine powder.
-
-
Loading the Capillary Tube:
-
Tamp the open end of a capillary tube into the powdered sample until a small amount of the solid is collected.
-
Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom of the tube.
-
Repeat until the packed sample height is between 2.5 and 3.5 mm[6].
-
-
Melting Point Measurement:
-
Initial Rapid Determination (Optional but Recommended):
-
Set the heating rate of the melting point apparatus to a high value (e.g., 10-20 °C/minute) to quickly determine an approximate melting range.
-
-
Accurate Determination:
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the fast run.
-
Place the loaded capillary tube into the sample holder of the apparatus.
-
Set the starting temperature to about 5-10 °C below the expected melting point.
-
Set the heating rate to 1-2 °C per minute to ensure thermal equilibrium[7].
-
Observe the sample closely through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue heating and record the temperature at which the last solid crystal melts (the clear point)[6].
-
The melting range is the interval between the onset and the clear point.
-
-
-
Data Recording and Analysis:
-
Record the melting range. For a pure sample of 4,4'-Methylenebis(2,6-dimethylaniline), this should be within the literature value of 121-123 °C[2].
-
If the melting range is broad or lower than expected, it may indicate the presence of impurities.
-
References
- 1. 4,4'-Methylenebis(2,6-dimethylaniline) | 4073-98-7 | FM147042 [biosynth.com]
- 2. 4,4 -Methylenebis(2,6-dimethylaniline) 99 4073-98-7 [sigmaaldrich.com]
- 3. 4073-98-7 | CAS DataBase [m.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. 4,4'-Methylenebis(2,6-dimethylaniline) | 4073-98-7 | TCI AMERICA [tcichemicals.com]
- 6. thinksrs.com [thinksrs.com]
- 7. scribd.com [scribd.com]
Methodological & Application
Synthesis of High-Performance Polyimides from 4,4'-Methylenebis(2,6-dimethylaniline): An Application and Protocol Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and properties of polyimides derived from 4,4'-Methylenebis(2,6-dimethylaniline) (MBDMA). Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and dielectric properties.[1][2] The incorporation of MBDMA as a diamine monomer imparts unique characteristics to the resulting polyimides, including enhanced solubility and modified thermal properties, making them suitable for a wide range of advanced applications in aerospace, electronics, and as composite matrices.[2][3] This document details the synthetic routes, step-by-step experimental protocols, and characterization techniques for researchers, scientists, and professionals in materials science and drug development.
Introduction: The Significance of 4,4'-Methylenebis(2,6-dimethylaniline) in Polyimide Chemistry
Polyimides are synthesized through the polycondensation reaction of a dianhydride and a diamine.[2] The properties of the resulting polyimide are intrinsically linked to the chemical structure of these monomers.[4] 4,4'-Methylenebis(2,6-dimethylaniline), often abbreviated as MBDMA, is an aromatic diamine that offers several advantages in polyimide synthesis:
-
Steric Hindrance: The two methyl groups ortho to the amine functionalities introduce steric hindrance. This structural feature disrupts the close packing of polymer chains, which can lead to increased solubility of the polyimide in organic solvents. This is a significant advantage over many conventional aromatic polyimides that are often intractable.[5]
-
Chain Flexibility: The methylene bridge (-CH2-) between the two phenyl rings provides a degree of flexibility to the polymer backbone. This can influence the glass transition temperature (Tg) and mechanical properties of the final material.[3]
-
Tunable Properties: By copolymerizing MBDMA with other diamines, such as aliphatic polyetherdiamines, the properties of the resulting polyimides, like the glass transition temperature, can be finely tuned.[3]
These characteristics make MBDMA-based polyimides attractive for applications requiring a balance of high thermal stability and processability.
Synthesis of Polyimides from MBDMA: Reaction Scheme and Mechanism
The synthesis of polyimides from MBDMA typically follows a two-step process.[2] The first step involves the reaction of the diamine (MBDMA) with a dianhydride in a polar aprotic solvent at room temperature to form a poly(amic acid) (PAA) precursor. The second step is the cyclodehydration (imidization) of the PAA to the final polyimide, which can be achieved through thermal or chemical means.[2]
General Reaction Scheme:
Caption: General two-step synthesis of polyimides from MBDMA.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis and characterization of a polyimide derived from 4,4'-Methylenebis(2,6-dimethylaniline) and a common aromatic dianhydride, Pyromellitic Dianhydride (PMDA).
Materials and Reagents
| Reagent | Supplier | Purity | CAS Number | Notes |
| 4,4'-Methylenebis(2,6-dimethylaniline) (MBDMA) | Sigma-Aldrich | 99% | 4073-98-7 | Store in a desiccator. |
| Pyromellitic Dianhydride (PMDA) | Sigma-Aldrich | ≥97% | 89-32-7 | Dry in a vacuum oven before use. |
| N-methyl-2-pyrrolidone (NMP) | Sigma-Aldrich | Anhydrous, 99.5% | 872-50-4 | Use anhydrous grade. |
| Acetic Anhydride | Sigma-Aldrich | ≥99% | 108-24-7 | For chemical imidization. |
| Pyridine | Sigma-Aldrich | Anhydrous, 99.8% | 110-86-1 | For chemical imidization. |
Protocol 1: Synthesis of Poly(amic acid) (PAA) Precursor
Objective: To synthesize the PAA precursor by reacting MBDMA and PMDA.
Workflow Diagram:
Caption: Workflow for the synthesis of the poly(amic acid) precursor.
Step-by-Step Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of 4,4'-Methylenebis(2,6-dimethylaniline) (MBDMA) in anhydrous N-methyl-2-pyrrolidone (NMP). The solid content should be around 15-20 wt%.
-
Cooling: Cool the resulting diamine solution to 0-5 °C using an ice-water bath.
-
Dianhydride Addition: Slowly add an equimolar amount of pyromellitic dianhydride (PMDA) powder to the stirred solution in small portions over 30-60 minutes. This slow addition is crucial to control the exothermic reaction.
-
Polymerization: After the complete addition of PMDA, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring under a nitrogen atmosphere for 24 hours.
-
Observation: The viscosity of the solution will gradually increase, indicating the formation of the high molecular weight poly(amic acid).
Protocol 2: Thermal Imidization
Objective: To convert the PAA precursor into the final polyimide via a thermal cyclodehydration process.
Step-by-Step Procedure:
-
Film Casting: Cast the viscous PAA solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.
-
Solvent Evaporation: Place the cast film in a vacuum oven and heat at 80-100 °C for several hours to remove the bulk of the NMP solvent.
-
Curing Cycle: Subject the film to a stepwise thermal curing process in an oven with a nitrogen atmosphere:
-
100 °C for 1 hour
-
150 °C for 1 hour
-
200 °C for 1 hour
-
250 °C for 1 hour
-
300 °C for 1 hour
-
-
Cooling and Removal: After the curing cycle is complete, allow the oven to cool down slowly to room temperature. Carefully peel the resulting polyimide film from the glass substrate.
Protocol 3: Chemical Imidization
Objective: To convert the PAA precursor into the polyimide at lower temperatures using chemical dehydrating agents.
Step-by-Step Procedure:
-
Reagent Addition: To the PAA solution from Protocol 1, add a mixture of acetic anhydride and pyridine (typically in a 1:1 molar ratio with respect to the repeating unit of the PAA) at room temperature with stirring.
-
Reaction: Continue stirring the mixture at room temperature for 12-24 hours. The polyimide will precipitate out of the solution.
-
Isolation: Filter the precipitated polyimide and wash it thoroughly with methanol or ethanol to remove residual solvent and imidizing agents.
-
Drying: Dry the polyimide powder in a vacuum oven at 100-120 °C until a constant weight is achieved.
Characterization of MBDMA-Based Polyimides
Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the polyimide.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool to monitor the conversion of the PAA to the polyimide.[3] The disappearance of the amic acid bands (around 1650 cm⁻¹ for amide C=O and 3300 cm⁻¹ for N-H) and the appearance of characteristic imide absorption bands are indicative of successful imidization.[6]
-
Characteristic Imide Peaks:
-
~1778 cm⁻¹ (asymmetrical C=O stretching)
-
~1720 cm⁻¹ (symmetrical C=O stretching)[7]
-
~1375 cm⁻¹ (C-N stretching)
-
~720 cm⁻¹ (imide ring deformation)
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the synthesized polyimide.[5] The spectra should be consistent with the expected structure of the repeating unit.
Thermal Properties
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polyimide.[7] It measures the weight loss of a sample as a function of temperature. MBDMA-based polyimides are expected to exhibit high decomposition temperatures, typically above 500 °C in a nitrogen atmosphere.[5]
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polyimide. The Tg is a critical parameter that defines the upper service temperature of the material. The incorporation of MBDMA can influence the Tg depending on the comonomers used.[3]
Mechanical and Dielectric Properties
-
Tensile Testing: The mechanical properties, such as tensile strength, Young's modulus, and elongation at break, can be determined by performing tensile tests on the polyimide films.[7]
-
Dielectric Analysis: The dielectric constant and dissipation factor are important for electronic applications. These properties can be measured over a range of frequencies. Polyimides generally possess low dielectric constants.[4]
Properties and Applications of MBDMA-Based Polyimides
The unique combination of properties makes polyimides derived from MBDMA suitable for a variety of high-performance applications.
| Property | Typical Value Range | Significance |
| Glass Transition Temperature (Tg) | 250 - 400 °C | High Tg allows for use at elevated temperatures.[3] |
| Decomposition Temperature (Td) | > 500 °C (in N₂) | Excellent thermal stability.[5] |
| Tensile Strength | 80 - 120 MPa | Good mechanical integrity.[7] |
| Dielectric Constant (at 1 MHz) | 2.8 - 3.5 | Suitable for use as an electrical insulator.[4][8] |
| Solubility | Soluble in polar aprotic solvents | Enhanced processability compared to many aromatic polyimides.[5] |
Applications:
-
Aerospace: Due to their high thermal stability and good mechanical properties, these polyimides can be used in structural components, adhesives, and insulation for aircraft and spacecraft.[1]
-
Electronics: Their low dielectric constant and high thermal stability make them ideal for use as insulating layers in flexible printed circuits, semiconductors, and electronic cables.[2][4]
-
Composites: As a matrix resin for advanced composites with reinforcements like carbon or glass fibers.[2]
-
Membranes: For gas separation and fuel cell applications due to their tunable transport properties.[3]
Conclusion
The synthesis of polyimides from 4,4'-Methylenebis(2,6-dimethylaniline) offers a versatile route to high-performance polymers with a desirable combination of thermal stability, mechanical strength, and enhanced processability. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and scientists to explore and develop novel polyimide materials tailored for specific and demanding applications. The ability to tune the properties of these polymers through copolymerization further expands their potential in advanced technologies.
References
- 1. Polyimides (PI): Introduction & Application [epsotech.com]
- 2. azom.com [azom.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Melt-Processable Semicrystalline Polyimides Based on 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDPA): Synthesis, Crystallization, and Melting Behavior [mdpi.com]
- 8. api.pageplace.de [api.pageplace.de]
"using 4,4'-Methylenebis(2,6-dimethylaniline) as an epoxy curing agent"
< APPLICATION NOTE & PROTOCOL
Topic: High-Performance Epoxy Systems Cured with 4,4'-Methylenebis(2,6-dimethylaniline)
Introduction: The Role of Steric Hindrance in Advanced Epoxy Curing
Epoxy resins are a cornerstone of high-performance materials, valued for their exceptional adhesion, chemical resistance, and mechanical strength.[1][2] The ultimate properties of a cured epoxy system are, however, critically dependent on the molecular structure of the curing agent. Aromatic amines, as a class, are known to impart excellent thermal and mechanical properties to epoxy networks due to the rigid structures they introduce.[3][4][5]
This guide focuses on 4,4'-Methylenebis(2,6-dimethylaniline) , a sterically hindered aromatic diamine, as a specialized curing agent. Its unique structure, featuring methyl groups in the ortho positions relative to the amine functionalities, modulates its reactivity. This steric hindrance results in a lower nucleophilicity compared to unsubstituted analogues like 4,4'-methylenedianiline (MDA). A related compound, 4,4'-Methylenebis(2,6-diethylaniline), exhibits similar behavior, where steric bulk leads to longer pot lives and reduced exothermicity during curing.[6] These characteristics are highly advantageous for manufacturing composites and prepregs, where controlled curing is essential. The resulting cured polymers exhibit a high glass transition temperature (Tg), making them suitable for applications demanding high-temperature performance.[7][8][9][10]
This document provides a comprehensive technical overview, including the curing mechanism, formulation guidelines, detailed experimental protocols, and characterization methods for epoxy systems cured with 4,4'-Methylenebis(2,6-dimethylaniline).
Physicochemical Properties & Curing Mechanism
Key Properties of 4,4'-Methylenebis(2,6-dimethylaniline)
A thorough understanding of the curing agent's properties is fundamental to successful formulation.
| Property | Value | Source |
| Chemical Name | 4,4'-Methylenebis(2,6-dimethylaniline) | [11][12] |
| CAS Number | 4073-98-7 | [11] |
| Molecular Formula | C₁₇H₂₂N₂ | [11][12] |
| Molecular Weight | 254.37 g/mol | [11][12] |
| Amine Hydrogen Equivalent Weight (AHEW) | 63.6 g/eq | Calculated¹ |
| Appearance | Solid, crystalline powder | [13] |
¹Calculation: AHEW = Molecular Weight / Number of Active Hydrogens = 254.37 / 4 = 63.59 g/eq.
Mechanism of Epoxy-Amine Curing
The curing process is a polyaddition reaction. The active hydrogens on the primary amine groups of the 4,4'-Methylenebis(2,6-dimethylaniline) molecule act as nucleophiles, attacking the electrophilic carbon atoms of the epoxy (oxirane) ring. This reaction opens the ring and forms a stable covalent bond, creating a secondary amine. This new secondary amine also has an active hydrogen and can react with another epoxy group. Since the curing agent is a diamine, it can react at four sites, leading to a densely cross-linked, three-dimensional polymer network. Aromatic amines typically require elevated temperatures to achieve full cure.[14][15]
Figure 1: Simplified Epoxy-Amine Curing Mechanism.
Formulation and Stoichiometry
Achieving optimal properties in the final thermoset is contingent upon precise stoichiometry. The goal is typically to have a 1:1 ratio of epoxy groups to amine hydrogen atoms to ensure maximum cross-linking and stability.[14]
The amount of curing agent, expressed in parts per hundred parts of resin (phr), is calculated using the Epoxy Equivalent Weight (EEW) of the resin and the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent.[16][17][18]
Formula for Stoichiometric Calculation:
phr = (AHEW / EEW) * 100
| Parameter | Description |
| phr | Parts per hundred resin (by weight) |
| AHEW | Amine Hydrogen Equivalent Weight of the curing agent (63.6 g/eq for this molecule) |
| EEW | Epoxy Equivalent Weight of the resin (provided by the resin manufacturer) |
Table 2: Example Calculations for Common Epoxy Resins
| Epoxy Resin Type | Typical EEW (g/eq) | Calculated phr of 4,4'-Methylenebis(2,6-dimethylaniline) |
| Liquid DGEBA¹ | 188 | (63.6 / 188) * 100 = 33.8 phr |
| Solid DGEBA | 475 | (63.6 / 475) * 100 = 13.4 phr |
| Epoxy Novolac | 178 | (63.6 / 178) * 100 = 35.7 phr |
¹Diglycidyl ether of bisphenol A
Protocols for Preparation and Curing
The following protocols provide a validated workflow for preparing and curing epoxy systems with 4,4'-Methylenebis(2,6-dimethylaniline).
Figure 2: Experimental Workflow for Epoxy Sample Preparation.
Protocol 1: Mixing and Preparation
Causality: Aromatic amines are often solids at room temperature and require heat to dissolve into the epoxy resin.[15] Preheating the resin lowers its viscosity, facilitating uniform mixing and preventing clumping of the curing agent.[19] Degassing is critical to remove entrapped air introduced during mixing, which could otherwise lead to voids and compromise the mechanical integrity of the cured part.
-
Preparation: Place the required amount of epoxy resin in a suitable beaker and preheat it in an oven to 70-80°C.
-
Calculation: Using the formula from Section 3, calculate the precise mass of 4,4'-Methylenebis(2,6-dimethylaniline) required for your batch size.
-
Addition: Carefully add the weighed curing agent powder to the preheated, liquid epoxy resin.
-
Mixing: Using a mechanical stirrer, mix the components at a moderate speed (e.g., 200-300 rpm) for 5-10 minutes, or until the curing agent is fully dissolved and the mixture is visually homogeneous.
-
Degassing: Place the beaker containing the mixture into a vacuum oven preheated to 70°C. Apply vacuum until bubbling subsides (typically 15-20 minutes).
-
Casting: Pour the degassed mixture into preheated molds for curing.
Protocol 2: Recommended Curing Schedule
Causality: A multi-stage cure schedule is necessary for high-Tg aromatic amine systems.[14] An initial lower-temperature dwell allows for gelation to occur without excessive exotherm, which could cause thermal stress.[14] The subsequent high-temperature post-cure is essential to drive the reaction to completion and achieve the maximum glass transition temperature (Tg) and optimal mechanical properties.[8][14] Curing is a chemical process and should not be confused with simple drying.[20]
-
Initial Cure (Gelation): Place the molds in a programmable oven. Heat at a controlled rate (e.g., 2-3°C/min) to 120°C and hold for 2 hours .
-
Intermediate Cure: Ramp the temperature to 150°C and hold for an additional 2 hours .
-
Post-Cure: Ramp the temperature to 180-200°C and hold for 2-3 hours . The exact temperature and duration may be optimized to achieve the desired Tg.
-
Cooling: Allow the cured parts to cool slowly to room temperature inside the oven to prevent thermal shock and internal stresses.
Characterization of Cured Systems
Validating the cure state and characterizing the final properties are essential steps. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for this purpose.[3][21][22][23]
Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) and assess the degree of cure.[24] A fully cured system will show no residual exothermic activity on a second heat scan.
-
Protocol:
-
Prepare a small sample (5-10 mg) from the cured part.
-
Place the sample in a DSC pan.
-
Perform a heat-cool-heat cycle, for example:
-
Ramp 1: Heat from 25°C to 250°C at 10°C/min.
-
Cool: Cool down to 25°C.
-
Ramp 2: Heat from 25°C to 250°C at 10°C/min.
-
-
The Tg is determined from the inflection point in the heat flow curve of the second ramp.
-
Thermogravimetric Analysis (TGA)
TGA measures the thermal stability of the cured polymer by monitoring its mass as a function of temperature.
-
Protocol:
-
Prepare a sample (10-15 mg) from the cured part.
-
Heat the sample from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere.[3]
-
The onset of decomposition (Td) is a key indicator of thermal stability.
-
Table 3: Typical Properties of a DGEBA Resin Cured with 4,4'-Methylenebis(2,6-dimethylaniline)
| Property | Typical Value | Analysis Method |
| Glass Transition Temperature (Tg) | 180 - 210 °C | DSC |
| Decomposition Temperature (Td, 5% wt loss) | > 350 °C | TGA |
| Tensile Modulus | High | DMA/Tensile Test |
| Chemical Resistance | Excellent | Solvent Immersion |
Note: Exact values depend on the specific epoxy resin used and the precise cure schedule.
Applications
The high Tg and excellent thermal stability imparted by 4,4'-Methylenebis(2,6-dimethylaniline) make it ideal for demanding applications, including:
-
Aerospace Composites: Structural components that experience elevated temperatures.[7]
-
High-Temperature Adhesives: Bonding materials in automotive under-hood or industrial applications.[7]
-
Tooling: Molds for manufacturing composite parts that require high dimensional stability.[9]
-
Electronics Encapsulation: Potting compounds for components that generate significant heat.[7]
Safety and Handling
4,4'-Methylenebis(2,6-dimethylaniline) requires careful handling. It is harmful if swallowed, inhaled, or absorbed through the skin and can cause irritation.[11][25] It is also suspected of causing genetic defects.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[26]
-
Ventilation: Handle the powder in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents.[11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) before use. [26]
References
- 1. US8742018B2 - High Tg epoxy systems for composite applications - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 5. youtube.com [youtube.com]
- 6. 4,4'-Methylenebis(2,6-diethylaniline)|CAS 13680-35-8 [benchchem.com]
- 7. High TG Epoxy Adhesive: A Comprehensive Guide - [incurelab.com]
- 8. How To Optimize The Glass Transition Temperature (Tg) Of An Epoxy [kohesibond.com]
- 9. Resoltech HTG 200 High TG Structural Infusion Epoxy System [resoltech.com]
- 10. speautomotive.com [speautomotive.com]
- 11. biosynth.com [biosynth.com]
- 12. chemscene.com [chemscene.com]
- 13. Cas 13680-35-8,4,4'-Methylenebis(2,6-diethylaniline) | lookchem [lookchem.com]
- 14. pcimag.com [pcimag.com]
- 15. threebond.co.jp [threebond.co.jp]
- 16. ulprospector.com [ulprospector.com]
- 17. products.evonik.com [products.evonik.com]
- 18. books.rsc.org [books.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. aicoatings.com.au [aicoatings.com.au]
- 21. researchgate.net [researchgate.net]
- 22. Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. paint.org [paint.org]
- 25. 4,4 -Methylenebis(2,6-dimethylaniline) 99 4073-98-7 [sigmaaldrich.com]
- 26. tcichemicals.com [tcichemicals.com]
Application Note & Protocol: Synthesis of 4,4'-Methylenebis(2,6-dimethylaniline)
Abstract
This document provides a comprehensive guide for the synthesis of 4,4'-Methylenebis(2,6-dimethylaniline), a sterically hindered aromatic diamine. Such compounds are of significant interest as building blocks for high-performance polymers, ligands in catalysis, and as curing agents for epoxy resins and polyurethanes where controlled reactivity is desired.[1][2][3] This protocol details a robust and reproducible method based on the acid-catalyzed condensation of 2,6-dimethylaniline with a formaldehyde source. The narrative emphasizes the rationale behind procedural steps, safety considerations, and methods for purification and characterization to ensure the synthesis of a high-purity final product.
Introduction and Scientific Background
4,4'-Methylenebis(2,6-dimethylaniline), hereafter referred to as MBDMA, belongs to a class of methylene-bridged aromatic amines. The defining feature of MBDMA is the presence of two methyl groups ortho to each amine functionality. This steric hindrance significantly modulates the nucleophilicity and reactivity of the amine groups compared to its unsubstituted analogue, 4,4'-methylenedianiline (MDA).[3] This reduced reactivity is highly desirable in polymer chemistry, as it allows for a longer pot life and better processability of resin systems.[3]
The synthesis of MBDMA is most commonly achieved via the electrophilic aromatic substitution reaction between 2,6-dimethylaniline and formaldehyde, catalyzed by a strong acid, typically hydrochloric acid (HCl).[4] The reaction proceeds through the formation of an electrophilic species from formaldehyde which then reacts with the electron-rich aniline ring.
Reaction Mechanism and Rationale
The synthesis of MBDMA from 2,6-dimethylaniline and formaldehyde in the presence of a strong acid like HCl is a classic example of an electrophilic aromatic substitution. The key steps are outlined below, with the rationale for the chosen conditions explained.
Step 1: Activation of Formaldehyde Formaldehyde (or its polymer, paraformaldehyde) is protonated by the strong acid (HCl) to form a highly electrophilic carbocation or its equivalent, the hydroxymethyl cation (CH₂OH). This activation is critical as formaldehyde itself is not electrophilic enough to react with the aniline ring.
Step 2: Electrophilic Aromatic Substitution The activated formaldehyde species is attacked by the electron-rich aromatic ring of 2,6-dimethylaniline. The amino group (-NH₂) is a powerful activating group, directing the substitution to the ortho and para positions. Due to the significant steric hindrance from the two ortho-methyl groups, the electrophile preferentially attacks the para position. This step results in the formation of 4-amino-3,5-dimethylbenzyl alcohol.
Step 3: Formation of the Methylene Bridge The benzylic alcohol formed in the previous step is protonated by the acid and subsequently loses a molecule of water to form a new, stable benzylic carbocation. This carbocation is a potent electrophile.
Step 4: Second Electrophilic Aromatic Substitution The benzylic carbocation is then attacked by a second molecule of 2,6-dimethylaniline, again at the sterically accessible and electronically activated para position. This final substitution reaction forms the methylene bridge and, after deprotonation, yields the desired product, 4,4'-Methylenebis(2,6-dimethylaniline).
The diagram below illustrates this mechanistic pathway.
Caption: Figure 1: Reaction Mechanism for MBDMA Synthesis.
Experimental Protocol
This protocol is adapted from established literature procedures.[4] It is crucial to perform this experiment in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Quantity | Notes |
| 2,6-Dimethylaniline | 87-62-7 | 121.18 | 0.1 mol (12.12 g) | Toxic, handle with gloves.[5] |
| Paraformaldehyde | 30525-89-4 | (30.03)n | 0.05 mol (1.5 g) | Source of formaldehyde. |
| Hydrochloric Acid (36-37%) | 7647-01-0 | 36.46 | ~8.6 mL (0.1 mol) | Corrosive. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | ~4.4 g (0.11 mol) | For neutralization. |
| Deionized Water | 7732-18-5 | 18.02 | ~100 mL | For reaction medium. |
| Isopropanol or Toluene | 67-63-0 | 60.10 | As needed | For recrystallization.[4] |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Dropping funnel
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add 2,6-dimethylaniline (12.12 g, 0.1 mol) and deionized water (100 mL).
-
Acidification: While stirring, carefully add concentrated hydrochloric acid (8.6 mL, ~0.1 mol) to the mixture. The aniline will dissolve to form its hydrochloride salt.
-
Addition of Formaldehyde Source: Add paraformaldehyde (1.5 g, 0.05 mol) to the stirred solution.
-
Reaction: Heat the reaction mixture to 80-90°C using an oil bath or heating mantle. Maintain this temperature with vigorous stirring for 3-4 hours. The mixture will become thicker as the product forms.
-
Cooling and Neutralization: After the reaction period, cool the flask to room temperature in an ice bath. Slowly add a solution of sodium hydroxide (4.4 g in 20 mL water) to neutralize the acid and precipitate the free amine product. The pH should be alkaline.
-
Isolation of Crude Product: Collect the resulting precipitate by vacuum filtration using a Buchner funnel. Wash the solid cake with plenty of deionized water to remove any inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 60-70°C overnight. A typical crude yield is expected to be high (>90%).
-
Purification (Recrystallization): The crude solid can be purified by recrystallization. Dissolve the product in a minimum amount of hot isopropanol or toluene.[4] Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum. The melting point of pure 4,4'-Methylenebis(2,6-dimethylaniline) is reported to be 121-123°C.
The overall experimental workflow is depicted in the following diagram.
Caption: Figure 2: Experimental Workflow for MBDMA Synthesis.
Characterization
The identity and purity of the synthesized MBDMA should be confirmed using standard analytical techniques.
-
Melting Point: A sharp melting point in the range of 121-123°C is indicative of high purity.
-
NMR Spectroscopy (¹H NMR): The proton NMR spectrum provides structural confirmation. Expected signals include peaks for the aromatic protons, the methylene bridge protons, the amine protons, and the methyl group protons.[6]
-
FTIR Spectroscopy: The infrared spectrum should show characteristic N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), C-H stretches for aromatic and aliphatic groups, and C=C stretching for the aromatic rings.
-
Chromatography (HPLC/GC): High-Performance Liquid Chromatography or Gas Chromatography can be used to assess the purity of the final product.[7][8]
Safety and Handling
-
2,6-Dimethylaniline: This reagent is toxic if swallowed, inhaled, or absorbed through the skin.[5] It is a suspected carcinogen.
-
Hydrochloric Acid: Concentrated HCl is highly corrosive and can cause severe burns.
-
Paraformaldehyde: This is a source of formaldehyde, which is a known carcinogen and sensitizer.
-
General Precautions: Always work in a well-ventilated chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[9] Handle all reagents and the final product with care. Dispose of chemical waste according to institutional guidelines.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4289906A - Chemical process for preparing methylene bis-anilines - Google Patents [patents.google.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. 4,4'-Methylenebis(2,6-dimethylaniline)(4073-98-7) 1H NMR spectrum [chemicalbook.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. CN105693526A - Preparation method of 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline) - Google Patents [patents.google.com]
- 9. chemicalbook.com [chemicalbook.com]
Application Notes & Protocols: 4,4'-Methylenebis(2,6-dimethylaniline) in Advanced Polymer Chemistry
Foreword: Unlocking Performance Through Steric Control
In the realm of high-performance polymers, the selection of monomers is paramount to tailoring the final material properties. 4,4'-Methylenebis(2,6-dimethylaniline), a sterically hindered aromatic diamine, represents a critical building block for formulators seeking to modulate reactivity and enhance thermomechanical performance. Unlike its unsubstituted analogue, 4,4'-methylenedianiline (MDA), the presence of four methyl groups ortho to the amine functionalities introduces significant steric hindrance. This structural feature is not a liability but a key design element, reducing the nucleophilicity of the amine groups. The practical consequence is a more controlled reaction rate, leading to longer pot lives, lower exothermicity during curing, and improved processing windows for complex manufacturing operations.[1] This guide provides an in-depth exploration of the application of this unique diamine in polyurethanes, epoxy resins, and polyimides, complete with detailed protocols grounded in established chemical principles.
Synthesis of 4,4'-Methylenebis(2,6-dimethylaniline)
1.1 Synthetic Principle
The most common and efficient route to synthesizing 4,4'-Methylenebis(2,6-dimethylaniline) and its analogues is through the acid-catalyzed condensation of the corresponding aniline with a formaldehyde source, typically paraformaldehyde or an aqueous formaldehyde solution.[2] The reaction proceeds via an electrophilic substitution mechanism where the protonated formaldehyde forms a carbocation that attacks the electron-rich para-position of the aniline ring. A second aniline molecule then displaces the hydroxyl group to form the methylene bridge.
1.2 Generalized Synthesis Workflow
Caption: Generalized workflow for the synthesis of 4,4'-Methylenebis(2,6-dimethylaniline).
1.3 Laboratory-Scale Synthesis Protocol
-
Apparatus: A round-bottom flask equipped with a reflux condenser, magnetic stirrer, heating mantle, and an argon inlet.
-
Reagents:
-
2,6-Dimethylaniline (0.1 mol)
-
Paraformaldehyde (0.05 mol)
-
Concentrated Hydrochloric Acid (36%, 0.1 mol)
-
Deionized Water
-
Sodium Hydroxide (10% aqueous solution)
-
-
Procedure:
-
To the round-bottom flask, add 2,6-dimethylaniline and deionized water (approx. 100 mL).
-
While stirring, slowly add the concentrated hydrochloric acid.
-
Add paraformaldehyde to the mixture.
-
Heat the reaction mixture to 80°C under an argon atmosphere for 3 hours with vigorous stirring.[2] The solution will become progressively more viscous.
-
After 3 hours, cool the reaction mixture to room temperature.
-
Slowly add the 10% sodium hydroxide solution until the mixture is basic (pH > 8), which will cause the product to precipitate.[2]
-
Filter the crude product using a Büchner funnel and wash the filter cake thoroughly with deionized water to remove residual salts.
-
Dry the product in a vacuum oven at 60-70°C to a constant weight. A typical yield is >90%.[2]
-
Optional: The product can be further purified by recrystallization from a suitable solvent like isopropanol.[3]
-
Application as a Chain Extender in Polyurethanes
2.1 Mechanistic Rationale
In polyurethane chemistry, aromatic diamines serve as highly effective chain extenders for isocyanate-terminated prepolymers. The reaction between the amine groups (-NH2) and isocyanate groups (-NCO) forms a urea linkage (-NH-CO-NH-), which is thermally stable and contributes to the formation of rigid "hard segments" within the polymer matrix. These hard segments physically crosslink through hydrogen bonding, imparting excellent mechanical properties to the elastomer. The moderated reactivity of 4,4'-Methylenebis(2,6-dimethylaniline) compared to faster-reacting diamines allows for a longer "pour life," which is critical for casting large or complex parts without premature gelling.[4]
2.2 Polyurethane Elastomer Formation Workflow
Caption: Workflow for polyurethane-urea elastomer synthesis.
2.3 Protocol for a Cast Polyurethane Elastomer
-
Materials:
-
Poly(tetramethylene ether) glycol (PTMEG), MW = 1000 g/mol
-
4,4'-Methylene diphenyl diisocyanate (MDI)[5]
-
4,4'-Methylenebis(2,6-dimethylaniline)
-
Dibutyltin dilaurate (DBTDL) catalyst (optional)
-
-
Procedure:
-
Prepolymer Synthesis:
-
Dry the PTMEG under vacuum at 100°C for 2 hours to remove moisture.
-
In a reaction vessel under a nitrogen atmosphere, charge the dried PTMEG.
-
Heat the PTMEG to 60°C and add molten MDI in a 2:1 molar ratio of NCO:OH groups.
-
Heat the mixture to 80°C and stir for 2-3 hours until the theoretical %NCO content is reached (verified by titration). This is the prepolymer.
-
-
Curing:
-
Cool the prepolymer to 70°C.
-
Melt the 4,4'-Methylenebis(2,6-dimethylaniline) at ~120°C.
-
Calculate the required amount of diamine for a stoichiometric ratio of 0.95 (i.e., 95% of the amine needed to react with all NCO groups).
-
Thoroughly mix the molten diamine into the prepolymer. If using a catalyst, add it now.
-
Degas the mixture under vacuum for 5-10 minutes to remove trapped air bubbles.
-
Pour the mixture into a preheated mold (100°C) treated with a mold release agent.
-
-
Post-Curing:
-
Cure the cast elastomer in an oven at 100°C for 16 hours.
-
Allow the mold to cool to room temperature before demolding the final part.
-
-
2.4 Typical Properties of Resulting Elastomer
| Property | Typical Value | Test Standard |
| Hardness | 85-95 Shore A | ASTM D2240 |
| Tensile Strength | 30-40 MPa | ASTM D412 |
| Elongation at Break | 400-550% | ASTM D412 |
| Tear Strength | 70-90 kN/m | ASTM D624 |
| Compression Set (22h @ 70°C) | < 30% | ASTM D395 |
Application as a Curing Agent for Epoxy Resins
3.1 Mechanistic Rationale
Aromatic diamines are classic hardeners for epoxy resins. Each primary amine group contains two active hydrogens that can react with an epoxy group, leading to ring-opening and the formation of a hydroxyl group and a secondary amine. This new secondary amine can then react with another epoxy group. 4,4'-Methylenebis(2,6-dimethylaniline), having two primary amine groups, can theoretically react with four epoxy groups, creating a dense, cross-linked network. The steric hindrance from the methyl groups slows this reaction, providing a longer gel time and reducing the peak exotherm, which is highly advantageous for fabricating large composite parts or castings where thermal stresses can cause cracking.[1][2]
3.2 Epoxy Curing Reaction Pathway
Caption: General workflow for curing epoxy resin with an aromatic diamine.
3.3 Protocol for Curing a DGEBA Epoxy Resin
-
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin, Epoxy Equivalent Weight (EEW) = 180 g/eq.
-
4,4'-Methylenebis(2,6-dimethylaniline), MW = 254.37 g/mol .
-
-
Procedure:
-
Stoichiometry Calculation:
-
The amine has 4 active hydrogens. Its Amine Hydrogen Equivalent Weight (AHEW) is MW / 4 = 254.37 / 4 = 63.6 g/eq.
-
The stoichiometric amount of curative is calculated as: Parts by weight per 100 parts resin (phr) = (AHEW / EEW) * 100.
-
phr = (63.6 / 180) * 100 = 35.3 phr .
-
-
Mixing and Curing:
-
Preheat the epoxy resin to ~70°C to reduce its viscosity.
-
Melt the 4,4'-Methylenebis(2,6-dimethylaniline) at ~120°C.
-
Add 35.3 g of the molten diamine to 100 g of the preheated epoxy resin.
-
Stir thoroughly for 5-10 minutes until a homogeneous mixture is obtained.
-
Degas the mixture under vacuum to remove entrapped air.
-
Pour the mixture into a preheated mold.
-
Cure in an oven using a staged cycle, e.g., 2 hours at 150°C followed by a post-cure of 2 hours at 180°C to ensure full cross-linking.
-
-
3.4 Expected Properties of Cured Epoxy
| Property | Expected Value | Test Standard |
| Glass Transition Temp (Tg) | 160-180 °C | DSC (ASTM E1356) |
| Flexural Strength | 110-130 MPa | ASTM D790 |
| Flexural Modulus | 3.0-3.5 GPa | ASTM D790 |
| Heat Deflection Temp (HDT) | 150-170 °C | ASTM D648 |
Application as a Monomer for High-Performance Polyimides
4.1 Synthetic Principle
Polyimides are synthesized via a two-step polycondensation reaction. In the first step, a diamine and a dianhydride react at low temperatures to form a soluble poly(amic acid) precursor. In the second step, this precursor is converted to the final, insoluble polyimide through thermal or chemical cyclodehydration (imidization). The incorporation of 4,4'-Methylenebis(2,6-dimethylaniline) into the polymer backbone introduces a flexible methylene linkage and bulky methyl groups. This disrupts chain packing, which can enhance solubility and processability of the poly(amic acid) while maintaining a high glass transition temperature (Tg) in the final polyimide.[6] This allows for the tuning of thermomechanical properties.[6]
4.2 Polyimide Synthesis Pathway
Caption: Two-step synthesis route for polyimides.
4.3 Protocol for Polyimide Film Synthesis
-
Materials:
-
4,4'-Methylenebis(2,6-dimethylaniline) (MBDMA)
-
Pyromellitic dianhydride (PMDA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
-
Procedure:
-
Poly(amic acid) Synthesis:
-
Dry MBDMA and PMDA in a vacuum oven overnight.
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve an equimolar amount of MBDMA in anhydrous NMP with stirring.
-
Once dissolved, cool the solution in an ice bath.
-
Slowly add an equimolar amount of PMDA powder to the stirred solution in small portions, maintaining the temperature below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 24 hours. The solution will become highly viscous, indicating the formation of high molecular weight poly(amic acid).
-
-
Imidization:
-
Cast the viscous poly(amic acid) solution onto a clean glass plate using a doctor blade to achieve a uniform thickness.
-
Place the coated plate in a programmable oven.
-
Perform a staged thermal cure to evaporate the solvent and induce imidization: 1 hour at 80°C, 1 hour at 150°C, 1 hour at 250°C, and finally 1 hour at 300°C.
-
Cool the oven slowly to room temperature.
-
Immerse the glass plate in warm water to carefully peel off the resulting flexible, tough polyimide film.
-
-
4.4 Key Properties of MBDMA-based Polyimide
| Property | Typical Value Range |
| Glass Transition Temp (Tg) | > 250 °C |
| Decomposition Temp (TGA, 5% loss) | > 450 °C |
| Tensile Strength | > 100 MPa |
| Dielectric Constant (1 MHz) | < 3.5 |
References
- 1. 4,4'-Methylenebis(2,6-diethylaniline)|CAS 13680-35-8 [benchchem.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. US4289906A - Chemical process for preparing methylene bis-anilines - Google Patents [patents.google.com]
- 4. WO1994013722A1 - Polyurethanes cured with 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline) - Google Patents [patents.google.com]
- 5. Methylene diphenyl diisocyanate - Wikipedia [en.wikipedia.org]
- 6. par.nsf.gov [par.nsf.gov]
Application and Protocol Guide for the Purification of 4,4'-Methylenebis(2,6-dimethylaniline)
Introduction: The Critical Role of Purity in Advanced Material Synthesis
4,4'-Methylenebis(2,6-dimethylaniline), a sterically hindered aromatic diamine, is a pivotal building block in the synthesis of high-performance polymers, epoxy resins, and polyurethanes. The precise molecular architecture of this compound imparts unique properties to the resulting materials, including enhanced thermal stability, chemical resistance, and mechanical strength. However, the presence of impurities, such as starting materials, by-products from synthesis (e.g., ortho- or poly-substituted isomers), or degradation products, can significantly compromise the performance and reliability of these advanced materials. Therefore, achieving high purity of 4,4'-Methylenebis(2,6-dimethylaniline) is not merely a matter of academic rigor but a critical necessity for industrial applications where performance is paramount.
This comprehensive guide provides detailed application notes and step-by-step protocols for the purification of 4,4'-Methylenebis(2,6-dimethylaniline). We will explore a range of purification techniques, from classical recrystallization to more advanced chromatographic and distillation methods. The causality behind experimental choices will be thoroughly explained, empowering researchers and drug development professionals to not only follow the protocols but also to adapt and troubleshoot them effectively.
Physicochemical Properties of 4,4'-Methylenebis(2,6-dimethylaniline)
A thorough understanding of the physicochemical properties of the target compound is fundamental to designing effective purification strategies.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₇H₂₂N₂ | Provides the molecular weight. |
| Molecular Weight | 254.37 g/mol | Essential for stoichiometric calculations. |
| Appearance | White to off-white or tan crystalline solid | Visual indicator of purity. |
| Melting Point | 121-123 °C | A sharp melting range is a good indicator of high purity. |
| Boiling Point | High (Predicted > 400 °C at atm. pressure) | Suggests that vacuum distillation or sublimation are necessary. |
| Solubility | Generally soluble in organic solvents like isopropanol, toluene, and dichloromethane. Low solubility in water. | Key for selecting appropriate recrystallization and chromatography solvents. |
Purification Methodologies: A Multi-faceted Approach
The choice of purification method depends on the nature and quantity of the impurities, the desired final purity, and the scale of the operation. Here, we present four distinct and effective techniques for the purification of 4,4'-Methylenebis(2,6-dimethylaniline).
Recrystallization: The Gold Standard for Crystalline Solids
Recrystallization is a powerful and widely used technique for purifying solid compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be highly soluble or insoluble at all temperatures.
Causality of Experimental Choices:
-
Solvent Selection: Isopropanol is a commonly cited and effective solvent for the recrystallization of 4,4'-Methylenebis(2,6-dimethylaniline)[1]. Its polarity is well-suited to dissolve the aromatic diamine at its boiling point while allowing for good recovery upon cooling.
-
Decolorization: If the crude material has a significant color, it may indicate the presence of colored impurities. Activated charcoal can be used to adsorb these impurities from the hot solution.
-
Cooling Rate: Slow cooling is crucial for the formation of large, well-defined crystals, which tend to exclude impurities more effectively. Rapid cooling can lead to the formation of smaller, less pure crystals or even precipitation of the compound in an amorphous form.
Experimental Protocol: Recrystallization from Isopropanol
-
Dissolution: In a fume hood, place the crude 4,4'-Methylenebis(2,6-dimethylaniline) in an Erlenmeyer flask. Add a minimal amount of isopropanol and a boiling chip. Heat the mixture on a hot plate with stirring until it begins to boil. Continue to add small portions of hot isopropanol until the solid is completely dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the solute) and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature below the melting point (e.g., 60-80 °C) until a constant weight is achieved.
Expected Outcome: A significant improvement in the purity of the compound, characterized by a whiter appearance and a sharper melting point.
Kugelrohr Distillation: Purification of High-Boiling Point Compounds
For high-boiling point solids like 4,4'-Methylenebis(2,6-dimethylaniline), traditional distillation is often not feasible due to the high temperatures required, which can lead to decomposition. Kugelrohr distillation is a short-path distillation technique performed under high vacuum, allowing for the distillation of compounds at significantly lower temperatures.
Causality of Experimental Choices:
-
High Vacuum: Reducing the pressure drastically lowers the boiling point of the compound, preventing thermal degradation.
-
Short Path: The short distance between the distillation bulb and the collection bulb minimizes the loss of material and allows for the efficient distillation of small quantities.
-
Rotation: The rotation of the bulbs ensures even heating and prevents bumping.
Experimental Protocol: Kugelrohr Distillation
-
Apparatus Setup: Assemble the Kugelrohr apparatus as per the manufacturer's instructions. Ensure all glass joints are properly sealed with a high-vacuum grease.
-
Sample Loading: Place the crude 4,4'-Methylenebis(2,6-dimethylaniline) into the innermost bulb.
-
Vacuum Application: Connect the apparatus to a high-vacuum pump and evacuate the system. A pressure of <1 mmHg is recommended.
-
Heating: Once a stable vacuum is achieved, begin to heat the oven. A distillation temperature of approximately 170 °C has been reported to be effective, though this may need to be optimized depending on the vacuum achieved[1].
-
Collection: The purified compound will distill and condense in the cooler, outer bulb. The collection bulb can be cooled with a gentle stream of air or a water-dampened cloth to improve condensation efficiency.
-
Post-Distillation: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Carefully vent the system before collecting the purified product.
Expected Outcome: A highly purified, often colorless or pale yellow distillate, leaving non-volatile impurities behind in the distillation pot.
Column Chromatography: Separation Based on Polarity
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For basic compounds like amines, standard silica gel can lead to poor separation due to strong, sometimes irreversible, binding to the acidic silanol groups.
Causality of Experimental Choices:
-
Stationary Phase:
-
Amine-functionalized Silica: This is often the best choice as it deactivates the acidic sites on the silica surface, preventing tailing and improving the recovery of basic compounds.
-
Neutral Alumina: Alumina is less acidic than silica and can be a good alternative.
-
Standard Silica with a Basic Modifier: If only standard silica is available, adding a small amount of a volatile base like triethylamine (e.g., 0.5-2%) to the mobile phase can effectively "neutralize" the acidic sites and improve separation.
-
-
Mobile Phase: A solvent system with a polarity that provides a good retention factor (Rf) on a TLC plate (typically 0.2-0.4) is a good starting point. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often used to separate compounds with different polarities. A common mobile phase system for aromatic amines is a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate or dichloromethane.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase system using thin-layer chromatography (TLC). Spot the crude material on a TLC plate and elute with various solvent mixtures (e.g., hexane:ethyl acetate with 1% triethylamine). The goal is to achieve good separation between the desired product and impurities.
-
Column Packing: Pack a glass column with the chosen stationary phase (e.g., amine-functionalized silica) using a slurry method with the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude 4,4'-Methylenebis(2,6-dimethylaniline) in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. If a gradient is used, gradually increase the proportion of the more polar solvent.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Expected Outcome: High purity product, especially effective for removing impurities with different polarities.
Acid-Base Extraction: Exploiting the Basic Nature of Amines
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. As an amine, 4,4'-Methylenebis(2,6-dimethylaniline) is basic and can be protonated by an acid to form a water-soluble salt. This allows for its separation from neutral or acidic impurities.
Causality of Experimental Choices:
-
Acid Selection: A dilute aqueous solution of a strong acid like hydrochloric acid (HCl) is typically used to protonate the amine.
-
Base Selection: A base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) is used to neutralize the acidic solution and regenerate the free amine.
-
Solvent Selection: A water-immiscible organic solvent in which the free amine is soluble, such as dichloromethane or ethyl acetate, is required.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude 4,4'-Methylenebis(2,6-dimethylaniline) in a suitable organic solvent (e.g., dichloromethane) in a separatory funnel.
-
Acidic Extraction: Add a dilute aqueous HCl solution (e.g., 1 M) to the separatory funnel. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated amine will move into the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous HCl to ensure complete transfer of the amine. Combine the aqueous extracts.
-
Washing (Optional): The organic layer, now containing neutral impurities, can be washed with water and brine, then dried and the solvent evaporated to isolate these impurities if desired.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated aqueous NaOH solution with stirring until the solution is basic (check with pH paper). The free amine will precipitate out or form an oily layer.
-
Back Extraction: Add fresh organic solvent to the separatory funnel and extract the free amine from the aqueous layer. Repeat the extraction to ensure complete recovery.
-
Final Workup: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the purified 4,4'-Methylenebis(2,6-dimethylaniline).
Expected Outcome: Effective removal of neutral and acidic impurities.
Workflow Diagrams
Caption: Recrystallization Workflow
Caption: Column Chromatography Workflow
Purity Assessment: Ensuring Quality and Consistency
After purification, it is essential to assess the purity of 4,4'-Methylenebis(2,6-dimethylaniline) to ensure it meets the required specifications.
-
Melting Point Analysis: A sharp melting point range that is close to the literature value (121-123 °C) is a strong indication of high purity. Impurities tend to broaden and depress the melting point range.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for determining the purity of a compound and quantifying any impurities. A reverse-phase HPLC method is generally suitable for aromatic amines.
-
Column: C18 or Phenyl-Hexyl column.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) is a good starting point[2].
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., ~254 nm).
-
-
Gas Chromatography (GC): GC can also be used for purity analysis, although derivatization may be necessary to prevent peak tailing of the polar amine groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the purified compound and can also be used to detect and quantify impurities if their signals are resolved from those of the main compound.
Conclusion
The purification of 4,4'-Methylenebis(2,6-dimethylaniline) is a critical step in ensuring the quality and performance of the advanced materials derived from it. The choice of purification technique should be guided by the specific impurities present, the desired level of purity, and the scale of the operation. By understanding the principles behind each method and following the detailed protocols provided in this guide, researchers and scientists can confidently produce high-purity 4,4'-Methylenebis(2,6-dimethylaniline) for their research and development needs.
References
Application Note: Characterization of High-Performance Polymers Incorporating 4,4'-Methylenebis(2,6-dimethylaniline)
<
Abstract
This document provides a comprehensive guide for the characterization of polymers synthesized with 4,4'-Methylenebis(2,6-dimethylaniline) (MBDMA). MBDMA is an aromatic diamine that imparts significant thermal stability, mechanical strength, and desirable dielectric properties to polymers such as polyimides and polyamides.[1][2] This application note details the critical analytical techniques required to elucidate the structure, thermal behavior, and mechanical performance of MBDMA-based polymers, offering field-proven insights and step-by-step protocols for researchers and scientists in materials science and polymer chemistry.
Introduction: The Significance of 4,4'-Methylenebis(2,6-dimethylaniline) in Polymer Science
4,4'-Methylenebis(2,6-dimethylaniline), a sterically hindered aromatic diamine, is a key building block in the synthesis of high-performance polymers.[3] The incorporation of MBDMA into polymer backbones, such as in polyimides, leads to materials with high thermal stability, excellent mechanical properties, low dielectric constants, and good solvent resistance.[1][2] These characteristics make them highly suitable for demanding applications in the aerospace, electronics, and automotive industries.[1][4]
The dimethyl substitution on the aromatic rings ortho to the amine groups introduces steric hindrance, which can influence polymer chain packing and solubility.[3] This structural feature makes a thorough characterization essential to understand the structure-property relationships and to tailor materials for specific applications. This guide will focus on the primary analytical techniques for a comprehensive characterization of these advanced polymers.
Synthesis Overview: A Foundation for Characterization
A typical synthesis of a polyimide from MBDMA involves a two-step process. First, MBDMA is reacted with a dianhydride, such as pyromellitic dianhydride (PMDA), in a polar aprotic solvent to form a poly(amic acid) (PAA) precursor.[1][5] The PAA is then converted to the final polyimide through thermal or chemical imidization.[1][5]
Caption: General synthesis workflow for MBDMA-based polyimides.
Understanding the synthesis is crucial as residual solvents, incomplete imidization, or side reactions can significantly impact the final properties of the polymer. The characterization techniques discussed below are designed to verify the successful synthesis and to quantify the key performance parameters.
Spectroscopic Characterization: Elucidating the Molecular Structure
Spectroscopic methods are fundamental to confirming the chemical structure of the synthesized polymer and ensuring the completion of the polymerization and imidization processes.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful tool for identifying functional groups and confirming the conversion of the PAA to the polyimide.[6][7]
Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis
-
Sample Preparation: A small piece of the polymer film or a small amount of powdered polymer is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: The key is to monitor the disappearance of PAA-specific peaks and the appearance of characteristic imide peaks.
Expected Spectral Features for MBDMA-based Polyimides:
| Wavenumber (cm⁻¹) | Assignment | Significance |
| ~3300-3500 | N-H and O-H stretching (in PAA) | Disappearance indicates complete imidization. |
| ~1780 and ~1720 | Asymmetric and symmetric C=O stretching (imide ring) | Appearance confirms imide ring formation. |
| ~1540 | -NHCO- stretch (amide in PAA) | Disappearance indicates complete imidization.[1] |
| ~1380 | C-N stretching (imide ring) | Appearance confirms imide ring formation. |
| 2870-2970 | Alkyl C-H stretching | Presence of methyl and methylene groups from MBDMA.[1] |
The absence of broad peaks between 3000 and 3400 cm⁻¹, which are characteristic of carboxylic acid and amine groups in the PAA precursor, along with the strong presence of the imide carbonyl bands, confirms successful and complete imidization.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, confirming the connectivity of the monomers and the overall polymer architecture. Both ¹H and ¹³C NMR are valuable.[8]
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆, DMAc-d₉). Solubility can be a challenge for rigid polyimides.[1][9]
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis: Integrate the peaks to confirm the ratio of aromatic and aliphatic protons.
Expected ¹H NMR Chemical Shifts for MBDMA moiety in a Polyimide:
| Chemical Shift (ppm) | Assignment |
| ~2.0-2.5 | -CH₃ (methyl groups on the aromatic ring) |
| ~3.8-4.2 | -CH₂- (methylene bridge) |
| ~6.5-7.5 | Ar-H (aromatic protons) |
A representative ¹H NMR spectrum for the MBDMA monomer shows signals for the methyl protons, the methylene bridge protons, and the aromatic protons.[10] In the polymer, these peaks will be present, though they may be broadened due to the polymeric nature of the sample.
Thermal Analysis: Assessing Performance at Elevated Temperatures
Thermal analysis techniques are critical for determining the operational temperature range and thermal stability of MBDMA-based polymers.[11][12]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[12]
Protocol: TGA Analysis
-
Sample Preparation: Place 5-10 mg of the polymer in a TGA pan (platinum or alumina).
-
Data Acquisition: Heat the sample from room temperature to 800-1000 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.[1]
-
Data Analysis: Determine the onset of decomposition (Td), typically defined as the temperature at which 5% weight loss occurs, and the char yield at the final temperature.
Typical TGA Data for MBDMA-based Polyimides:
| Parameter | Typical Value | Significance |
| Td (5% weight loss) | > 360 °C | High thermal stability.[1] |
| Char Yield at 800 °C | > 50% | Indicates good flame retardancy. |
A minimal mass loss below 300 °C suggests the absence of residual solvent or unreacted monomers.[1]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the glass transition temperature (Tg).[13]
Protocol: DSC Analysis
-
Sample Preparation: Seal 5-10 mg of the polymer in an aluminum DSC pan.
-
Data Acquisition: Perform a heat-cool-heat cycle to erase the thermal history.[1] A typical cycle would be heating from 25 °C to 300 °C at 20 °C/min, cooling to 25 °C at 20 °C/min, and reheating to 300 °C at 20 °C/min.[1]
-
Data Analysis: The Tg is determined from the midpoint of the step change in the heat flow curve during the second heating scan.[1][11]
The Tg is a critical parameter as it defines the upper service temperature of the polymer in many applications. For MBDMA-based polyimides, the Tg can be tuned by altering the comonomers and their ratios.[1]
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. api.pageplace.de [api.pageplace.de]
- 3. 4,4'-Methylenebis(2,6-diethylaniline)|CAS 13680-35-8 [benchchem.com]
- 4. Progress in Aromatic Polyimide Films for Electronic Applications: Preparation, Structure and Properties [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. syntechinnovation.com [syntechinnovation.com]
- 7. Configuration of a Simple Method for Different Polyamides 6.9 Recognition by ATR-FTIR Analysis Coupled with Chemometrics [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. kinampark.com [kinampark.com]
- 10. journals.iucr.org [journals.iucr.org]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. Thermal Analysis of Polymers (DSC, TGA, DMA, TMA) [ipolytech.co.uk]
- 13. azom.com [azom.com]
The Strategic Integration of 4,4'-Methylenebis(2,6-dimethylaniline) in High-Performance Polymers: Application Notes and Protocols
Introduction: Unlocking Performance Through Hindered Aromatic Diamines
In the relentless pursuit of materials with superior thermal and mechanical resilience, polymer chemists and materials scientists continuously explore novel monomers and curing agents. Among these, 4,4'-Methylenebis(2,6-dimethylaniline) (MBDMA), a sterically hindered aromatic diamine, has emerged as a critical building block in the formulation of high-performance polyimides, epoxy resins, and polyurethanes. Its unique molecular architecture, characterized by methyl groups flanking the amine functionalities, imparts a remarkable combination of processability and exceptional end-use properties. This technical guide provides an in-depth exploration of the application of MBDMA in these polymer systems, complete with detailed experimental protocols for researchers and industry professionals.
The strategic placement of ortho-methyl groups in MBDMA modulates the reactivity of the amine groups. This steric hindrance lowers the nucleophilicity compared to its unsubstituted counterpart, 4,4'-methylenedianiline (MDA). This seemingly subtle modification has profound implications for polymer synthesis and processing, leading to longer pot lives and more controlled curing profiles, which are crucial for producing void-free, high-integrity components.[1]
I. Application in High-Temperature Polyimides
Aromatic polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, making them indispensable in the aerospace, electronics, and automotive industries.[2] The incorporation of MBDMA into the polyimide backbone serves to enhance these properties while often improving solubility and processability.
Causality Behind Experimental Choices
The synthesis of polyimides from MBDMA typically follows a two-step polycondensation reaction. The first step involves the reaction of the diamine with a dianhydride, such as Pyromellitic dianhydride (PMDA), in a polar aprotic solvent at ambient temperature to form a soluble poly(amic acid) precursor. The choice of a polar aprotic solvent like N,N-dimethylacetamide (DMAc) is critical as it facilitates the dissolution of the monomers and the resulting poly(amic acid). The subsequent thermal or chemical imidization of the poly(amic acid) film or solution leads to the formation of the final polyimide. Thermal imidization is often preferred for its simplicity and the ability to produce dense, void-free films.
The following protocol details the synthesis of a polyimide from MBDMA and PMDA, a classic combination for achieving a high glass transition temperature and excellent thermal stability.
Experimental Protocol: Synthesis of a Polyimide from MBDMA and PMDA
Materials:
-
4,4'-Methylenebis(2,6-dimethylaniline) (MBDMA), polymer grade
-
Pyromellitic dianhydride (PMDA), polymer grade (ensure dryness)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Nitrogen gas, high purity
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Glass plate
-
Doctor blade or casting knife
-
Vacuum oven
Procedure:
-
Poly(amic acid) Synthesis:
-
In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add a calculated amount of MBDMA.
-
Add anhydrous DMAc to the flask to achieve a solids content of 15-20 wt%.
-
Stir the mixture under a gentle stream of nitrogen at room temperature until the MBDMA is completely dissolved.
-
Gradually add an equimolar amount of PMDA to the stirred solution in small portions to control the exothermic reaction.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to ensure the formation of a viscous poly(amic acid) solution.
-
-
Polyimide Film Preparation via Thermal Imidization:
-
Pour the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Cast the solution into a uniform film using a doctor blade or casting knife.
-
Place the glass plate in a vacuum oven and subject it to the following staged heating program:
-
80°C for 2 hours to slowly remove the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.
-
300°C for 1 hour to ensure complete imidization.
-
-
After the thermal treatment, allow the oven to cool down slowly to room temperature.
-
Immerse the glass plate in warm water to facilitate the peeling of the resulting polyimide film.
-
Characterization and Expected Properties
The successful synthesis of the polyimide can be confirmed through various analytical techniques:
-
FTIR Spectroscopy: The completion of imidization is evidenced by the appearance of characteristic imide carbonyl absorption bands around 1771 cm⁻¹ (asymmetrical stretching) and 1716 cm⁻¹ (symmetrical stretching), and the disappearance of the amide carbonyl absorption around 1540 cm⁻¹.[2]
-
¹H NMR Spectroscopy: The incorporation of MBDMA can be confirmed by the presence of characteristic peaks for the aromatic protons at approximately 7.0 ppm and the methyl protons at around 2.0 ppm.[2]
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) is expected to show high thermal stability, with a 5% weight loss temperature typically exceeding 500°C in a nitrogen atmosphere. Differential Scanning Calorimetry (DSC) will reveal a high glass transition temperature (Tg), often in the range of 300-400°C, indicative of a rigid polymer backbone.[3]
| Property | Expected Value Range |
| Glass Transition Temperature (Tg) | 300 - 400 °C |
| 5% Weight Loss Temperature (TGA, N₂) | > 500 °C |
| Tensile Strength | 80 - 120 MPa |
| Tensile Modulus | 2.5 - 4.0 GPa |
II. Application as an Epoxy Resin Curing Agent
In the realm of epoxy resins, the choice of curing agent is paramount in defining the final properties of the thermoset material. Aromatic diamines are a class of curing agents known for imparting high thermal and chemical resistance.[4] MBDMA, with its sterically hindered amine groups, offers a unique set of advantages as an epoxy curative.
The Rationale for Using MBDMA in Epoxy Formulations
The primary amine groups of MBDMA react with the epoxide groups of the resin through a nucleophilic ring-opening addition reaction. Each primary amine group has two active hydrogens, allowing it to react with two epoxy groups, thus forming a highly cross-linked, three-dimensional network. The steric hindrance from the ortho-methyl groups reduces the reactivity of the amine compared to less substituted aromatic diamines.[5] This translates to a longer pot life and a more controlled exotherm during curing, which is particularly beneficial for the fabrication of large or complex composite parts where a longer working time is required to ensure proper impregnation of reinforcing fibers.[1]
The resulting cured epoxy network exhibits enhanced thermal stability and mechanical properties due to the rigid aromatic structure of MBDMA.
Experimental Protocol: Curing of a DGEBA-based Epoxy Resin with MBDMA
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., EPON™ 828)
-
4,4'-Methylenebis(2,6-dimethylaniline) (MBDMA)
-
Acetone (for cleaning)
Equipment:
-
High-precision balance
-
Beaker or mixing vessel
-
Stirring rod or mechanical stirrer
-
Vacuum oven
-
Mold for sample casting
Procedure:
-
Stoichiometric Calculation:
-
Determine the amine hydrogen equivalent weight (AHEW) of MBDMA. For MBDMA (C₁₇H₂₂N₂), the molecular weight is 254.37 g/mol . Since it has two primary amine groups, each with two active hydrogens, there are 4 active hydrogens per molecule. Therefore, AHEW = 254.37 / 4 = 63.59 g/equivalent .
-
Determine the epoxy equivalent weight (EEW) of the DGEBA resin from the supplier's datasheet (typically around 185-192 g/equivalent for EPON™ 828).
-
Calculate the required weight of MBDMA per 100 parts of epoxy resin (phr) using the formula: phr = (AHEW / EEW) * 100. For an EEW of 190, the phr would be approximately 33.5.
-
-
Mixing and Curing:
-
Preheat the DGEBA epoxy resin to approximately 60-70°C to reduce its viscosity.
-
Melt the MBDMA (melting point ~121-123°C) in a separate container.
-
Add the calculated amount of molten MBDMA to the preheated epoxy resin and mix thoroughly until a homogeneous mixture is obtained.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Pour the mixture into a preheated mold.
-
Cure the resin in an oven using a staged curing cycle, for example:
-
120°C for 2 hours.
-
150°C for 2 hours.
-
Post-cure at 180°C for 2 hours to ensure complete cross-linking.
-
-
Allow the cured sample to cool slowly to room temperature before demolding.
-
Performance Characteristics of MBDMA-Cured Epoxy Resins
Epoxy resins cured with MBDMA are expected to exhibit superior thermal and mechanical properties compared to those cured with more reactive, non-hindered aromatic diamines.
| Property | Expected Value Range |
| Glass Transition Temperature (Tg) | 180 - 220 °C |
| Flexural Strength | 130 - 160 MPa |
| Tensile Strength | 70 - 90 MPa |
III. Application as a Chain Extender in Polyurethanes
Polyurethane elastomers are segmented copolymers consisting of alternating soft and hard segments. The soft segments, typically long-chain polyols, provide flexibility and elastomeric properties, while the hard segments, formed by the reaction of a diisocyanate with a chain extender, contribute to strength, hardness, and thermal stability.[6] Diamine chain extenders react with isocyanate groups to form urea linkages, which are known to form strong hydrogen bonds, leading to well-defined hard segment domains and improved mechanical properties.[6]
The Role of MBDMA in Polyurethane Formulations
When used as a chain extender in polyurethane synthesis, MBDMA reacts with isocyanate-terminated prepolymers.[6] The steric hindrance of the methyl groups moderates the typically very fast reaction between aromatic diamines and isocyanates, allowing for better processing control, particularly in reaction injection molding (RIM) and casting applications. The resulting poly(urethane-urea)s exhibit excellent mechanical properties, including high tensile strength, tear resistance, and abrasion resistance.[6]
Experimental Protocol: Synthesis of a Polyurethane Elastomer with MBDMA Chain Extender
Materials:
-
Poly(tetramethylene ether) glycol (PTMEG), Mn ~2000 g/mol
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
4,4'-Methylenebis(2,6-dimethylaniline) (MBDMA)
-
Dibutyltin dilaurate (DBTDL) catalyst (optional)
-
N,N-dimethylacetamide (DMAc), anhydrous
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Dropping funnel
-
Vacuum oven
Procedure:
-
Prepolymer Synthesis:
-
Dry the PTMEG under vacuum at 100°C for 2 hours.
-
In a three-neck flask under a nitrogen atmosphere, add the dried PTMEG and heat to 60°C.
-
Add MDI to the flask with vigorous stirring. The molar ratio of NCO/OH should be approximately 2:1 to ensure the formation of an isocyanate-terminated prepolymer.
-
If desired, add a catalytic amount of DBTDL.
-
Increase the temperature to 80-90°C and maintain for 2-3 hours until the theoretical NCO content is reached (can be monitored by titration).
-
-
Chain Extension:
-
Dissolve the MBDMA in a minimal amount of anhydrous DMAc.
-
Cool the prepolymer to 60-70°C and add the MBDMA solution dropwise with continuous stirring.
-
After the addition is complete, continue stirring for 30-60 minutes.
-
Pour the viscous polymer solution into a mold and cure in a vacuum oven at 100-110°C for 12-24 hours.
-
Expected Properties of MBDMA-Extended Polyurethanes
The incorporation of MBDMA as a chain extender leads to polyurethanes with a good balance of hardness, elasticity, and thermal stability.
| Property | Expected Value Range |
| Hardness (Shore A) | 85 - 95 |
| Tensile Strength | 30 - 50 MPa |
| Elongation at Break | 300 - 500% |
| Tear Strength | 50 - 80 kN/m |
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To further elucidate the role of MBDMA in these high-performance materials, the following diagrams illustrate the key chemical reactions and experimental workflows.
Caption: Workflow for the synthesis of polyimide from MBDMA and PMDA.
References
- 1. d-nb.info [d-nb.info]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of PU Chain Extenders in Polyurethane Elastomers – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
Application Notes and Protocols for NMR Spectroscopy of 4,4'-Methylenebis(2,6-dimethylaniline)
Introduction: Structural Elucidation of a Key Industrial Intermediate
4,4'-Methylenebis(2,6-dimethylaniline) is a sterically hindered aromatic diamine with significant industrial applications, primarily as a curing agent for epoxy resins and in the production of high-performance polymers. Its molecular structure, featuring two dimethylaniline moieties linked by a methylene bridge, imparts unique properties to the resulting materials, including enhanced thermal stability and mechanical strength. Accurate and unambiguous structural characterization of this molecule is paramount for quality control, reaction monitoring, and understanding structure-property relationships.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This application note provides a detailed guide to the ¹H and ¹³C NMR spectroscopy of 4,4'-Methylenebis(2,6-dimethylaniline), offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.
Molecular Structure and NMR-Relevant Features
The structure of 4,4'-Methylenebis(2,6-dimethylaniline) presents several key features that dictate its NMR spectral characteristics. The molecule's symmetry, the steric hindrance around the amino groups, and the electronic effects of the substituents all play a crucial role in determining the chemical shifts and coupling patterns of the various nuclei.
¹H NMR Spectroscopy: Analysis and Interpretation
The ¹H NMR spectrum of 4,4'-Methylenebis(2,6-dimethylaniline) is relatively simple due to the molecule's symmetry. We can expect to see distinct signals for the aromatic protons, the amino protons, the methylene bridge protons, and the methyl group protons.
Expected ¹H NMR Signals:
| Proton Environment | Multiplicity | Approximate Chemical Shift (ppm) | Integration |
| Aromatic (Ar-H) | Singlet | 6.5 - 7.0 | 4H |
| Amino (-NH₂) | Broad Singlet | 3.5 - 4.5 | 4H |
| Methylene (-CH₂-) | Singlet | 3.7 - 4.0 | 2H |
| Methyl (-CH₃) | Singlet | 2.0 - 2.3 | 12H |
Causality Behind Chemical Shifts and Multiplicities:
-
Aromatic Protons (Ar-H): The two protons on each aromatic ring are chemically equivalent due to the free rotation around the C-C bonds and the overall symmetry of the molecule. The ortho- and para- positions to the amino group are substituted, leaving only the meta-protons. These protons appear as a singlet because they are not coupled to any adjacent protons. Their chemical shift is in the typical aromatic region, influenced by the electron-donating amino group and the methyl substituents.
-
Amino Protons (-NH₂): The protons of the amino group typically appear as a broad singlet. The broadening is due to quadrupole effects of the nitrogen atom and potential hydrogen exchange with trace amounts of water in the NMR solvent. The chemical shift of the -NH₂ protons is highly dependent on the solvent, concentration, and temperature due to its involvement in hydrogen bonding.
-
Methylene Protons (-CH₂-): The two protons of the methylene bridge are chemically equivalent and appear as a sharp singlet. They are not coupled to any neighboring protons. Their chemical shift is influenced by the two adjacent aromatic rings.
-
Methyl Protons (-CH₃): The four methyl groups are chemically equivalent due to the molecule's symmetry. They give rise to a single, intense singlet. Their upfield chemical shift is characteristic of methyl groups attached to an aromatic ring.
¹³C NMR Spectroscopy: Analysis and Interpretation
The proton-decoupled ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to symmetry, we expect a reduced number of signals compared to the total number of carbon atoms.
Estimated ¹³C NMR Signals:
| Carbon Environment | Approximate Chemical Shift (ppm) |
| C-NH₂ | 140 - 145 |
| C-CH₃ | 125 - 130 |
| C-H (aromatic) | 128 - 132 |
| C-CH₂ | 120 - 125 |
| -CH₂- | 40 - 45 |
| -CH₃ | 15 - 20 |
Note: The chemical shifts for the aromatic carbons can be close and may require 2D NMR techniques like HSQC and HMBC for unambiguous assignment. The values presented are estimations based on known substituent effects and data from analogous compounds.
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H and ¹³C NMR
This protocol outlines the standard procedure for preparing a high-quality NMR sample of 4,4'-Methylenebis(2,6-dimethylaniline).
Materials:
-
4,4'-Methylenebis(2,6-dimethylaniline)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipettes
-
Small vials
-
Vortex mixer (optional)
-
Filter (e.g., cotton plug in pipette)
Procedure:
-
Weighing the Sample:
-
For ¹H NMR, accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
For ¹³C NMR, a higher concentration is recommended; weigh 20-50 mg of the compound.
-
-
Solvent Selection and Dissolution:
-
Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar compounds. For compounds with strong hydrogen bonding capabilities, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be a better choice.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Gently swirl or vortex the vial to ensure complete dissolution. The solution should be clear and free of any particulate matter.
-
-
Filtration and Transfer:
-
If any solid particles remain, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality NMR tube. This prevents magnetic field inhomogeneities which can degrade the spectral quality.
-
-
Sample Volume and Capping:
-
Ensure the final sample height in the NMR tube is approximately 4-5 cm.
-
Securely cap the NMR tube to prevent solvent evaporation and contamination.
-
-
Labeling:
-
Clearly label the NMR tube with the sample identification.
-
Protocol 2: NMR Data Acquisition
This is a general guide for data acquisition. Specific parameters may need to be optimized based on the spectrometer and the desired experimental outcome.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Number of Scans (NS): 16 to 64 scans are typically sufficient for good signal-to-noise.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A range of -2 to 12 ppm is usually adequate.
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).
-
Number of Scans (NS): 256 to 1024 scans or more may be required due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A range of 0 to 220 ppm is standard for most organic molecules.
Advanced Considerations and Troubleshooting
-
Solvent Effects: The chemical shift of the -NH₂ protons is particularly sensitive to the solvent. In proton-accepting solvents like DMSO-d₆, the -NH₂ signal will be shifted downfield due to stronger hydrogen bonding. In contrast, in a non-polar solvent like benzene-d₆, the signal may shift upfield.
-
Concentration Effects: At higher concentrations, intermolecular interactions can lead to broadening of signals, especially for the aromatic and amino protons.
-
Temperature Effects: Variable temperature (VT) NMR can be used to study dynamic processes such as restricted rotation around the C-N bonds, which may be present in such a sterically hindered molecule.
Conclusion
NMR spectroscopy is a powerful and definitive method for the structural characterization of 4,4'-Methylenebis(2,6-dimethylaniline). By understanding the fundamental principles of chemical shifts and coupling, and by following robust experimental protocols, researchers can obtain high-quality ¹H and ¹³C NMR spectra for unambiguous structural verification and purity assessment. The detailed protocols and interpretative guidelines provided in this application note serve as a valuable resource for scientists working with this important industrial compound.
Application Note: FTIR Analysis of High-Performance Polymers Derived from 4,4'-Methylenebis(2,6-dimethylaniline)
Introduction
In the realm of high-performance materials, aromatic polymers such as polyamides and polyimides are prized for their exceptional thermal stability, mechanical strength, and chemical resistance. The monomer 4,4'-Methylenebis(2,6-dimethylaniline) (MBDMA) is a key building block in the synthesis of these advanced polymers. The presence of methyl groups ortho to the amine functionalities introduces steric hindrance, which can disrupt chain packing, leading to enhanced solubility and processability of the resulting polymers without significantly compromising their desirable properties.
Fourier Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for the characterization of these polymers. It provides a rapid and non-destructive method to confirm the successful synthesis of the desired polymer, verify the functional groups present, and assess the degree of polymerization or imidization. This application note provides detailed protocols for the synthesis of a representative aromatic polyamide and polyimide from MBDMA and outlines the comprehensive FTIR analysis of these materials.
PART 1: Synthesis of MBDMA-Based Polymers
Synthesis of Aromatic Polyamide from MBDMA and Terephthaloyl Chloride
Aromatic polyamides, or aramids, are renowned for their high strength and thermal stability. The following protocol details the low-temperature solution polycondensation of MBDMA with terephthaloyl chloride to yield a high-molecular-weight aromatic polyamide. This method is advantageous as it minimizes side reactions and allows for precise control over the polymerization process.
Protocol: Polyamide Synthesis
-
Monomer Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4,4'-Methylenebis(2,6-dimethylaniline) (MBDMA) (1 equivalent) in an anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). The concentration should be approximately 10-15% (w/v).
-
Cooling: Cool the stirred solution to 0°C using an ice-salt bath to control the exothermic reaction.
-
Diacid Chloride Addition: Slowly add a stoichiometric amount of terephthaloyl chloride (1 equivalent), either as a solid or dissolved in a small amount of the same anhydrous solvent, to the cooled diamine solution. The addition should be done portion-wise over 30-60 minutes to maintain the temperature below 5°C.
-
Polymerization: After the complete addition of the diacid chloride, allow the reaction mixture to slowly warm to room temperature and continue stirring under a nitrogen atmosphere for 12-24 hours. A noticeable increase in viscosity indicates polymer formation.
-
Precipitation and Washing: Precipitate the polyamide by pouring the viscous polymer solution into a non-solvent such as methanol or water with vigorous stirring. Collect the fibrous polymer precipitate by filtration.
-
Purification: Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers, residual solvent, and by-products like HCl.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100°C for 24 hours or until a constant weight is achieved.
Synthesis of Aromatic Polyimide from MBDMA and Pyromellitic Dianhydride
The synthesis of polyimides from diamines and dianhydrides is a two-step process. The first step involves the formation of a poly(amic acid) (PAA) precursor at low temperatures. The second step is the cyclodehydration (imidization) of the PAA to the final polyimide, which can be achieved either by thermal treatment or chemical methods.
Protocol: Polyimide Synthesis
-
Poly(amic acid) Formation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve MBDMA (1 equivalent) in an anhydrous polar aprotic solvent (e.g., NMP, DMAc).
-
Dianhydride Addition: Cool the solution to 0°C and add a stoichiometric amount of pyromellitic dianhydride (PMDA) (1 equivalent) as a solid powder in one portion.
-
Polymerization to PAA: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 8-12 hours. The solution will become viscous as the poly(amic acid) forms.
-
Imidization (Thermal):
-
Cast the viscous PAA solution onto a glass plate to form a thin film.
-
Heat the film in an oven under a nitrogen atmosphere using a step-wise heating program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to ensure complete imidization.
-
-
Imidization (Chemical):
-
To the PAA solution, add a dehydrating agent such as acetic anhydride (2 equivalents) and a catalyst like pyridine (1 equivalent).
-
Stir the mixture at room temperature for 24 hours.
-
Precipitate the polyimide in methanol, filter, wash, and dry as described for the polyamide.
-
PART 2: FTIR Analysis Protocol
FTIR spectroscopy is a powerful tool to verify the chemical structure of the synthesized polymers. The Attenuated Total Reflectance (ATR) sampling technique is often preferred for solid polymer samples as it requires minimal sample preparation.
Protocol: FTIR Analysis
-
Sample Preparation: Ensure the polymer sample is dry. For ATR-FTIR, a small amount of the solid polymer powder or a piece of the cast film is sufficient.
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with a diamond ATR accessory.
-
Set the spectral range to 4000-400 cm⁻¹.
-
Select a resolution of 4 cm⁻¹.
-
Co-add 16 to 32 scans to obtain a spectrum with a good signal-to-noise ratio.
-
-
Background Collection: Before analyzing the sample, collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Analysis: Place the polymer sample on the ATR crystal and apply consistent pressure using the built-in clamp to ensure good contact.
-
Data Acquisition: Acquire the FTIR spectrum of the sample.
-
Data Processing: Process the spectrum using the spectrometer software. This may include baseline correction and peak labeling.
PART 3: Data Interpretation and Visualization
The FTIR spectra of the synthesized polyamide and polyimide will exhibit characteristic absorption bands corresponding to their specific functional groups.
Expected FTIR Spectra and Characteristic Peaks
Polyamide (from MBDMA and Terephthaloyl Chloride):
-
N-H Stretching: A prominent peak around 3300 cm⁻¹ is indicative of the N-H stretching vibration in the secondary amide group.
-
C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups are observed in the 2850-2960 cm⁻¹ region.
-
Amide I Band (C=O Stretching): A strong absorption band around 1650 cm⁻¹ is characteristic of the carbonyl stretching vibration in the amide linkage.[1]
-
Amide II Band (N-H Bending and C-N Stretching): This band appears around 1540 cm⁻¹ and is a result of the coupling of N-H in-plane bending and C-N stretching vibrations.
-
Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region correspond to the stretching vibrations of the aromatic rings.
Polyimide (from MBDMA and Pyromellitic Dianhydride):
-
Imide I (Asymmetric C=O Stretching): A strong absorption band is expected around 1778 cm⁻¹.[2]
-
Imide II (Symmetric C=O Stretching): Another strong band appears around 1722 cm⁻¹.[2] The presence of this doublet is a clear indication of the formation of the five-membered imide ring.
-
C-N Stretching: A characteristic peak for the imide ring is observed around 1370 cm⁻¹.
-
Imide Ring Deformation: A peak around 720 cm⁻¹ can be attributed to the deformation of the imide ring.
-
Disappearance of Amic Acid Bands: Successful imidization is confirmed by the disappearance of the broad O-H stretch (from the carboxylic acid) and the amide bands of the poly(amic acid) precursor.[3]
Tabulated Summary of Key FTIR Peaks
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Polymer Type |
| ~3300 | N-H Stretch | Secondary Amide | Polyamide |
| 3100-3000 | Aromatic C-H Stretch | Aromatic Ring | Both |
| 2960-2850 | Aliphatic C-H Stretch | -CH₃, -CH₂- | Both |
| ~1778 | Asymmetric C=O Stretch | Imide | Polyimide |
| ~1722 | Symmetric C=O Stretch | Imide | Polyimide |
| ~1650 | C=O Stretch (Amide I) | Secondary Amide | Polyamide |
| ~1540 | N-H Bend & C-N Stretch (Amide II) | Secondary Amide | Polyamide |
| 1600-1450 | C=C Stretch | Aromatic Ring | Both |
| ~1370 | C-N Stretch | Imide | Polyimide |
| ~720 | Imide Ring Deformation | Imide | Polyimide |
Visualizing the Workflow and Chemical Structures
Caption: Experimental workflow from polymer synthesis to FTIR analysis.
Caption: Monomers and resulting polymer structures.
PART 4: Troubleshooting and Causality
-
Incomplete Polymerization: Low viscosity of the final polymer solution may indicate incomplete polymerization. This can be due to impure monomers, improper stoichiometry, or the presence of moisture. Ensure all reagents and solvents are pure and anhydrous.
-
Broad N-H Peak in Polyamide: A very broad N-H peak in the polyamide spectrum could indicate the presence of absorbed water. Ensure the sample is thoroughly dried before analysis.
-
Residual Poly(amic acid) in Polyimide: The presence of broad O-H and amide peaks in the polyimide spectrum indicates incomplete imidization. The thermal imidization temperature or time may need to be increased, or for chemical imidization, the reaction time extended.
-
Poor Signal-to-Noise Ratio: If the FTIR spectrum is noisy, ensure good contact between the sample and the ATR crystal by applying sufficient pressure. Increasing the number of scans can also improve the signal-to-noise ratio.
Conclusion
This application note provides a comprehensive guide to the synthesis and FTIR characterization of high-performance polymers based on 4,4'-Methylenebis(2,6-dimethylaniline). The detailed protocols and data interpretation guidelines will enable researchers to confidently synthesize and verify the structure of these advanced materials. FTIR spectroscopy serves as a critical quality control tool, ensuring the successful formation of the desired amide or imide linkages and providing valuable insights into the polymer's chemical structure.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
"handling and storage guidelines for 4,4'-Methylenebis(2,6-dimethylaniline)"
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Profile of 4,4'-Methylenebis(2,6-dimethylaniline)
4,4'-Methylenebis(2,6-dimethylaniline), also known as Methylenebis(2,6-xylidine), is an aromatic amine utilized in various industrial and research applications, including as a curing agent for resins and in the synthesis of polymers.[1][2] Its chemical structure, characterized by two aniline moieties linked by a methylene bridge with methyl substitutions on the aromatic rings, confers specific reactivity and also necessitates stringent handling and storage protocols due to its potential health hazards.[2] This document provides a comprehensive guide for the safe handling, storage, and disposal of this compound in a laboratory setting, with a focus on not just the procedures themselves, but the scientific rationale underpinning them.
Physicochemical and Hazard Profile
A thorough understanding of the physicochemical properties and associated hazards of 4,4'-Methylenebis(2,6-dimethylaniline) is fundamental to its safe handling.
| Property | Value | Source |
| CAS Number | 4073-98-7 | [3] |
| Molecular Formula | C₁₇H₂₂N₂ | [3] |
| Molecular Weight | 254.37 g/mol | [3] |
| Appearance | Off-white to slightly beige solid/powder | [4] |
| Melting Point | 121-123 °C | [3] |
| Boiling Point | 424.9 ± 40.0 °C (Predicted) | [3] |
| Solubility | 27.02 mg/L at 20°C in water | [3] |
| Flash Point | 252.5 °C | [3] |
| Vapor Pressure | 0 Pa at 20°C | [3] |
Hazard Summary:
4,4'-Methylenebis(2,6-dimethylaniline) is classified as a hazardous substance with the following primary concerns:
-
Irritant: It can cause irritation to the skin, eyes, and respiratory tract.[4]
-
Potential Carcinogen: Aromatic amines as a class are associated with carcinogenicity, and this compound should be handled as a suspect human carcinogen.[5][6]
-
Methemoglobinemia: Exposure may lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[4]
-
Environmental Hazard: This compound is toxic to aquatic life with long-lasting effects.
Safe Handling Protocols
Given its hazard profile, a systematic approach to handling 4,4'-Methylenebis(2,6-dimethylaniline) is crucial to minimize exposure.
Engineering Controls and Personal Protective Equipment (PPE)
Rationale: The primary principle of safe handling is to create multiple barriers between the researcher and the hazardous substance. Engineering controls provide the first line of defense, while PPE offers individual protection.
-
Ventilation: All work with this compound, especially when handling the solid powder, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and airborne particles.
-
Gloves: Use chemically resistant gloves, such as nitrile or neoprene. It is critical to double-glove and to change gloves immediately if they become contaminated. Aromatic amines can permeate some glove materials, so prolonged contact should be avoided.[7]
-
Protective Clothing: A lab coat, closed-toe shoes, and long pants are required. For larger quantities or in case of a potential for significant exposure, a disposable chemical-resistant gown is recommended.
-
Respiratory Protection: If there is a risk of exceeding exposure limits or when engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
Weighing and Transfer of Solid Compound
Rationale: The powdered form of this compound poses the highest risk of aerosolization and inhalation. These steps are designed to mitigate this risk.
-
Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly and all necessary PPE is donned. Prepare all necessary equipment (spatulas, weigh boats, solvent, etc.) and place them in the fume hood.
-
Weighing:
-
Tare a clean, dry weigh boat on a balance inside the fume hood.
-
Carefully open the container of 4,4'-Methylenebis(2,6-dimethylaniline). Avoid creating dust clouds.
-
Using a clean spatula, gently transfer the desired amount of the solid to the weigh boat.
-
Close the primary container tightly immediately after weighing.
-
-
Dissolution and Transfer:
-
To dissolve the solid, add the solvent directly to the weigh boat, if feasible, or carefully transfer the weighed solid to a suitable flask containing the solvent.
-
Use a funnel for transferring the solid to a narrow-necked flask to prevent spillage.
-
Rinse the weigh boat and spatula with a small amount of the solvent and add the rinsing to the flask to ensure a complete transfer.
-
Solution Handling
Rationale: While less prone to aerosolization, solutions still pose a risk of skin and eye contact.
-
Always handle solutions in a chemical fume hood.
-
Use appropriate glassware and ensure it is free from cracks or defects.
-
When transferring solutions, use a funnel or a pipette to minimize the risk of splashing.
-
Keep containers with solutions of 4,4'-Methylenebis(2,6-dimethylaniline) tightly capped when not in use.
Storage Guidelines
Rationale: Proper storage is essential to maintain the chemical's integrity and prevent accidental exposure or reaction with incompatible materials.
-
Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[4] A designated, locked cabinet for carcinogens is recommended.
-
Container: Keep the container tightly closed to prevent the ingress of moisture and air.[4]
-
Incompatible Materials: Store separately from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4][8] Aromatic amines can react vigorously with strong oxidizers, potentially leading to fire or explosion.[9][10] The amino group can be oxidized, leading to the formation of various products, including colored compounds and potentially hazardous byproducts.[11][12]
Emergency Procedures
Spills and Decontamination
Rationale: A rapid and well-defined response to a spill is critical to prevent the spread of contamination and minimize exposure.
Minor Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE (double gloves, lab coat, safety goggles), absorb the spill with an inert material such as vermiculite or sand.
-
Carefully sweep the absorbent material into a designated hazardous waste container.
-
Decontaminate the spill area. A study on similar aromatic amines suggests that washing with a 10% soap solution or ethanol can be effective.[13] For laboratory surfaces, wipe the area with a detergent solution, followed by a rinse with 70% ethanol.
-
Place all contaminated materials (absorbent, paper towels, gloves) into the hazardous waste container.
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Contact the institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
First Aid
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4] Studies have shown that washing within the first 30 minutes is crucial to reduce absorption.[13]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
Waste Disposal Protocol
Rationale: Due to its environmental toxicity and potential carcinogenicity, all waste containing 4,4'-Methylenebis(2,6-dimethylaniline) must be treated as hazardous waste.
-
Waste Collection:
-
Solid Waste: Collect all solid waste, including contaminated PPE, weigh boats, and absorbent materials, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Labeling: Label all waste containers with "Hazardous Waste," the full chemical name "4,4'-Methylenebis(2,6-dimethylaniline)," and the associated hazards (e.g., "Toxic," "Carcinogen," "Environmental Hazard").
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. The primary method of disposal for this type of compound is high-temperature incineration in a facility with appropriate emission controls.[14][15]
Visualized Workflows
Caption: Workflow for Spill Response.
Caption: Waste Disposal Workflow.
References
- 1. 4,4'-Methylenebis(2,6-dimethylaniline) | 4073-98-7 | FM147042 [biosynth.com]
- 2. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 8. Safe Handling of Hazardous Agents and Carcinogens | Temerty Faculty of Medicine [temertymedicine.utoronto.ca]
- 9. sciencemadness.org [sciencemadness.org]
- 10. Amines, Aromatic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Reactions of aromatic amines | PDF [slideshare.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Decontamination procedures after in vitro topical exposure of human and rat skin to 4,4'-methylenebis[2-chloroaniline] and 4,4'-methylenedianiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Methylenedianiline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols: Formulating Epoxy Resins with 4,4'-Methylenebis(2,6-dimethylaniline)
Introduction: Harnessing Steric Hindrance for Advanced Epoxy Formulations
In the realm of high-performance thermosetting polymers, the selection of a curing agent is as critical as the choice of the epoxy resin itself. The curing agent dictates not only the reaction kinetics but also fundamentally defines the cross-linked network architecture and, consequently, the ultimate thermal and mechanical properties of the cured material. 4,4'-Methylenebis(2,6-dimethylaniline), hereafter referred to as MBDMA, is a solid aromatic diamine that offers a unique combination of properties for formulators seeking to create robust, high-temperature resistant epoxy systems.
The key feature of MBDMA's molecular structure is the presence of two methyl groups in the ortho positions relative to each primary amine group. This steric hindrance is not a liability but a strategic advantage. It electronically and sterically moderates the high reactivity typically associated with aromatic amines like 4,4'-methylenedianiline (MDA). This moderation translates into a significantly longer pot life and a more controlled, lower exotherm during curing. These characteristics are crucial for producing large or complex composite parts, where a premature gelation or excessive heat generation can lead to internal stresses, voids, and ultimately, component failure. The rigid aromatic backbone of MBDMA, once incorporated into the epoxy network, contributes to a high glass transition temperature (Tg) and excellent thermal stability.
This document provides a comprehensive guide for researchers and formulation scientists on the effective use of MBDMA as a curing agent for epoxy resins. We will delve into the underlying chemistry, provide detailed protocols for formulation and curing, and discuss the characterization of the resulting high-performance materials.
Physicochemical Properties of MBDMA and Stoichiometric Considerations
A precise formulation is paramount to achieving the desired properties in a cured epoxy system. This begins with a thorough understanding of the curing agent's properties and the principles of stoichiometric balancing.
Key Properties of MBDMA
| Property | Value | Source |
| CAS Number | 4073-98-7 | [1][2] |
| Molecular Formula | C₁₇H₂₂N₂ | [3][4] |
| Molecular Weight (MW) | 254.37 g/mol | [1][4][5] |
| Appearance | Off-white to light brown solid/powder | |
| Melting Point | 121-123 °C | [1][3] |
| Amine Functionality | 4 (four active N-H bonds per molecule) | |
| Amine Hydrogen Equivalent Weight (AHEW) | 63.6 g/eq | Calculated |
The "Why" of Stoichiometry: Achieving an Optimal Network
The curing of an epoxy resin with an amine hardener is a polyaddition reaction where the primary and secondary amines' active hydrogens react with the epoxide (oxirane) rings of the resin.[6] For optimal properties, the goal is to have one amine hydrogen for every epoxy group. This 1:1 stoichiometric ratio ensures the highest degree of cross-linking, leading to maximal thermal and mechanical performance.[4]
-
Under-dosing the amine (excess epoxy): Results in an incompletely cured, brittle network with a lower Tg, as unreacted epoxy groups remain.
-
Over-dosing the amine (excess amine): Leads to a plasticized network with reduced cross-link density, significantly lowering Tg, chemical resistance, and mechanical strength.[4]
Calculating the Formulation
The amount of MBDMA required to cure a given epoxy resin is calculated using the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxy Equivalent Weight (EEW) of the resin.
1. Determine the AHEW of MBDMA: The AHEW is the molecular weight of the amine divided by the number of active hydrogens. MBDMA has two primary amine groups (-NH₂), each with two active hydrogens.
-
AHEW = Molecular Weight / Number of Active Hydrogens
-
AHEW = 254.37 g/mol / 4 = 63.6 g/eq
2. Obtain the EEW of the Epoxy Resin: The EEW is the weight of resin in grams that contains one equivalent of epoxide groups. This value is resin-specific and must be obtained from the manufacturer's technical data sheet. A common liquid epoxy resin, diglycidyl ether of bisphenol A (DGEBA), typically has an EEW of 182-192 g/eq.
3. Calculate the Parts by Weight Ratio: The required amount of MBDMA for 100 parts of epoxy resin (phr - parts per hundred resin) is calculated as follows:
-
MBDMA (phr) = (AHEW / EEW) * 100
Example Calculation (for DGEBA with EEW = 188 g/eq):
-
MBDMA (phr) = (63.6 / 188) * 100 = 33.8 phr
This means that for every 100 grams of this specific DGEBA resin, 33.8 grams of MBDMA are required for a stoichiometrically balanced formulation.
Experimental Protocols
Safety and Handling Precautions
Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for MBDMA and the specific epoxy resin being used.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile or butyl rubber gloves, and a lab coat.[1][7]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling dust or vapors, especially during heating.[7][8]
-
Handling: MBDMA is a solid. Avoid creating dust. If heating, be aware of potential vapor generation.[8]
-
First Aid: In case of skin contact, wash thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.[8]
Protocol 1: Formulation and Curing of a DGEBA/MBDMA System
This protocol details the preparation of a standard formulation using a liquid DGEBA epoxy resin.
Materials:
-
Liquid DGEBA resin (EEW 182-192 g/eq)
-
4,4'-Methylenebis(2,6-dimethylaniline) (MBDMA), powder (AHEW 63.6 g/eq)
-
Beaker or mixing vessel
-
Heating mantle with magnetic stirring, or a temperature-controlled oven
-
Vacuum oven (recommended for degassing)
-
Molds for casting test specimens
Workflow Diagram:
Caption: Workflow for formulating and curing epoxy resin with MBDMA.
Step-by-Step Procedure:
-
Preparation: Calculate the required amounts of DGEBA resin and MBDMA for a 1:1 stoichiometric ratio (e.g., 100g of DGEBA and 33.8g of MBDMA for a resin with EEW=188).
-
Melting and Mixing:
-
Preheat the DGEBA resin in a beaker to 80-100°C to reduce its viscosity.
-
Slowly add the powdered MBDMA to the heated resin while stirring continuously. MBDMA has a high melting point (121-123°C), so it will need to dissolve in the hot resin rather than melt independently at this stage.[1][3]
-
Continue heating and stirring at 100-120°C until all MBDMA particles are fully dissolved and the mixture is clear and homogeneous. The steric hindrance of MBDMA provides a good processing window, but prolonged exposure to high temperatures will initiate curing.
-
-
Degassing:
-
Transfer the mixture to a vacuum oven preheated to the mixing temperature (100-120°C).
-
Apply vacuum to remove any entrapped air bubbles introduced during mixing. Degassing is complete when bubbling subsides. This step is critical to ensure a void-free final product.
-
-
Curing:
-
Pour the degassed mixture into preheated molds.
-
Due to the reduced reactivity of MBDMA, a multi-stage, elevated temperature cure is necessary. A typical cure schedule for aromatic amines is a two-step process.[6]
-
Initial Cure: Heat the mold in an oven to 120-150°C for 1-2 hours . This allows for gelation and initial network formation.
-
Post-Cure: Increase the temperature to 175-180°C for an additional 2-3 hours . This post-cure step is essential to advance the cross-linking reaction and achieve the maximum glass transition temperature (Tg). The final Tg is highly dependent on the cure schedule.
-
-
Cooling and Demolding:
-
Allow the cured parts to cool slowly to room temperature inside the oven to minimize thermal stress.
-
Once cooled, demold the specimens for subsequent characterization.
-
Characterization of Cured MBDMA-Epoxy Systems
Evaluating the properties of the cured resin is essential to validate the formulation and curing protocol. Thermal analysis techniques are particularly powerful for this purpose.
Protocol 2: Thermal Analysis using DSC and TGA
Objective: To determine the glass transition temperature (Tg) and thermal stability of the cured epoxy.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. US2853467A - Liquid aromatic diamines as curing agents for epoxy ether resins - Google Patents [patents.google.com]
- 6. threebond.co.jp [threebond.co.jp]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pcimag.com [pcimag.com]
Application Note: Thermal Analysis of Polymers Incorporating 4,4'-Methylenebis(2,6-dimethylaniline)
Abstract
This guide provides a detailed framework for the thermal characterization of polymers formulated with 4,4'-Methylenebis(2,6-dimethylaniline) (MBDMA), a sterically hindered aromatic diamine used extensively as a curing agent for epoxy resins and as a monomer in high-performance polyimides. We delve into the fundamental principles and practical applications of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This document is intended for researchers, polymer chemists, and material scientists, offering not just procedural steps but also the scientific rationale behind experimental design and data interpretation. Detailed, self-validating protocols for assessing cure kinetics, glass transition temperature, and thermal stability are provided, underpinned by references to established industry standards.
Introduction: The Role of MBDMA and Thermal Analysis
4,4'-Methylenebis(2,6-dimethylaniline), often abbreviated as MBDMA, is a crucial building block in the synthesis of advanced thermosets and thermoplastics. Its molecular structure, featuring a methylene bridge between two substituted aniline moieties, imparts significant thermal stability, mechanical strength, and chemical resistance to the resulting polymer matrix. When used as a curing agent for epoxy resins, MBDMA's diamine functionality facilitates the formation of a dense, highly cross-linked network. In polyimides, its incorporation into the polymer backbone contributes to a high glass transition temperature (Tg) and robust performance at elevated temperatures.[1]
To fully harness the potential of MBDMA-containing polymers, a thorough understanding of their thermal properties is paramount. Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools for this purpose.
-
Differential Scanning Calorimetry (DSC) measures heat flow into or out of a sample as a function of temperature or time.[2] It is the primary technique for investigating cure reactions (exothermic processes), identifying the glass transition temperature (Tg), and determining melting (Tm) and crystallization (Tc) events.[3][4]
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate.[5] It provides critical data on thermal stability, decomposition kinetics, material composition (e.g., polymer vs. filler content), and char yield, which is an indicator of flame retardancy.[6][7]
This application note will explore the causality behind experimental choices and provide robust protocols to guide the user in obtaining high-quality, reproducible data for MBDMA-based polymer systems.
Foundational Principles: Causality in Experimental Design
The validity of thermal analysis data hinges on a well-considered experimental design. The choices of heating rate, atmosphere, and temperature program are not arbitrary; they are selected to probe specific material properties.
Thermogravimetric Analysis (TGA): Probing Thermal Stability
TGA quantifies the thermal and thermo-oxidative stability of materials. The resulting mass vs. temperature curve provides a clear profile of decomposition events.
-
Causality of Atmosphere Selection: The choice of purge gas is critical as it dictates the degradation chemistry.
-
Inert Atmosphere (Nitrogen, Argon): This is the standard for assessing intrinsic thermal stability (pyrolysis). In an N2 atmosphere, the polymer degrades through bond scission without the influence of oxidation. This is essential for determining the onset of thermal degradation and the char yield, which reflects the material's tendency to form a thermally insulating carbonaceous layer.[8]
-
Oxidative Atmosphere (Air, Oxygen): An oxidative environment is used to evaluate thermo-oxidative stability. Degradation typically occurs at lower temperatures in air compared to nitrogen due to the acceleration of decomposition by oxygen.[9] This method is also used in compositional analysis to burn off carbon residue after an initial pyrolysis step, allowing for the quantification of inert fillers or ash content.[10]
-
-
Causality of Heating Rate: The heating rate (e.g., 5, 10, 20 °C/min) directly influences the observed decomposition temperatures. A faster heating rate imparts less time for the material to decompose at any given temperature, resulting in a shift of the degradation curve to higher temperatures. For kinetic studies, multiple heating rates are often employed. For standard quality control and material comparison, a consistent rate, such as 10 or 20 °C/min, is recommended as per standards like ASTM E1131.[6][11]
Differential Scanning Calorimetry (DSC): Uncovering Transitions and Reactions
DSC is exceptionally sensitive to the thermal transitions and chemical reactions that occur in a polymer upon heating or cooling.
-
Causality of Heat-Cool-Heat Cycles: A multi-step thermal program is fundamental to DSC analysis of polymers.
-
First Heat Scan: This scan reveals the material's properties in its "as-received" state. For a thermoset, it will show the exothermic cure reaction. For a thermoplastic, it erases the previous thermal and processing history, such as internal stresses or variable crystallinity.[12]
-
Controlled Cooling Scan: Cooling the sample at a known, controlled rate (e.g., 10 °C/min) establishes a uniform thermal history. This is crucial for achieving reproducible results in subsequent heating scans.
-
Second Heat Scan: This scan reveals the intrinsic thermal properties of the material, most notably the glass transition temperature (Tg).[13] Because the confounding effects of thermal history have been removed, the Tg measured on the second heat is considered the most reliable and representative value for the material.
-
-
Causality of Heating Rate: Similar to TGA, the heating rate affects the appearance of thermal events. For Tg analysis, a rate of 10 or 20 °C/min typically provides a good balance between signal sensitivity and resolution. Slower rates can diminish the heat flow step at the Tg, making it harder to detect, while much faster rates can reduce resolution. ASTM D3418 provides comprehensive guidelines on these parameters.[3][14]
Experimental Protocols & Workflows
Safety First: Before beginning any experiment, consult the Safety Data Sheet (SDS) for 4,4'-Methylenebis(2,6-dimethylaniline) and all other chemicals. MBDMA may cause irritation and has associated toxicological hazards.[15][16] Always use appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated area or fume hood.
Protocol 1: DSC Analysis of the Curing Profile of an Epoxy-MBDMA System
Objective: To determine the key parameters of the curing reaction: onset temperature, peak exothermic temperature, and the total heat of cure (ΔHcure). This data is vital for designing optimal cure cycles in manufacturing.[17][18]
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard according to instrument procedures.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the thoroughly mixed, uncured liquid epoxy/MBDMA formulation into a standard aluminum DSC pan.
-
Record the exact mass.
-
Hermetically seal the pan to prevent volatilization of components during the scan.
-
Prepare an identical empty, sealed pan to serve as the reference.
-
-
Thermal Program:
-
Equilibrate the sample at ambient temperature (e.g., 25 °C).
-
Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
Identify the broad exothermic peak corresponding to the curing reaction.
-
Determine the extrapolated onset temperature of the exotherm.
-
Determine the temperature at the peak of the exotherm (Tpeak).
-
Integrate the area under the exothermic peak to calculate the total heat of cure (ΔHcure) in J/g.
-
Workflow Diagram:
Caption: Workflow for DSC analysis of an epoxy-MBDMA curing profile.
Protocol 2: DSC Determination of Glass Transition Temperature (Tg)
Objective: To accurately measure the Tg of a fully cured MBDMA-based polymer. The Tg is a critical performance metric, often defining the maximum service temperature of the material.
Methodology:
-
Instrument Calibration: Ensure the instrument is calibrated for temperature as described in Protocol 1.
-
Sample Preparation:
-
Use a sample of fully cured polymer (e.g., from a cured plaque or the pan from the previous cure analysis).
-
Cut a small, flat piece weighing 5-10 mg and place it in an aluminum DSC pan.
-
Record the mass and seal the pan (crimped lid is sufficient if no volatiles are expected).
-
-
Thermal Program (Heat-Cool-Heat):
-
First Heat: Ramp from 25 °C to a temperature well above the expected Tg (e.g., 250 °C) at 20 °C/min. Hold for 2 minutes to erase thermal history.
-
Cool: Cool the sample at a controlled rate of 20 °C/min back to 25 °C.
-
Second Heat: Ramp from 25 °C to 250 °C at 20 °C/min. The Tg will be measured from this scan.
-
-
Data Analysis:
Workflow Diagram:
Caption: Heat-Cool-Heat workflow for determining the glass transition temperature (Tg).
Protocol 3: TGA for Thermal Stability Analysis
Objective: To determine the thermal stability of the cured MBDMA-polymer, specifically the onset of degradation and the residual mass (char yield) in an inert atmosphere.
Methodology:
-
Instrument Calibration: Perform mass and temperature calibrations as per the instrument manufacturer's guidelines.
-
Sample Preparation:
-
Place a small piece (5-10 mg) of the fully cured polymer into a TGA crucible (platinum or ceramic).
-
Record the initial mass accurately.
-
-
Thermal Program:
-
Load the sample into the TGA furnace.
-
Purge the furnace with nitrogen at a flow rate of 20-50 mL/min for several minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 30 °C) to 800 °C at a heating rate of 10 °C/min under a constant nitrogen purge.
-
-
Data Analysis:
-
Plot the percentage of mass remaining versus temperature.
-
Determine the onset of decomposition, often reported as the temperature at which 5% mass loss occurs (Td5%).
-
Identify the temperature of the maximum rate of decomposition from the peak of the first derivative (DTG) curve.
-
Record the percentage of residual mass at the end of the experiment (e.g., at 800 °C) as the char yield.
-
Workflow Diagram:
Caption: Standard TGA workflow for assessing thermal stability in an inert atmosphere.
Data Presentation and Interpretation
Quantitative data from thermal analysis should be presented in a clear, tabular format for easy comparison and reporting.
Table 1: Representative DSC Data for Epoxy-MBDMA Curing Profile
| Parameter | Value | Unit | Significance |
|---|---|---|---|
| Onset of Cure | 145.5 | °C | Temperature at which the cross-linking reaction begins. |
| Peak Exotherm (Tpeak) | 195.2 | °C | Temperature of the maximum rate of reaction. |
| Heat of Cure (ΔHcure) | 350.8 | J/g | Total energy released; relates to the extent of reaction. |
Table 2: Representative DSC Data for Glass Transition Temperature
| Parameter | Value | Unit | Significance |
|---|
| Glass Transition (Tg) | 185.4 | °C | Midpoint of the transition from a glassy to a rubbery state; defines the upper service temperature. |
Table 3: Representative TGA Data for Cured Epoxy-MBDMA
| Parameter | Value | Unit | Significance |
|---|---|---|---|
| Td5% (N2) | 365.1 | °C | Temperature at 5% mass loss; a key indicator of thermal stability.[1] |
| Tmax rate (N2) | 390.8 | °C | Temperature of maximum decomposition rate. |
| Char Yield @ 800°C (N2) | 25.3 | % | Residual mass; higher values can correlate with improved flame retardancy. |
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. azom.com [azom.com]
- 3. store.astm.org [store.astm.org]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. Thermal Analysis of Polymers (DSC, TGA, DMA, TMA) [ipolytech.co.uk]
- 6. infinitalab.com [infinitalab.com]
- 7. standards.globalspec.com [standards.globalspec.com]
- 8. researchgate.net [researchgate.net]
- 9. matec-conferences.org [matec-conferences.org]
- 10. kalite.com [kalite.com]
- 11. store.astm.org [store.astm.org]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. apandales4.wordpress.com [apandales4.wordpress.com]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. 4,4 -Methylenebis(2,6-dimethylaniline) 99 4073-98-7 [sigmaaldrich.com]
- 17. Curing kinetics of 4,4′-Methylenebis epoxy and m-Xylylenediamine - Beijing Institute of Technology [pure.bit.edu.cn]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Mechanical Characterization of High-Performance Composites Cured with 4,4'-Methylenebis(2,6-dimethylaniline)
Introduction: The Role of 4,4'-Methylenebis(2,6-dimethylaniline) in Advanced Composites
4,4'-Methylenebis(2,6-dimethylaniline), a sterically hindered aromatic diamine, serves as a high-performance curing agent for epoxy resins. Its molecular architecture is central to its function in creating robust polymer networks. The two primary amine groups react with the epoxide rings of the resin to initiate cross-linking.[1] Crucially, the diethyl groups positioned ortho to the amines create steric hindrance. This structural feature modulates the reactivity, resulting in a longer pot life and more controlled curing process, which is highly advantageous for manufacturing composite prepregs.[1]
The resulting cured polymer network is characterized by high cross-link density and the rigid, stable nature of the aromatic rings.[2] This imparts superior thermal stability and enhanced mechanical properties to the final composite material, making it suitable for demanding applications in the aerospace, automotive, and industrial sectors.[3][4] Accurate and standardized mechanical testing is therefore essential to quantify these performance enhancements and provide reliable data for material selection, component design, and quality assurance.
This document provides detailed protocols for the essential mechanical tests required to characterize fiber-reinforced polymer composites cured with 4,4'-Methylenebis(2,6-dimethylaniline), grounding each procedure in established industry standards.
Tensile Properties Determination
Principle and Significance
Tensile testing is a fundamental method for determining the in-plane strength and stiffness of a composite material.[5][6] It measures the force required to pull a specimen to its breaking point, providing critical data on its ultimate tensile strength, tensile modulus (a measure of stiffness), and strain-to-failure.[7] For composites cured with 4,4'-Methylenebis(2,6-dimethylaniline), the high cross-link density is expected to yield a high tensile modulus and strength, making this test vital for verifying material performance against design specifications.
Governing Standard: ASTM D3039 / D3039M
This protocol is based on the "Standard Test Method for Tensile Properties of Polymer Matrix Composite Materials".[5]
Experimental Workflow Diagram
References
- 1. 4,4'-Methylenebis(2,6-diethylaniline)|CAS 13680-35-8 [benchchem.com]
- 2. ijert.org [ijert.org]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. store.astm.org [store.astm.org]
- 6. How to Perform Composite Material Testing with ASTM D3039 Standard? [devotrans.com]
- 7. Tensile Testing Composite ASTM D3039 [intertek.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4'-Methylenebis(2,6-dimethylaniline)
Welcome to the dedicated technical support guide for the synthesis of 4,4'-Methylenebis(2,6-dimethylaniline), a key intermediate in various industrial applications. This document is structured to provide researchers, chemists, and production scientists with practical, in-depth solutions to common challenges encountered during its synthesis, aiming to improve reaction yield, product purity, and process reliability.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis to provide a solid theoretical and practical grounding.
Question: What is the primary reaction mechanism for synthesizing 4,4'-Methylenebis(2,6-dimethylaniline)?
Answer: The synthesis is a classic example of an acid-catalyzed electrophilic aromatic substitution. The reaction proceeds through several key steps:
-
Iminium Ion Formation: In the presence of an acid catalyst (commonly hydrochloric acid), formaldehyde (or its equivalent, paraformaldehyde) reacts with the primary amine group of 2,6-dimethylaniline to form a protonated aminomethanol intermediate.
-
Dehydration: This intermediate readily loses a molecule of water to form a highly reactive electrophile, the N-aryl iminium ion.
-
Electrophilic Aromatic Substitution: A second molecule of 2,6-dimethylaniline, acting as a nucleophile, attacks the electrophilic carbon of the iminium ion. Due to the steric hindrance from the two ortho-methyl groups, this attack occurs almost exclusively at the para-position, which is electronically activated by the amine group.
-
Deprotonation: The resulting intermediate is deprotonated to restore aromaticity, yielding the final 4,4'-methylene-bridged product.
The acid catalyst is crucial as it protonates the formaldehyde carbonyl, making it more electrophilic, and facilitates the dehydration step.
Caption: Reaction mechanism for the synthesis of 4,4'-Methylenebis(2,6-dimethylaniline).
Question: What is the role of the ortho-methyl groups on 2,6-dimethylaniline?
Answer: The two methyl groups at the ortho-positions to the amine are critical for the regioselectivity of this reaction. They provide significant steric hindrance, effectively blocking the electrophilic attack at the ortho-positions. This steric blocking directs the incoming electrophile (the N-aryl iminium ion) almost exclusively to the unsubstituted para-position, leading to a high yield of the desired 4,4'-isomer and minimizing the formation of 2,4'- or 2,2'-isomers.
Question: Can other formaldehyde sources be used instead of formalin?
Answer: Yes. While aqueous formaldehyde (formalin) is common, paraformaldehyde is often preferred in laboratory and industrial settings. Paraformaldehyde is a solid polymer of formaldehyde that decomposes in situ under acidic and heated conditions to provide monomeric formaldehyde for the reaction. Its advantages include easier handling, more precise measurement by weight, and the introduction of less water into the reaction mixture, which can be beneficial for controlling reaction concentration and kinetics.
Troubleshooting Guide: Improving Reaction Yield
This guide provides solutions to common problems that lead to suboptimal yields.
Problem: My reaction yield is consistently below 80%. What are the most likely causes?
Answer: A low yield can be attributed to several factors, ranging from reagent quality to reaction conditions and work-up procedures. A systematic approach is the best way to diagnose the issue.
Caption: Troubleshooting workflow for diagnosing and resolving low reaction yields.
-
Incorrect Stoichiometry: The molar ratio of 2,6-dimethylaniline to formaldehyde is critical. An excess of formaldehyde can lead to the formation of oligomeric or polymeric byproducts where aniline molecules are linked by multiple methylene bridges. A slight excess of the aniline is often used to ensure the formaldehyde is fully consumed. The optimal ratio is typically around 2:1 of aniline to formaldehyde.[1]
-
Suboptimal Reaction Temperature: The reaction requires heating to proceed at a reasonable rate, typically in the range of 70-100°C.[1]
-
Too Low: Insufficient temperature will result in a sluggish or incomplete reaction.
-
Too High: Excessive temperature can promote side reactions and the formation of colored impurities. Precise temperature control, for instance with an oil bath, is recommended over a heating mantle.
-
-
Purity of Starting Materials:
-
2,6-Dimethylaniline: The purity of the aniline is paramount. Oxidized impurities can interfere with the reaction and introduce color to the final product. If the starting material is discolored (yellow or brown), it should be distilled before use.
-
Formaldehyde Source: Paraformaldehyde can depolymerize over time, and formalin solutions can contain varying amounts of methanol as a stabilizer. Using a high-quality, fresh source of formaldehyde is essential.[2]
-
-
Inefficient Work-up and Purification: Significant product loss can occur during isolation.
-
Neutralization: After the reaction, the mixture is acidic and must be neutralized (e.g., with sodium hydroxide) to precipitate the free amine product. Incomplete neutralization will result in the product remaining in solution as its hydrochloride salt.
-
Recrystallization: This is the most common method for purification. The choice of solvent is key. Isopropanol or toluene are reported to be effective.[3] Dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly is crucial for forming pure crystals and maximizing recovery.
-
Problem: My final product is off-color (yellow to brown) instead of white/off-white.
Answer: The presence of color indicates impurities, which are often oxidation byproducts or high-molecular-weight side products.
-
Cause - Air Oxidation: Anilines, especially at elevated temperatures in an acidic medium, are susceptible to air oxidation.
-
Solution: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the formation of colored impurities.[1]
-
Cause - Impure Starting Material: As mentioned, impurities in the 2,6-dimethylaniline are a common source of color.
-
Solution: Always use purified (distilled) 2,6-dimethylaniline.
-
Removal: During work-up, a decolorizing step can be added. After dissolving the crude product for recrystallization, a small amount of activated carbon can be added to the hot solution, stirred briefly, and then filtered through celite to remove the carbon and adsorbed impurities before cooling.[1]
High-Yield Experimental Protocol
This protocol is adapted from established, high-yield procedures and is designed for robust performance.[4][5]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Ratio |
| 2,6-Dimethylaniline | 121.18 | 24.24 g | 0.20 | 2.0 |
| Paraformaldehyde | 30.03 (as CH₂O) | 3.00 g | 0.10 | 1.0 |
| Hydrochloric Acid (36%) | 36.46 | 17.2 mL | 0.20 | 2.0 |
| Deionized Water | 18.02 | 200 mL | - | - |
| Sodium Hydroxide | 40.00 | ~8.80 g | 0.22 | 2.2 |
| Isopropanol | - | As needed | - | - |
Procedure:
Caption: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add deionized water (200 mL) and concentrated hydrochloric acid (17.2 mL, 0.2 mol).
-
Aniline Addition: While stirring, add freshly distilled 2,6-dimethylaniline (24.24 g, 0.2 mol) to the acidic solution. A thick white slurry of the hydrochloride salt will form.
-
Formaldehyde Addition: Add paraformaldehyde (3.00 g, 0.1 mol) to the slurry.
-
Heating and Reaction: Heat the mixture to 90°C using a thermostatically controlled oil bath. Maintain this temperature with vigorous stirring for 3-4 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) by taking small aliquots, neutralizing them, extracting with ethyl acetate, and eluting with a hexane/ethyl acetate mixture.
-
Cooldown and Neutralization: After the reaction is complete (disappearance of the starting aniline), cool the mixture to room temperature. Slowly and carefully add a 50% (w/v) sodium hydroxide solution while stirring until the mixture is alkaline (pH > 8), which will precipitate the product.
-
Isolation: Filter the resulting white precipitate using a Büchner funnel. Wash the filter cake thoroughly with deionized water to remove inorganic salts.
-
Drying and Purification: Dry the crude product in a vacuum oven. The typical crude yield should be high. Purify the crude solid by recrystallization from hot isopropanol.[3] The pure product should be a white crystalline solid with a melting point of 121-123 °C.[6]
References
- 1. CN105693526A - Preparation method of 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline) - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. US4289906A - Chemical process for preparing methylene bis-anilines - Google Patents [patents.google.com]
- 4. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. 4,4 -Methylenebis(2,6-dimethylaniline) 99 4073-98-7 [sigmaaldrich.com]
Technical Support Center: Synthesis of 4,4'-Methylenebis(2,6-dimethylaniline)
Welcome to the technical support center for the synthesis of 4,4'-Methylenebis(2,6-dimethylaniline). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific synthesis. Our goal is to equip you with the knowledge to not only identify and solve common issues but also to understand the underlying chemical principles to proactively mitigate side reactions and optimize your process.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address the challenges you may face during the synthesis of 4,4'-Methylenebis(2,6-dimethylaniline).
FAQ 1: Low Yield of the Desired 4,4'-Isomer
Question: My reaction is resulting in a low yield of the desired 4,4'-Methylenebis(2,6-dimethylaniline). What are the likely causes and how can I improve it?
Answer: A low yield of the target 4,4'-isomer is a common issue and can often be attributed to several factors, primarily related to reaction conditions and stoichiometry.
Causality and Expert Insights:
The synthesis of 4,4'-Methylenebis(2,6-dimethylaniline) is an acid-catalyzed electrophilic aromatic substitution reaction between 2,6-dimethylaniline and formaldehyde. The steric hindrance provided by the two ortho-methyl groups on the aniline ring plays a crucial role in directing the substitution to the para position, thus favoring the formation of the 4,4'-isomer. However, suboptimal conditions can lead to the formation of undesired side products and a lower yield of your target molecule.
Troubleshooting Steps:
-
Control of Reaction Temperature:
-
Issue: High reaction temperatures can lead to the formation of polymeric byproducts and colored impurities due to oxidation.
-
Solution: Maintain a consistent and moderate reaction temperature. A temperature range of 60-80°C is generally recommended for the condensation step. Overheating should be strictly avoided.
-
-
Stoichiometry of Reactants:
-
Issue: An incorrect molar ratio of 2,6-dimethylaniline to formaldehyde can result in incomplete reaction or the formation of higher oligomers.
-
Solution: A slight excess of 2,6-dimethylaniline (typically a 2.1:1 to 2.5:1 molar ratio of aniline to formaldehyde) is often employed to ensure complete consumption of formaldehyde and to minimize the formation of polymeric species.
-
-
Acid Catalyst Concentration:
-
Issue: The concentration of the acid catalyst (commonly hydrochloric acid) is critical. Too little acid will result in a sluggish reaction, while too much can promote side reactions.
-
Solution: The optimal amount of acid catalyst should be determined empirically, but a good starting point is to use a near-stoichiometric amount relative to the 2,6-dimethylaniline.
-
The Reaction Pathway and Key Intermediates
Caption: The acid-catalyzed synthesis of 4,4'-Methylenebis(2,6-dimethylaniline).
FAQ 2: Presence of Colored Impurities in the Final Product
Question: My final product has a pink or brownish hue, even after purification. What causes this discoloration and how can I obtain a colorless product?
Answer: The presence of color in your final product is typically due to the formation of oxidation byproducts.
Causality and Expert Insights:
Aromatic amines, including 2,6-dimethylaniline and the final product, are susceptible to oxidation, especially at elevated temperatures and in the presence of air (oxygen). This oxidation can lead to the formation of highly colored quinone-imine type structures.
Troubleshooting Steps:
-
Inert Atmosphere:
-
Issue: Exposure of the reaction mixture to air, particularly at higher temperatures, promotes oxidation.
-
Solution: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
-
Purification of Starting Material:
-
Issue: The 2,6-dimethylaniline starting material may already contain colored impurities from oxidation during storage.
-
Solution: If the starting material is discolored, it is advisable to purify it by distillation before use.
-
-
Post-Reaction Workup:
-
Issue: The product can oxidize during workup and isolation.
-
Solution: Minimize the time the product is exposed to air and heat during workup. After neutralization, the product should be filtered, washed, and dried promptly.
-
-
Recrystallization with a Reducing Agent:
-
Issue: Trace amounts of colored impurities may persist even after initial purification.
-
Solution: During recrystallization, the addition of a small amount of a reducing agent, such as sodium dithionite (Na₂S₂O₄), can help to reduce the colored impurities back to their colorless form.
-
FAQ 3: Formation of Polymeric Byproducts
Question: I am observing a significant amount of an insoluble, resinous material in my reaction flask. What is this and how can I prevent its formation?
Answer: The formation of an insoluble, resinous material is indicative of polymerization, a common side reaction in aniline-formaldehyde condensations.
Causality and Expert Insights:
This polymerization occurs when the methylene bridge formation does not stop at the dimer stage. Instead, longer oligomeric or polymeric chains are formed. This is more likely to happen if there is a localized excess of formaldehyde or if the reaction is allowed to proceed for too long at a high temperature.
Troubleshooting Steps:
-
Controlled Addition of Formaldehyde:
-
Issue: Adding all the formaldehyde at once can create localized high concentrations, favoring polymerization.
-
Solution: Add the formaldehyde solution dropwise to the heated solution of 2,6-dimethylaniline hydrochloride. This maintains a low, steady concentration of the electrophile.
-
-
Reaction Time and Temperature:
-
Issue: Prolonged reaction times at elevated temperatures can promote the formation of higher molecular weight species.
-
Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction once the starting material is consumed to avoid over-reaction.
-
-
Stoichiometry:
-
Issue: A molar ratio of aniline to formaldehyde that is close to 1:1 or has an excess of formaldehyde will drive the reaction towards polymerization.
-
Solution: As mentioned in FAQ 1, use a slight excess of 2,6-dimethylaniline.
-
Troubleshooting Workflow
Caption: A troubleshooting workflow for the synthesis of 4,4'-Methylenebis(2,6-dimethylaniline).
Experimental Protocols
Protocol 1: Synthesis of 4,4'-Methylenebis(2,6-dimethylaniline)
Materials:
-
2,6-Dimethylaniline (distilled if colored)
-
Formaldehyde (37% aqueous solution)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, add 2,6-dimethylaniline (2.1 equivalents) and deionized water.
-
With stirring, slowly add concentrated hydrochloric acid (2.0 equivalents) to form the aniline hydrochloride salt.
-
Heat the mixture to 70°C in a water bath.
-
Slowly add formaldehyde solution (1.0 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 70-80°C.
-
After the addition is complete, continue to stir the reaction mixture at 80°C for 2-3 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature.
-
Slowly neutralize the mixture with a 20% aqueous solution of sodium hydroxide until the pH is approximately 8-9. A precipitate will form.
-
Filter the solid product and wash thoroughly with deionized water until the washings are neutral.
-
Dry the crude product in a vacuum oven at 60°C.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude, dry product in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and a pinch of sodium dithionite.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Data Presentation
| Parameter | Recommended Range | Rationale |
| Molar Ratio (Aniline:Formaldehyde) | 2.1:1 - 2.5:1 | Minimizes polymeric byproducts and drives the reaction to completion. |
| Reaction Temperature | 60 - 80°C | Balances reaction rate with minimizing side reactions like oxidation and polymerization. |
| Reaction Time | 2 - 4 hours | Sufficient for completion without promoting over-reaction. Monitor by TLC or HPLC. |
Technical Support Center: Polymerization with 4,4'-Methylenebis(2,6-dimethylaniline)
Welcome to the technical support center for polymerization reactions involving 4,4'-Methylenebis(2,6-dimethylaniline) (MBDMA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of high-performance polymers utilizing this sterically hindered diamine. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the success of your polymerization experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the polymerization of MBDMA, providing quick and actionable solutions.
1. Why is my MBDMA-based polymer exhibiting low molecular weight?
Low molecular weight in step-growth polymerization is a frequent challenge. With MBDMA, the steric hindrance from the ortho-methyl groups can reduce its reactivity compared to unhindered diamines, making the reaction more sensitive to impurities and stoichiometric imbalances.[1][2]
-
Monomer Impurity: MBDMA and the dianhydride must be of high purity. Impurities with monofunctional groups will act as chain stoppers, limiting polymer growth. It is crucial to purify monomers before use.
-
Stoichiometric Imbalance: Step-growth polymerization requires a precise 1:1 molar ratio of diamine to dianhydride. Any deviation will result in lower molecular weight. Carefully weigh and dissolve your monomers to ensure accuracy.
-
Incomplete Reaction: The reduced nucleophilicity of the sterically hindered amine groups in MBDMA may require longer reaction times or higher temperatures to achieve high conversion.[1][2]
-
Presence of Water: Water can react with the dianhydride, hydrolyzing it and disrupting the stoichiometry. Ensure all glassware is rigorously dried and use anhydrous solvents.
2. My MBDMA-based polyimide is insoluble in common organic solvents. How can I improve its solubility?
The rigidity of the aromatic backbone in many polyimides, including those derived from MBDMA, can lead to poor solubility.
-
Structural Modifications: Incorporating flexible linkages or bulky side groups into the polymer backbone can disrupt chain packing and improve solubility.[3] This can be achieved by using a co-diamine with a more flexible structure or a dianhydride with ether linkages.
-
Steric Hindrance of MBDMA: The ortho-methyl groups of MBDMA inherently contribute to increased solubility compared to polymers made from unsubstituted 4,4'-methylenedianiline (MDA) by hindering close chain packing.[1] However, with very rigid dianhydrides, this effect may not be sufficient.
-
Copolymerization: Introducing a more soluble comonomer can significantly enhance the solubility of the resulting copolymer.
3. I am observing gel formation during my polymerization. What is the cause and how can I prevent it?
Gelation, or the formation of a cross-linked network, is a common issue in polymerization and can be caused by several factors.
-
Impurities: Tri- or multifunctional impurities in the monomers can act as cross-linking agents, leading to gelation. Ensure high monomer purity.
-
Side Reactions: At high temperatures, side reactions can occur, leading to branching and eventually gelation. Monitor your reaction temperature closely.
-
High Monomer Concentration: High concentrations can increase the likelihood of intermolecular reactions, promoting cross-linking.[4] Consider running the polymerization at a lower concentration.
-
Reaction Control: For highly reactive systems, it may be necessary to stop the reaction before the gel point is reached. This can be achieved by quenching the reaction at a specific time or viscosity.
4. My final polymer is discolored (yellow or brown). What causes this and how can I obtain a colorless product?
Discoloration in polyimides is often due to the formation of charge-transfer complexes (CTCs) between the electron-donating diamine and electron-accepting dianhydride moieties.[5]
-
Monomer Choice: The extent of CTC formation is highly dependent on the chemical structure of the monomers. Using dianhydrides with lower electron affinity or diamines with lower ionization potential can reduce coloration.
-
Monomer Purity: Impurities in the monomers can also contribute to color formation.
-
Curing Conditions: The thermal curing process can sometimes lead to discoloration. Optimizing the curing temperature and atmosphere (e.g., using an inert atmosphere) can help minimize this.
II. In-Depth Troubleshooting Guides
This section provides more detailed troubleshooting workflows for complex polymerization problems with MBDMA.
Guide 1: Achieving High Molecular Weight
Obtaining high molecular weight is critical for achieving desired mechanical properties in the final polymer.
Troubleshooting Flowchart for Low Molecular Weight
References
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Curing Parameters for 4,4'-Methylenebis(2,6-dimethylaniline) (MBDMA) Cured Systems
Welcome to the Technical Support Center for the optimization of curing parameters for epoxy resin systems utilizing 4,4'-Methylenebis(2,6-dimethylaniline) (MBDMA) as a curing agent. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of MBDMA in their applications. As a sterically hindered aromatic diamine, MBDMA offers distinct advantages in terms of pot life and the final thermomechanical properties of the cured resin. However, its unique reactivity profile necessitates a thorough understanding and optimization of curing parameters to achieve desired performance.
This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve problems but also to proactively optimize your curing processes for robust and reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the curing of MBDMA-epoxy systems. Each issue is analyzed from a mechanistic standpoint, followed by actionable solutions.
Issue 1: Incomplete or Slow Cure
Symptoms: The epoxy remains tacky, soft, or fails to achieve the expected hardness after the recommended curing time.[1][2][3][4]
Root Cause Analysis:
Due to the steric hindrance from the dimethyl groups ortho to the amine functionalities in MBDMA, its reactivity is lower compared to non-hindered aromatic amines. This can lead to a slower reaction rate with the epoxy groups, requiring higher temperatures or longer curing times to achieve a complete cure.[5]
-
Incorrect Stoichiometry: An improper ratio of MBDMA to epoxy resin is a primary cause of incomplete curing.[1][3][6] An excess of either component will result in unreacted functional groups, compromising the network structure.
-
Insufficient Curing Temperature or Time: MBDMA-epoxy systems typically require elevated temperatures to overcome the activation energy barrier for the curing reaction. Room temperature curing is often insufficient.[7]
-
Environmental Factors: Low ambient temperatures can significantly slow down the curing reaction.[3][8]
Solutions & Protocols:
-
Verify Stoichiometry:
-
Calculation: The stoichiometric amount of amine curing agent is calculated based on the Amine Hydrogen Equivalent Weight (AHEW) of MBDMA and the Epoxy Equivalent Weight (EEW) of the resin.
-
AHEW of MBDMA (C₁₇H₂₂N₂): Molecular Weight (254.38 g/mol ) / Number of active hydrogens (4) = 63.6 g/eq .
-
Parts by Weight of MBDMA per 100 parts of Resin (phr): phr = (AHEW / EEW) * 100[9]
-
-
Action: Recalculate the required amounts of resin and MBDMA using the EEW provided by your resin supplier's technical data sheet. Use a calibrated analytical balance for accurate measurements.
-
-
Optimize Curing Schedule:
-
Initial Cure: A typical starting point for the initial cure is a multi-step process to ensure gradual cross-linking. For a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin, consider the following schedule:
-
1-2 hours at 120-130°C
-
Followed by 2-4 hours at 150-160°C
-
-
Post-Cure: A post-cure at a temperature above the initial cure is often necessary to maximize the glass transition temperature (Tg) and mechanical properties.[7][10]
-
A typical post-cure schedule is 1-2 hours at 180-200°C.
-
-
Action: Perform a Design of Experiments (DoE) by varying the curing temperature and time to identify the optimal conditions for your specific resin system and desired properties. Use Differential Scanning Calorimetry (DSC) to assess the degree of cure.
-
-
Control Environmental Conditions:
Issue 2: Brittleness in the Cured Epoxy
Symptoms: The cured material is brittle and fractures easily, even under low strain.
Root Cause Analysis:
-
Off-Stoichiometry: An excess of the amine hardener can lead to a more tightly cross-linked but brittle network. Conversely, an excess of epoxy can result in a less cross-linked and weaker material.
-
Too High Curing Temperature or Rapid Curing: Curing at excessively high temperatures can lead to a rapid, uncontrolled exothermic reaction, resulting in a stressed and brittle network.
-
Incomplete Cure: While seeming counterintuitive, an incomplete cure can also lead to brittleness as the polymer network has not fully developed its intended toughness.
Solutions & Protocols:
-
Fine-tune Stoichiometry:
-
Action: While a 1:1 stoichiometric ratio is a good starting point, slight adjustments can sometimes improve toughness. Experiment with slightly off-stoichiometric ratios (e.g., 0.95:1 or 1.05:1 amine:epoxy) and evaluate the impact on mechanical properties.[11]
-
-
Implement a Step-Cure Profile:
-
Action: Instead of a single high-temperature cure, use a multi-step curing schedule with gradual temperature ramps. This allows for a more controlled reaction, reducing internal stresses. A typical step-cure could be:
-
Ramp to 120°C at 2-3°C/minute and hold for 1 hour.
-
Ramp to 150°C at 2-3°C/minute and hold for 2 hours.
-
Ramp to 180°C at 2-3°C/minute and hold for 1 hour.
-
-
-
Ensure Complete Cure with Post-Curing:
Issue 3: Surface Defects (Amine Blush, Voids, Pits)
Symptoms: The cured surface exhibits a waxy or greasy film (amine blush), or contains small voids or pits.[12]
Root Cause Analysis:
-
Amine Blush: This is caused by the reaction of the amine curing agent with moisture and carbon dioxide in the air, forming carbamates on the surface. While less common with high-temperature curing aromatic amines, it can occur if the initial curing stages are at lower temperatures in a humid environment.[12]
-
Voids and Pits: These are typically caused by trapped air or outgassing of volatile components during the cure cycle.
Solutions & Protocols:
-
Prevent Amine Blush:
-
Action: Cure in a controlled environment with low humidity. If amine blush occurs, it can often be removed by washing the surface with warm, soapy water, followed by a solvent wipe (e.g., isopropanol).
-
-
Degas the Resin Mixture:
-
Action: Before pouring or applying the resin, place the mixed resin/hardener in a vacuum chamber to remove dissolved air.
-
-
Optimize Heating Rate:
-
Action: A slow initial heating ramp allows any entrapped air or low-boiling point volatiles to escape before the resin gels.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal stoichiometric ratio for MBDMA with a DGEBA-based epoxy resin?
A1: The ideal starting point is a 1:1 stoichiometric ratio of amine hydrogen to epoxy groups. To calculate this, you need the Amine Hydrogen Equivalent Weight (AHEW) of MBDMA and the Epoxy Equivalent Weight (EEW) of your specific epoxy resin. The formula for parts by weight of MBDMA per 100 parts of resin (phr) is:
phr = (AHEW of MBDMA / EEW of epoxy resin) * 100
The AHEW of MBDMA is approximately 63.6 g/eq. The EEW of your DGEBA resin can be found on the manufacturer's technical data sheet. For optimal properties, it is recommended to experimentally verify the ideal ratio for your application, as slight deviations from stoichiometry can influence the final mechanical properties.[11]
Q2: Can MBDMA-cured epoxies be cured at room temperature?
A2: Due to the steric hindrance of the MBDMA molecule, room temperature curing is generally not recommended as it will likely result in an incomplete cure and poor mechanical properties. Elevated temperatures are necessary to provide sufficient energy to overcome the activation barrier of the reaction.
Q3: How does post-curing affect the properties of MBDMA-cured epoxy?
A3: Post-curing at a temperature higher than the initial cure temperature is crucial for achieving the maximum glass transition temperature (Tg) and enhancing mechanical properties such as strength and stiffness.[7][10] The post-cure allows for the completion of the cross-linking reaction, leading to a more robust and thermally stable polymer network.
Q4: How can I determine the degree of cure for my MBDMA-epoxy system?
A4: Differential Scanning Calorimetry (DSC) is the most common method for determining the degree of cure.[13][14] By measuring the residual heat of reaction (exotherm) of a partially cured sample and comparing it to the total heat of reaction of an uncured sample, the degree of cure can be calculated using the following equation:
Degree of Cure (%) = [ (ΔH_total - ΔH_residual) / ΔH_total ] * 100
Where:
-
ΔH_total is the total heat of reaction of the uncured material.
-
ΔH_residual is the residual heat of reaction of the partially cured sample.[15]
A fully cured sample will show no residual exotherm in the DSC scan.[16][17]
Q5: What is a typical glass transition temperature (Tg) for an MBDMA-cured epoxy?
A5: The Tg of an MBDMA-cured epoxy system is highly dependent on the specific epoxy resin used and the cure schedule. However, due to the rigid aromatic structure of MBDMA, it is capable of producing cured systems with high Tg values, often in the range of 150°C to 200°C or even higher with appropriate post-curing.[18] For any given epoxy formulation, the highest achievable Tg will be influenced by the final cure temperature.[19]
Experimental Protocols
Protocol 1: Determination of Degree of Cure using Differential Scanning Calorimetry (DSC)
Objective: To quantify the degree of cure of an MBDMA-epoxy sample.
Materials:
-
Uncured MBDMA-epoxy mixture
-
Partially or fully cured MBDMA-epoxy sample
-
DSC instrument with hermetic aluminum pans
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Uncured Sample (for ΔH_total): Accurately weigh 5-10 mg of the freshly mixed, uncured MBDMA-epoxy mixture into a hermetic aluminum DSC pan. Seal the pan.
-
Cured Sample (for ΔH_residual): Accurately weigh 5-10 mg of the cured sample into a hermetic aluminum DSC pan. Seal the pan.
-
-
DSC Analysis:
-
Place the sample pan in the DSC cell. Use an empty sealed pan as a reference.
-
Equilibrate the sample at a temperature below the expected onset of cure (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature well above the completion of the curing exotherm (e.g., 250-300°C).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Integrate the area of the exothermic peak for both the uncured and cured samples to determine ΔH_total and ΔH_residual, respectively.
-
Calculate the degree of cure using the formula provided in FAQ 4.
-
Protocol 2: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability of a cured MBDMA-epoxy sample.
Materials:
-
Cured MBDMA-epoxy sample
-
TGA instrument
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the cured sample into a TGA sample pan.
-
-
TGA Analysis:
-
Place the sample pan in the TGA furnace.
-
Heat the sample from ambient temperature to a high temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min).[20][21]
-
The analysis can be performed under an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air), depending on the desired information.
-
-
Data Analysis:
-
Plot the sample weight as a function of temperature.
-
Determine the onset of decomposition temperature (the temperature at which significant weight loss begins).
-
Determine the temperature of maximum rate of decomposition from the derivative of the TGA curve (DTG curve).
-
Note the percentage of char yield at the final temperature.
-
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| MBDMA AHEW | ~63.6 g/eq | Calculated from molecular weight and number of active hydrogens. |
| Stoichiometric Ratio | 1:1 (amine hydrogen:epoxy) | Starting point for optimization. |
| Initial Cure Temperature | 120 - 160°C | Dependent on the specific epoxy resin. |
| Post-Cure Temperature | 180 - 200°C | Necessary to maximize Tg and mechanical properties.[7][10] |
| Typical Tg | 150 - 200+ °C | Highly dependent on cure schedule and resin type.[18] |
Visualizations
Curing Process Workflow
Caption: Workflow for curing and characterizing MBDMA-epoxy systems.
Troubleshooting Logic for Incomplete Cure
Caption: Decision tree for troubleshooting incomplete cure of MBDMA-epoxy.
References
- 1. latuxepoxy.com [latuxepoxy.com]
- 2. support.jamestowndistributors.com [support.jamestowndistributors.com]
- 3. bestbartopepoxy.com [bestbartopepoxy.com]
- 4. Epoxy resin – problems and solutions - Gobbetto [gobbetto.com]
- 5. web.mit.edu [web.mit.edu]
- 6. The Only Epoxy Resin Troubleshooting Tips You Need - Resin Obsession [resinobsession.com]
- 7. mdpi.com [mdpi.com]
- 8. terrazzo-usa.com [terrazzo-usa.com]
- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 10. Impact of Different Post-Curing Temperatures on Mechanical and Physical Properties of Waste-Modified Polymer Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 12. m.youtube.com [m.youtube.com]
- 13. Degree of cure - A104 - CKN Knowledge in Practice Centre [compositeskn.org]
- 14. scribd.com [scribd.com]
- 15. engineering.unt.edu [engineering.unt.edu]
- 16. shimadzu.com [shimadzu.com]
- 17. thermalsupport.com [thermalsupport.com]
- 18. Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents | MDPI [mdpi.com]
- 19. dianhydrides.com [dianhydrides.com]
- 20. apps.dtic.mil [apps.dtic.mil]
- 21. Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend [mdpi.com]
Technical Support Center: Degradation Pathways of 4,4'-Methylenebis(2,6-dimethylaniline)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and troubleshooting advice for experiments involving the degradation of 4,4'-Methylenebis(2,6-dimethylaniline) (CAS No: 4073-98-7). Given the limited direct literature on this specific compound, this guide synthesizes information from structurally related aromatic amines, particularly 4,4'-methylenedianiline (MDA) and 2,6-dimethylaniline, to provide a robust framework for your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the expected metabolic degradation pathways for 4,4'-Methylenebis(2,6-dimethylaniline)?
Based on studies of analogous compounds, the metabolic degradation of 4,4'-Methylenebis(2,6-dimethylaniline) is likely to proceed through several key pathways:
-
N-Acetylation: The primary amine groups are susceptible to acetylation, a common metabolic route for aromatic amines. This can result in the formation of mono- and di-acetylated metabolites.[1]
-
N-Oxidation: The nitrogen atoms of the primary amino groups can be oxidized to form N-hydroxy metabolites. These intermediates are often reactive and can be further oxidized to nitroso compounds.[2][3][4]
-
Ring Hydroxylation: The aromatic rings can undergo hydroxylation, likely at positions ortho or para to the amino groups. For 2,6-dimethylaniline, hydroxylation at the para position to form 4-amino-3,5-dimethylphenol is a major metabolic pathway.[3][5]
-
Cleavage of the Methylene Bridge: While less commonly reported for initial metabolism, cleavage of the methylene bridge connecting the two aniline rings could occur, leading to the formation of 2,6-dimethylaniline and its subsequent degradation products.
Q2: What are the likely environmental degradation pathways?
In the environment, 4,4'-Methylenebis(2,6-dimethylaniline) is expected to degrade primarily through:
-
Biodegradation: Similar to 4,4'-methylenedianiline, biodegradation is expected to be a significant environmental fate process.[5][6] This may occur through co-metabolism, where microorganisms degrade the compound in the presence of other carbon sources.[5] Estimated biodegradation half-lives for the related 4,4'-methylenedianiline in surface water, groundwater, and soil are in the range of days to a few weeks.[3][5]
-
Oxidative Degradation: In aquatic environments, aromatic amines can undergo oxidative degradation, leading to the formation of various by-products, including nitrosated, nitrated, and coupled or dimerized compounds.[7]
-
Photodegradation: Photolysis in surface waters is another potential degradation pathway for aromatic amines like 4,4'-methylenedianiline.[8]
Q3: What analytical techniques are best suited for studying the degradation of this compound?
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV or electrochemical detection, is a powerful technique for analyzing 4,4'-Methylenebis(2,6-dimethylaniline) and its polar metabolites without the need for derivatization.[1][9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation and identification capabilities. However, due to the polarity of the amine groups, derivatization (e.g., with trifluoroacetic anhydride or heptafluorobutyric anhydride) is often necessary to improve volatility and peak shape.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it ideal for identifying and quantifying a wide range of degradation products in complex matrices.[2]
Q4: How do the ortho-methyl groups influence the degradation of 4,4'-Methylenebis(2,6-dimethylaniline)?
The two methyl groups ortho to each amine group can influence degradation in several ways:
-
Steric Hindrance: The methyl groups can sterically hinder the approach of enzymes or reactants to the amine nitrogen, potentially slowing down reactions like N-acetylation and N-oxidation compared to unhindered anilines.
-
Electronic Effects: Methyl groups are weakly electron-donating, which can increase the electron density on the aromatic ring and the nitrogen atom, potentially influencing the sites of electrophilic attack (e.g., ring hydroxylation).
-
Metabolic Steering: The presence of ortho-methyl groups can direct metabolic enzymes to other positions on the molecule. For example, in 2,6-dimethylaniline, hydroxylation occurs at the para position.[3][5]
Troubleshooting Guides
HPLC Analysis
Q: I am observing significant peak tailing for the parent compound and its metabolites. What could be the cause and how can I fix it?
A: Peak tailing with aromatic amines is a common issue in reversed-phase HPLC and is often caused by secondary interactions between the basic amine groups and acidic silanol groups on the silica-based stationary phase.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment:
-
Rationale: At a low pH (typically 2-3 units below the pKa of the amine), the amine will be protonated, and the silanol groups will be largely unionized, minimizing secondary interactions.
-
Action: Adjust the mobile phase pH to a lower value using an appropriate buffer (e.g., phosphate or acetate buffer).
-
-
Use of Mobile Phase Additives:
-
Rationale: Adding a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites on the column, preventing your analyte from interacting with them.
-
Action: Add 0.1-0.5% TEA to your mobile phase.
-
-
Column Selection:
-
Rationale: Modern, end-capped columns or columns with a base-deactivated stationary phase are designed to minimize silanol interactions.
-
Action: Consider using a column specifically designed for the analysis of basic compounds.
-
Q: My baseline is noisy and drifting. What should I check?
A: A noisy or drifting baseline can be caused by several factors.
Troubleshooting Steps:
-
Mobile Phase Preparation:
-
Rationale: Dissolved gases in the mobile phase can outgas in the detector, causing noise. Contamination in the solvents can also contribute to a noisy baseline.[11]
-
Action: Ensure your mobile phase is properly degassed. Use high-purity solvents and freshly prepared mobile phase.
-
-
System Leaks:
-
Rationale: Leaks in the pump, injector, or detector can cause pressure fluctuations and a noisy baseline.[12]
-
Action: Inspect all fittings and connections for any signs of leaks.
-
-
Detector Issues:
-
Rationale: A failing detector lamp or contaminated flow cell can cause baseline instability.
-
Action: Check the detector lamp's usage hours and replace if necessary. Clean the flow cell according to the manufacturer's instructions.
-
GC-MS Analysis
Q: I am getting poor peak shape and low response for my analytes. What is the likely cause?
A: Poor peak shape and low response for polar compounds like aromatic amines in GC-MS are often due to their interaction with active sites in the GC system and their low volatility.
Troubleshooting Steps:
-
Derivatization:
-
Rationale: Derivatizing the amine groups with an acylating or silylating agent will make them less polar and more volatile, leading to improved peak shape and sensitivity.[9]
-
Action: Implement a derivatization step in your sample preparation protocol. Common derivatizing agents include trifluoroacetic anhydride (TFAA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
Inlet and Column Maintenance:
-
Rationale: Active sites in the GC inlet liner and on the column can cause analyte adsorption, leading to peak tailing and loss of signal.
-
Action: Use a deactivated inlet liner. Regularly condition your column according to the manufacturer's instructions. If the column is old or heavily used, it may need to be replaced.
-
Q: I am observing carryover between injections. How can I prevent this?
A: Carryover is a common problem when analyzing active compounds like aromatic amines.
Troubleshooting Steps:
-
Syringe Wash:
-
Rationale: The syringe can be a significant source of carryover.
-
Action: Ensure your autosampler's syringe wash protocol is effective. Use a strong solvent for the wash and increase the number of wash cycles.
-
-
Inlet Temperature:
-
Rationale: A low inlet temperature may not be sufficient to volatilize all of the analyte, leading to carryover in subsequent injections.
-
Action: Optimize the inlet temperature to ensure complete and rapid volatilization of your analytes without causing thermal degradation.
-
-
Bakeout:
-
Rationale: After a run with high-concentration samples, a bakeout of the column at a high temperature can help remove any residual compounds.
-
Action: Program a high-temperature bakeout at the end of your GC method.
-
Visualizing the Degradation Pathways
Inferred Metabolic Degradation Pathway
Caption: Inferred metabolic pathways of 4,4'-Methylenebis(2,6-dimethylaniline).
Inferred Environmental Degradation Pathway
Caption: Inferred environmental degradation pathways.
Experimental Protocols
Protocol for Sample Preparation for HPLC Analysis of Degradation Products
Objective: To extract 4,4'-Methylenebis(2,6-dimethylaniline) and its degradation products from an aqueous matrix for HPLC analysis.
Materials:
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid or trifluoroacetic acid
-
Sample matrix (e.g., microsomal incubation, water sample)
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment:
-
If the sample contains proteins (e.g., microsomal incubation), precipitate them by adding an equal volume of cold acetonitrile or by using zinc sulfate precipitation.[2]
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 3 mL of methanol.
-
Equilibrate the cartridges with 3 mL of water. Do not allow the cartridges to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove any hydrophilic impurities.
-
-
Elution:
-
Elute the analytes with 2 mL of methanol or acetonitrile into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase for HPLC analysis.
-
References
- 1. Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. researchgate.net [researchgate.net]
- 6. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Hydroxylation of Substituted Anilides with Metallaphotocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. N-Acetyl-2,6-xylidine | C10H13NO | CID 16616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
Technical Support Center: Identification of Impurities in 4,4'-Methylenebis(2,6-dimethylaniline)
Welcome to the technical support guide for the identification and characterization of impurities in 4,4'-Methylenebis(2,6-dimethylaniline). This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this compound. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot effectively and ensure the quality and safety of your materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in 4,4'-Methylenebis(2,6-dimethylaniline)?
Impurities can be introduced at various stages, primarily during synthesis and storage. They are generally categorized as organic impurities, inorganic impurities, and residual solvents.[1]
-
Synthesis-Related Impurities: These arise from the manufacturing process. The synthesis of analogous compounds often involves reacting a substituted aniline (in this case, 2,6-dimethylaniline) with formaldehyde under acidic conditions.[2][3] Potential impurities from this route include:
-
Unreacted Starting Materials: Residual 2,6-dimethylaniline or formaldehyde.
-
Intermediates: Incompletely reacted intermediates or partially formed products.
-
By-products: Resulting from side reactions, such as oxidation of the aniline, or the formation of trimers and other oligomers.
-
-
Degradation Products: These form during storage or handling due to exposure to stress factors like light, heat, humidity, or oxygen.[4] Aromatic amines can be susceptible to oxidation, which may lead to colored impurities.[2] The substance should not be used at temperatures above 200°C as it can decompose into toxic gases.[5]
-
Residual Solvents: Solvents used during synthesis or purification that are not completely removed. Their control is mandated by guidelines like ICH Q3C.[1][6][7][8]
Q2: What are the regulatory expectations for controlling these impurities?
Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), have strict guidelines for the control of impurities in active pharmaceutical ingredients (APIs).[6] The key guidelines are:
-
ICH Q3A(R2): Impurities in New Drug Substances: This guideline sets thresholds for reporting, identifying, and qualifying impurities.[1][6][7]
-
Reporting Threshold: The level at which an impurity must be reported (e.g., ≥0.05%).[1]
-
Identification Threshold: The level above which an impurity's structure must be determined (e.g., >0.10% or a specific daily intake).[1]
-
Qualification Threshold: The level at which an impurity must be assessed for biological safety.[1][7]
-
-
ICH M7: Mutagenic Impurities: This guideline addresses the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk, which is particularly relevant for aromatic amines.[6]
Q3: What are the most effective analytical techniques for impurity profiling of this compound?
A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity analysis.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse for separating and quantifying impurities. A reverse-phase method is typically suitable for aromatic amines.[9][10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is critical for determining the molecular weights of unknown impurities, providing the first clue to their identity. It is a powerful tool for unequivocally identifying amines.[10][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for elucidating the precise chemical structure of an isolated impurity. Both ¹H and ¹³C NMR are used.[13]
-
Gas Chromatography (GC): GC can be used for analyzing volatile impurities or residual solvents.[14] However, for polar analytes like aromatic amines, HPLC is often more reliable and straightforward.[10]
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format.
Q4: I see an unexpected peak in my HPLC-UV chromatogram. How do I begin to identify it?
An unexpected peak requires a systematic investigation. The flowchart below outlines a logical workflow, followed by a step-by-step guide.
Caption: Decision tree for identifying an unknown chromatographic peak.
Step-by-Step Investigation:
-
Rule out System Contamination: First, inject a blank (your sample solvent) and a sample of your mobile phase. If the peak is present in these runs, it indicates contamination of your solvent, vials, or the HPLC system itself.
-
Obtain a Mass Spectrum: If the peak is genuine, the next critical step is to determine its molecular weight. Analyze your sample using an LC-MS system with the same chromatographic method. The mass-to-charge ratio (m/z) of the unknown peak provides a powerful clue to its elemental composition.
-
Database and Literature Search: Use the molecular weight to search chemical databases (e.g., PubChem, SciFinder) for known impurities or degradation products of 4,4'-Methylenebis(2,6-dimethylaniline) or structurally similar compounds.
-
Consider Plausible Structures: Based on the synthesis route and known degradation pathways (e.g., oxidation), hypothesize potential structures that match the observed molecular weight.
-
Isolate and Characterize: If the impurity is present at a sufficient level (typically >0.10%) and cannot be identified, it must be isolated for structural elucidation.[1] Preparative HPLC is the most common method for isolation. Once isolated, use NMR spectroscopy to determine the definitive structure.
Q5: I'm having trouble separating a known impurity from the main 4,4'-Methylenebis(2,6-dimethylaniline) peak. What chromatographic parameters can I adjust?
Poor resolution between the API and an impurity is a common challenge. Here are several strategies, starting with the simplest adjustments:
-
Decrease the Gradient Slope: If you are using a gradient method, making the gradient shallower (i.e., increasing the time over which the organic solvent concentration changes) will increase the separation time between peaks and often improve resolution.
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different selectivities and can alter the elution order and separation of closely eluting compounds.[12]
-
Adjust Mobile Phase pH: The retention of amines on a reverse-phase column is highly dependent on their ionization state. Adjusting the pH of the aqueous mobile phase with a buffer (e.g., phosphate, formate) can significantly impact retention and selectivity. For amines, a slightly acidic to neutral pH is often a good starting point.
-
Change the Stationary Phase: If other options fail, changing the HPLC column is the next step. A column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) or one with a different particle size or surface chemistry can provide the necessary selectivity for your separation.[9]
Q6: My NMR spectrum of a supposed aromatic amine impurity is confusing. What are some key signals to look for?
Interpreting NMR spectra of aromatic amines requires attention to specific features.
-
N-H Protons: The chemical shift of N-H protons can be highly variable and they often appear as broad signals.[15][16] A key identification technique is a D₂O shake : add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. The N-H proton signal will disappear due to proton-deuterium exchange.[15]
-
Protons on Carbons Adjacent to Nitrogen (α-protons): Protons on carbons directly attached to the nitrogen atom are deshielded and typically appear further downfield (at a higher ppm value) than standard alkyl protons.[15][16]
-
Aromatic Protons: The substitution pattern on the aromatic rings will dictate the splitting patterns (e.g., singlets, doublets, triplets) and chemical shifts of the protons on the ring.
-
¹³C NMR: In the carbon spectrum, carbons bonded to the nitrogen atom are deshielded and will appear downfield compared to other aromatic or aliphatic carbons.[13][16]
Experimental Protocols
Protocol 1: General Purpose HPLC-UV Method for Impurity Profiling
This method serves as a starting point for separating 4,4'-Methylenebis(2,6-dimethylaniline) from its potential impurities. Validation according to ICH Q2(R1) guidelines is required for use in a regulated environment.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reverse-phase column suitable for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and is MS-compatible.[9][12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 30 min | A broad gradient to elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
| UV Detection | 254 nm | A common wavelength for detecting aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity and identify optimal wavelengths for all analytes. |
Methodology:
-
Prepare the mobile phases as described above.
-
Prepare a sample solution of 4,4'-Methylenebis(2,6-dimethylaniline) at approximately 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Inject the sample and run the gradient program.
-
Analyze the resulting chromatogram for the main peak and any impurity peaks.
Protocol 2: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential for developing stability-indicating methods and identifying potential degradation products.[4][17][18] The goal is to achieve 5-20% degradation of the active substance.[19]
| Condition | Protocol | Purpose |
| Acid Hydrolysis | 1 mg/mL API in 0.1 M HCl; heat at 60°C for 24-48h. | To identify impurities formed under acidic conditions.[20] |
| Base Hydrolysis | 1 mg/mL API in 0.1 M NaOH; heat at 60°C for 24-48h. | To identify impurities formed under alkaline conditions.[20] |
| Oxidation | 1 mg/mL API in 3% H₂O₂; store at room temp for 24-48h. | To identify oxidative degradation products.[17] |
| Thermal | Store solid API at 80°C for 1 week. | To identify impurities formed by heat.[17][20] |
| Photolytic | Expose solid API to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). | To identify light-sensitive degradation products. |
Methodology:
-
Prepare samples of 4,4'-Methylenebis(2,6-dimethylaniline) under each of the stress conditions listed in the table. Include a control sample stored under normal conditions.
-
For solution-based stress tests, neutralize the acid and base samples before injection to prevent column damage.[17]
-
Analyze all stressed samples and the control sample by the developed HPLC-UV method.
-
Compare the chromatograms to identify new peaks that have formed under specific stress conditions. These are your degradation products.
-
Use LC-MS to obtain molecular weights for these new peaks to aid in their identification.
Visualized Workflow: Impurity Identification
This diagram illustrates the comprehensive workflow from initial analysis to final impurity characterization, grounding the process in regulatory and scientific best practices.
Caption: Overall workflow for impurity identification and control.
References
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. Buy 4,4'-Methylenebis(2,6-diethylaniline) (EVT-304704) | 13680-35-8 [evitachem.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4,4'-Methylenebis(2,6-dimethylaniline) | 4073-98-7 | FM147042 [biosynth.com]
- 6. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. Q3B(R) Impurities in New Drug Products (Revision 3) | FDA [fda.gov]
- 9. Separation of 4,4’-Methylenebis(2,6-diethylaniline) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. agilent.com [agilent.com]
- 11. DSpace [helda.helsinki.fi]
- 12. lcms.cz [lcms.cz]
- 13. mdpi.com [mdpi.com]
- 14. cdc.gov [cdc.gov]
- 15. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 16. Spectroscopy of Amines [sites.science.oregonstate.edu]
- 17. longdom.org [longdom.org]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]
- 20. ijrpp.com [ijrpp.com]
Technical Support Center: Preventing Polymer Discoloration with 4,4'-Methylenebis(2,6-dimethylaniline)
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals utilizing 4,4'-Methylenebis(2,6-dimethylaniline) to mitigate polymer discoloration. We will explore the mechanisms of degradation, the protective action of this sterically hindered amine, and provide practical troubleshooting solutions to common experimental challenges.
Section 1: Understanding the Core Problem: Polymer Discoloration
This section covers the fundamental science behind why polymers discolor and how 4,4'-Methylenebis(2,6-dimethylaniline) functions as a stabilizing agent.
Q1: What are the primary causes of polymer discoloration?
Polymer discoloration, often observed as yellowing or browning, is a visible sign of degradation.[1] This process is primarily driven by two mechanisms:
-
Thermo-oxidative Degradation: Occurs when polymers are exposed to heat in the presence of oxygen, common during processing steps like extrusion or injection molding.[2][3][4]
-
Photo-oxidative Degradation: Initiated by exposure to ultraviolet (UV) radiation, typically from sunlight, which possesses enough energy to break chemical bonds within the polymer structure.[5][6][7]
Both pathways initiate a destructive free-radical chain reaction.[8][9] High-energy input (heat or UV light) creates initial polymer radicals (P•). These highly reactive species react with atmospheric oxygen to form peroxy radicals (POO•), which then attack other polymer chains, propagating the degradation cascade.[10] This cycle of reactions leads to chain scission (reduced molecular weight), cross-linking (embrittlement), and the formation of chromophores—chemical groups that absorb visible light and cause the unwanted color change.[1][11]
Q2: How does 4,4'-Methylenebis(2,6-dimethylaniline) work to prevent this degradation?
4,4'-Methylenebis(2,6-dimethylaniline) is a type of sterically hindered amine . Its mechanism is analogous to that of Hindered Amine Light Stabilizers (HALS), which are renowned for their high efficiency and longevity.[12] Instead of absorbing UV radiation, these molecules actively interrupt the free-radical degradation cycle.[13]
The mechanism, often referred to as the Denisov Cycle for HALS, is a regenerative process:[13]
-
Radical Scavenging: The hindered amine group (-NH) donates a hydrogen atom to neutralize the highly destructive polymer (P•) and peroxy (POO•) radicals, halting the chain reaction.[12][14]
-
Nitroxyl Radical Formation: In this process, the hindered amine is converted into a stable nitroxyl radical (>NO•).
-
Regeneration: This nitroxyl radical is also a potent scavenger and can react with other polymer radicals. Through a complex series of reactions, it is eventually converted back to its original amine form, allowing a single molecule to neutralize many radicals over its lifetime.[13]
The methyl groups at the ortho-positions to the amine are critical. This "steric hindrance" enhances the stability of the resulting nitroxyl radical and prevents unwanted side reactions, making the stabilization process highly efficient.[14][15]
Caption: Polymer degradation cycle and the intervention point of hindered amine stabilizers.
Section 2: Troubleshooting Guide: Common Experimental Issues
Even with a robust stabilizer, researchers can encounter issues. This section addresses the most common problems in a direct Q&A format.
Q3: Problem: My polymer is still yellowing despite adding the stabilizer. Why?
This is a common issue that can stem from several root causes. A systematic approach is required to diagnose the problem.
-
Insufficient Concentration: The loading level of the stabilizer may be too low to effectively quench the number of free radicals being generated, especially under harsh processing conditions or high UV exposure.
-
Poor Dispersion: The stabilizer must be homogeneously dispersed throughout the polymer matrix. If it exists as localized agglomerates, large portions of the polymer will remain unprotected.
-
Severe Degradation Conditions: The processing temperature might be too high, or the UV exposure too intense, overwhelming the stabilizer's capacity.[16]
-
Polymer Incompatibility: Hindered amines are known to be ineffective in certain polymers like polyvinyl chloride (PVC), where they can be protonated and deactivated by hydrochloric acid (HCl) released during PVC degradation.[12]
-
Contamination: Impurities in the raw polymer or from processing equipment can act as catalysts for degradation.[17]
Caption: Troubleshooting workflow for persistent polymer yellowing.
Q4: Problem: A hazy film or crystalline powder has appeared on my polymer's surface. What is this?
This phenomenon is known as "blooming" or "migration." It occurs when the additive is not fully soluble in the polymer matrix and moves to the surface over time.[18]
Causality & Solutions:
-
Concentration Above Solubility Limit: You may have added more stabilizer than the polymer can dissolve. When the concentration exceeds the solubility threshold, phase separation occurs, and the excess additive is pushed out.[18]
-
Solution: Reduce the stabilizer concentration to the lowest effective level. Determine the optimal loading through a dose-response experiment.
-
-
Poor Polymer-Additive Compatibility: The chemical structures of the polymer and the additive may be too dissimilar. The Relative Energy Difference (RED) number, derived from Hansen Solubility Parameters (HSP), can predict compatibility. A RED number <1.0 suggests good compatibility.[18]
-
Solution: If incompatibility is the issue, a different class of stabilizer may be required.
-
-
Low Molecular Weight: Lower molecular weight additives tend to migrate more readily, especially at elevated temperatures.[18]
-
Solution: Ensure storage conditions are controlled. If the problem persists, a higher molecular weight stabilizer might be necessary for the application.
-
Q5: Problem: My polymer developed a pink/yellow/brown tint after adding the stabilizer, even without significant UV/heat exposure. What's happening?
This is a critical issue to distinguish from polymer degradation. The discoloration may be caused by the direct oxidation of the 4,4'-Methylenebis(2,6-dimethylaniline) itself.
-
Mechanism: Aromatic amines can be susceptible to oxidation, forming colored quinone-type structures.[19] This process can be accelerated by atmospheric pollutants like oxides of nitrogen (NOx) or sulfur (SOx), a phenomenon sometimes called "gas fading".[20] This is particularly noticeable in light-colored or white polymers.
-
Distinguishing Feature: This type of discoloration is often cosmetic and may not be associated with a significant loss of the polymer's mechanical properties, whereas degradation-induced yellowing is almost always accompanied by embrittlement.[20]
-
Solutions:
-
Control Storage Environment: Store samples and finished parts away from sources of combustion fumes (e.g., gas-powered heaters, vehicle exhaust). Using a protective polybag wrap can also help.[20]
-
Introduce a Co-stabilizer: A phosphite or phosphonite-based secondary antioxidant can help protect the primary hindered amine stabilizer from direct oxidation, especially during high-temperature processing.[21]
-
Confirm the Cause: Use UV-Vis spectroscopy to analyze the discolored polymer. The absorption spectrum of an oxidized aromatic amine will differ from that of a degraded polymer backbone.
-
Section 3: Experimental Protocols & Best Practices
Proper methodology is key to successful stabilization. This section provides standardized protocols for incorporation and evaluation.
Q6: How do I correctly incorporate 4,4'-Methylenebis(2,6-dimethylaniline) into my polymer?
Melt blending is the most common and effective method for incorporating solid additives into thermoplastic polymers.
Protocol: Melt Blending Incorporation
-
Pre-Drying: Dry the polymer pellets and the powdered 4,4'-Methylenebis(2,6-dimethylaniline) in a vacuum oven at a temperature appropriate for the polymer (e.g., 80°C for 4-6 hours) to remove any absorbed moisture, which can interfere with processing and cause defects.
-
Pre-Mixing (Tumble Mixing): In a sealed container, combine the dried polymer pellets and the stabilizer powder at the desired weight percentage (wt%). Tumble mix for 15-20 minutes to ensure the powder evenly coats the pellets.
-
Melt Compounding:
-
Set the temperature profile of a twin-screw extruder according to the polymer's processing guidelines. Ensure the temperature is above the polymer's melting point but below its degradation temperature. 4,4'-Methylenebis(2,6-dimethylaniline) has a melting point of ~123°C, so it will melt and mix readily in most polymer processing windows.[22]
-
Feed the pre-mixed material into the extruder. The high shear forces will ensure homogeneous dispersion of the stabilizer in the polymer melt.
-
Extrude the molten polymer strand into a cooling water bath.
-
-
Pelletizing: Feed the cooled, solidified strand into a pelletizer to create stabilized polymer pellets.
-
Post-Drying: Dry the final pellets before subsequent processing (e.g., injection molding or film casting) to remove surface moisture from the water bath.
Q7: What analytical techniques can I use to evaluate the stabilizer's effectiveness?
A multi-faceted approach is necessary to fully characterize performance. The following table summarizes key techniques.[23][24]
| Technique | Purpose & Insights Provided | Citation |
| UV-Vis Spectroscopy | Quantifies color change. The "Yellowness Index" (YI) can be calculated from the spectra to provide a numerical value for discoloration. | [25] |
| FTIR Spectroscopy | Identifies chemical changes. The appearance or growth of a carbonyl peak (~1700-1750 cm⁻¹) is a classic indicator of oxidative degradation. | [23][25] |
| Gel Permeation / Size Exclusion Chromatography (GPC/SEC) | Measures changes in molecular weight. A decrease in average molecular weight indicates chain scission, a primary degradation pathway. | [23][26] |
| Thermal Analysis (DSC/TGA) | Assesses thermal stability. Thermogravimetric Analysis (TGA) measures weight loss versus temperature, indicating the onset of thermal degradation. Differential Scanning Calorimetry (DSC) can detect changes in crystallinity and melting point. | [3][25][26] |
| Mechanical Testing | Evaluates physical property retention. Tensile testing (strength, elongation at break) and impact strength measurements directly quantify the loss of mechanical integrity due to degradation. | [2][7] |
| Microscopy (SEM/AFM) | Visualizes surface morphology. Scanning Electron Microscopy (SEM) can reveal micro-cracks, chalking, and surface erosion caused by degradation. | [11][23][25] |
Section 4: Frequently Asked Questions (FAQs)
Q8: What is a typical recommended loading level for this stabilizer?
A typical starting concentration range for hindered amine stabilizers is 0.1 to 1.0 wt% . The optimal level is highly dependent on the polymer type, the severity of the environmental exposure (heat, UV), and the desired service life of the final product. A preliminary ladder study (e.g., 0.1%, 0.25%, 0.5%, 1.0%) is highly recommended to determine the most cost-effective concentration for your specific application.
Q9: Can I use this stabilizer in combination with other additives?
Yes, and it is often beneficial. Hindered amines work exceptionally well in synergistic combination with other stabilizers:
-
With UV Absorbers (e.g., Benzotriazoles): UV absorbers dissipate UV energy as heat, protecting the bulk of the polymer. The hindered amine then "cleans up" any free radicals that still manage to form, particularly at the surface. This combination is highly effective for outdoor applications.[6]
-
With Phosphite/Phosphonite Antioxidants: These are known as secondary antioxidants. They are particularly effective at decomposing hydroperoxides (a byproduct of the initial oxidation) into non-radical, stable products, preventing them from breaking down and creating more radicals. They also protect the primary hindered amine during high-temperature processing.[21]
Q10: In which polymer systems is 4,4'-Methylenebis(2,6-dimethylaniline) most effective?
Hindered amines are extremely effective in polyolefins (polyethylene, polypropylene), polyurethanes, and styrenics.[12][13] They are generally not recommended for PVC due to potential acidic interactions that deactivate the amine.[12]
Q11: What are the key safety precautions when handling this compound?
As with any laboratory chemical, proper handling is essential.
-
Personal Protective Equipment (PPE): Wear safety goggles, nitrile gloves, and a lab coat.[22][27]
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhaling dust. Minimize dust generation.[28][29]
-
Exposure: Avoid contact with skin and eyes, as it may cause irritation.[28][30] In case of contact, flush the affected area with plenty of water.[27]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.[28][31]
References
- 1. specialchem.com [specialchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemtec.org [chemtec.org]
- 4. plastics-technology.com [plastics-technology.com]
- 5. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. craftechind.com [craftechind.com]
- 7. The Aging of Polymers under Electromagnetic Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. nbinno.com [nbinno.com]
- 10. Recent advances in oxidative degradation of plastics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00407H [pubs.rsc.org]
- 11. Materials Technology Limited [drb-mattech.co.uk]
- 12. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 13. welltchemicals.com [welltchemicals.com]
- 14. youtube.com [youtube.com]
- 15. tandfonline.com [tandfonline.com]
- 16. in.chemtrend.com [in.chemtrend.com]
- 17. swcpu.com [swcpu.com]
- 18. specialchem.com [specialchem.com]
- 19. Buy 4,4'-Methylenebis(2,6-diethylaniline) (EVT-304704) | 13680-35-8 [evitachem.com]
- 20. simona-pmc.com [simona-pmc.com]
- 21. 4spe.org [4spe.org]
- 22. echemi.com [echemi.com]
- 23. Polymer Degradation Analysis → Term [prism.sustainability-directory.com]
- 24. Methods of Analyses for Biodegradable Polymers: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. resolvemass.ca [resolvemass.ca]
- 26. Exploring the Techniques Used in Polymer Analysis | Technology Networks [technologynetworks.com]
- 27. tcichemicals.com [tcichemicals.com]
- 28. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 29. WERCS Studio - Application Error [assets.thermofisher.com]
- 30. 4,4'-Methylenebis(2,6-dimethylaniline) | 4073-98-7 | FM147042 [biosynth.com]
- 31. 4,4'-Methylenebis(N,N-dimethylaniline) | 101-61-1 [chemicalbook.com]
"troubleshooting guide for experiments with 4,4'-Methylenebis(2,6-dimethylaniline)"
Technical Support Center: 4,4'-Methylenebis(2,6-dimethylaniline)
Welcome to the technical support resource for 4,4'-Methylenebis(2,6-dimethylaniline), also known as 4,4'-Methylenebis(2,6-xylidine) or MBDA. This guide is designed for researchers, chemists, and material scientists, providing expert-driven troubleshooting advice and answers to frequently asked questions (FAQs). As Senior Application Scientists, our goal is to explain the causality behind experimental outcomes and provide robust, self-validating protocols.
Section 1: General Information & Handling FAQ
This section covers the fundamental properties, safe handling, and storage of MBDA.
Q1: What is 4,4'-Methylenebis(2,6-dimethylaniline) and what are its primary applications?
A1: 4,4'-Methylenebis(2,6-dimethylaniline) (CAS No: 4073-98-7) is a sterically hindered aromatic diamine. Its molecular structure consists of two 2,6-dimethylaniline rings linked by a methylene bridge. This unique structure governs its reactivity and applications. The methyl groups in the ortho positions relative to the amine functionalities provide significant steric hindrance, which reduces the nucleophilicity of the amine groups compared to unhindered analogs like 4,4'-methylenedianiline (MDA).[1][2]
This moderated reactivity is highly desirable in several fields:
-
Polymer Chemistry: It is widely used as a curing agent for epoxy resins and a chain extender for polyurethanes.[3][4] The slower reaction rate allows for a longer "pot life," which is critical for manufacturing composite materials and prepregs.[2] It is also used as a monomer in the synthesis of high-performance polyimides.[5]
-
Synthetic Chemistry: It serves as a valuable building block for synthesizing sterically demanding molecules, such as ligands for catalysis.[1][2]
Q2: How should I properly store and handle this compound to ensure its stability?
A2: Proper storage is crucial to maintain the integrity of MBDA, which can be susceptible to air oxidation.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][6] To minimize oxidation, which can cause discoloration, storing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended, especially for long-term storage. Protect from light.[7]
-
Handling: Use with adequate ventilation and minimize dust generation.[6] The compound is a solid, typically a slightly beige or off-white powder.[6] Avoid contact with skin, eyes, and clothing by using appropriate Personal Protective Equipment (PPE).
Q3: What are the primary safety hazards associated with 4,4'-Methylenebis(2,6-dimethylaniline)?
A3: MBDA is a chemical that requires careful handling. According to its Safety Data Sheet (SDS), the primary hazards are:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6]
-
Sensitization: May cause an allergic skin reaction.[3]
-
Long-Term Effects: Suspected of causing cancer.
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects.[3]
Always consult the most recent SDS for your specific product and handle it within a chemical fume hood using appropriate PPE, including a dust mask, safety goggles, and chemical-resistant gloves.[6]
| Safety Profile | GHS Hazard Codes | Precautionary Codes |
| 4,4'-Methylenebis(2,6-dimethylaniline) | H302, H312, H332, H315, H317, H319, H335, H351, H411 | P261, P273, P280, P301+P312, P302+P352, P305+P351+P338 |
Data compiled from multiple sources.[3][7]
Section 2: Synthesis & Purification Troubleshooting
This section addresses common challenges encountered during the synthesis and purification of MBDA. The typical synthesis involves an acid-catalyzed condensation of 2,6-dimethylaniline with formaldehyde.[2]
Q4: My synthesis of MBDA resulted in a low yield. What are the likely causes?
A4: Low yields in this condensation reaction often trace back to three areas: reaction conditions, stoichiometry, or workup procedure.
-
Suboptimal Reaction Conditions: The condensation is typically performed at elevated temperatures (e.g., 80-95°C for related syntheses).[8] Insufficient temperature or reaction time can lead to incomplete conversion. Conversely, excessively high temperatures can promote side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time.
-
Incorrect Stoichiometry: The molar ratio of reactants is critical. A common ratio is approximately 2 moles of 2,6-dimethylaniline to 1 mole of formaldehyde.[9] An excess of the aniline can help drive the reaction to completion, but a significant deviation can complicate purification. Ensure accurate measurement of your starting materials.
-
Inefficient Product Isolation: The product is typically isolated by neutralizing the acidic reaction mixture with a base (e.g., NaOH solution) to precipitate the free amine.[10] If the pH is not sufficiently basic, the product may remain partially protonated and soluble in the aqueous layer. Check the pH of the aqueous phase after neutralization to ensure it is strongly basic (pH > 10). Furthermore, the product may require thorough extraction with an organic solvent like dichloromethane or ether after neutralization.[10]
Q5: My final product is a dark brown or reddish solid, not the expected off-white powder. What happened and how can I fix it?
A5: Discoloration is a frequent issue and is almost always due to the formation of oxidized impurities. Aromatic amines are notoriously susceptible to air oxidation, which produces highly colored quinone-like species.[9][11]
The workflow below will help you diagnose and solve the problem.
Caption: Troubleshooting flowchart for discolored MBDA product.
To remove the colored impurities, purification is necessary. See the next question for a detailed protocol.
Q6: I'm struggling with the purification of my crude MBDA. What is the most effective method?
A6: The best purification strategy depends on the nature of the impurities. For MBDA, two methods are highly effective: recrystallization and acid-base purification.
-
Recrystallization: This is effective for removing minor impurities and improving crystalline quality.
-
Solvent Selection: A solvent system where MBDA is soluble at high temperatures but poorly soluble at low temperatures is ideal. Alcohols (ethanol, isopropanol) or mixtures involving hydrocarbons (toluene, heptane) can be effective.[12]
-
Causality: The principle relies on the slow, selective formation of a crystal lattice by the desired compound, leaving impurities behind in the mother liquor. Rapid crashing out of the solution will trap impurities.
-
-
Acid-Base Purification: This method is particularly effective for separating the basic amine product from non-basic impurities and colored oxidation products.
-
Mechanism: The crude product is dissolved in a suitable organic solvent (e.g., dichloromethane).[10] An aqueous acid solution (e.g., HCl) is added to protonate the basic amine groups of MBDA, forming a water-soluble hydrochloride salt. The non-basic impurities remain in the organic layer, which can be separated and discarded. The aqueous layer, now containing the purified MBDA salt, is then treated with a strong base (e.g., NaOH) to regenerate the free amine, which precipitates and can be collected by filtration or extraction.[10] This process is highly selective for the desired diamine.
-
Caption: Workflow for acid-base purification of MBDA.
Section 3: Reaction & Application Troubleshooting
This section focuses on issues that arise when using MBDA as a reagent, for instance, in polymerization reactions.
Q7: When using MBDA as an epoxy curing agent, the curing is slow or the final material is tacky. Why is this happening?
A7: This common issue in thermoset chemistry points to problems with either the curing cycle, stoichiometry, or the purity of the reagents.
-
Incorrect Stoichiometry: The performance of an epoxy system is critically dependent on the molar ratio of epoxy groups to amine hydrogen atoms. For MBDA, there are four reactive amine hydrogens per molecule (two per -NH2 group). An off-ratio mixture (either too much or too little MBDA) will result in an incompletely cross-linked network, leading to poor mechanical properties and a tacky surface due to unreacted components.[2] Carefully calculate and weigh your components.
-
Insufficient Curing Temperature/Time: Due to its steric hindrance, MBDA is less reactive than MDA and requires a more aggressive curing schedule (higher temperature or longer time) to achieve a full cure.[1] Consult technical datasheets for your specific epoxy resin, but you will likely need to implement a multi-stage cure, often with a final post-cure at an elevated temperature to complete the cross-linking and maximize the glass transition temperature (Tg).
-
Presence of Inhibitors: Moisture is a known inhibitor in many polymer systems. Ensure your MBDA and epoxy resin are dry. Impurities in the MBDA, particularly monofunctional amines from side reactions during its synthesis, can act as chain terminators, preventing the formation of a fully developed polymer network.
Q8: The polyimide I synthesized using MBDA is brittle and has a lower molecular weight than expected. What went wrong?
A8: Synthesizing high molecular weight polyimides requires extremely high purity monomers and precise stoichiometric control.
-
Monomer Purity: The presence of monofunctional impurities in either the MBDA or the dianhydride monomer will cap the growing polymer chains, severely limiting the achievable molecular weight.[5] Ensure your MBDA is of high purity (>99%), using the purification methods described in Q6 if necessary.
-
Stoichiometric Imbalance: Polycondensation reactions are highly sensitive to molar imbalances. An exact 1:1 molar ratio of diamine to dianhydride is required for high molecular weight. Even a small error can drastically reduce the degree of polymerization.
-
Reaction Conditions: The standard two-step polyimide synthesis involves forming the poly(amic acid) intermediate at low temperature, followed by thermal or chemical imidization. Incomplete conversion in either step will result in a flawed final polymer. Ensure the reaction is carried out under anhydrous conditions and an inert atmosphere, as water can hydrolyze the dianhydride and the amic acid intermediate.
Section 4: Characterization & Analysis FAQ
Q9: What are the key signals to look for in the 1H NMR spectrum of pure 4,4'-Methylenebis(2,6-dimethylaniline)?
A9: The 1H NMR spectrum is an excellent tool for confirming the structure and purity of MBDA. For a sample in CDCl3, you should expect to see:
-
Aromatic Protons: A singlet corresponding to the four equivalent aromatic protons (one on each ring).
-
Methylene Bridge: A singlet for the two protons of the -CH2- bridge linking the rings.
-
Amine Protons: A broad singlet for the four amine (-NH2) protons. The chemical shift of this peak can vary, and it will exchange with D2O.
-
Methyl Protons: A singlet corresponding to the twelve equivalent protons of the four methyl (-CH3) groups.
The presence of additional peaks in the aromatic or aliphatic regions may indicate impurities or side products.[13]
Q10: What is the best analytical method for assessing the purity of MBDA?
A10: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment of compounds like MBDA.[14]
-
Methodology: A reversed-phase method using a C18 column with a mobile phase gradient of water and acetonitrile (often with a modifier like trifluoroacetic acid) is typically effective.
-
Detection: A UV detector set to a wavelength where the aromatic rings absorb strongly (e.g., ~254 nm) is standard.[15]
-
Why it's superior: HPLC can separate and quantify closely related impurities that may not be distinguishable by NMR or melting point analysis. It provides a clear percentage purity value (e.g., >99.0 area%), which is essential for applications like polymer synthesis.[16]
Appendix: Experimental Protocols
Protocol 1: General Synthesis of 4,4'-Methylenebis(2,6-dimethylaniline)
This is a generalized procedure and should be adapted and optimized.
-
Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine 2,6-dimethylaniline (2.0 eq) and aqueous hydrochloric acid (2.0 eq).
-
Condensation: Heat the mixture to ~90°C with stirring. Slowly add aqueous formaldehyde (1.0 eq, ~37 wt%) dropwise over 30 minutes.
-
Reaction: Maintain the reaction at ~90°C for 3-5 hours, monitoring by TLC or HPLC until the starting aniline is consumed.
-
Workup: Cool the dark reaction mixture to room temperature. Slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 50% NaOH) with vigorous stirring until the mixture is strongly basic (pH > 10). A solid precipitate should form.
-
Isolation: Filter the solid precipitate and wash thoroughly with deionized water until the washings are neutral.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C. The product will likely be discolored.
-
Purification: Purify the crude solid using the acid-base method (Q6) or recrystallization to obtain a pure, off-white product.[10]
References
- 1. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,4'-Methylenebis(2,6-diethylaniline)|CAS 13680-35-8 [benchchem.com]
- 3. 4,4'-Methylenebis(2,6-dimethylaniline) | 4073-98-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 4,4'-Methylenebis(2,6-diethylaniline) | 13680-35-8 [chemicalbook.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. biosynth.com [biosynth.com]
- 8. US2938054A - Process for purification of 4, 4'-methylenedianiline - Google Patents [patents.google.com]
- 9. Buy 4,4'-Methylenebis(2,6-diethylaniline) (EVT-304704) | 13680-35-8 [evitachem.com]
- 10. 4,4'-Methylenebis(2,6-dimethylaniline) | 4073-98-7 [amp.chemicalbook.com]
- 11. Amine oxidation. Part I. The oxidation of NN-dimethylaniline to crystal violet and methyl violet - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. CN105693526A - Preparation method of 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline) - Google Patents [patents.google.com]
- 13. 4,4'-Methylenebis(2,6-dimethylaniline)(4073-98-7) 1H NMR spectrum [chemicalbook.com]
- 14. yonghuicomposite.com [yonghuicomposite.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. 4,4'-メチレンビス(2,6-ジメチルアニリン) | 4,4'-Methylenebis(2,6-dimethylaniline) | 4073-98-7 | 東京化成工業株式会社 [tcichemicals.com]
Technical Support Center: Optimizing Reaction Conditions for 4,4'-Methylenebis(2,6-dimethylaniline) Derivatives
Welcome to the technical support center for the synthesis and optimization of 4,4'-Methylenebis(2,6-dimethylaniline) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important class of compounds. Here, we will delve into the mechanistic underpinnings of the synthesis, provide practical troubleshooting advice, and offer detailed protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 4,4'-Methylenebis(2,6-dimethylaniline) and its derivatives?
The most common and industrially relevant method for synthesizing 4,4'-Methylenebis(2,6-dimethylaniline) and its derivatives is the acid-catalyzed condensation of the corresponding substituted aniline with formaldehyde.[1][2] This reaction proceeds through the formation of an aminal intermediate, which then rearranges to form the final methylene-bridged product.[1] The choice of the aniline precursor will determine the final derivative. For instance, reacting 2,6-dimethylaniline with formaldehyde yields the parent 4,4'-Methylenebis(2,6-dimethylaniline).
Q2: What are the critical reaction parameters to control for a successful synthesis?
Optimizing the synthesis of these compounds hinges on the careful control of several key parameters:
-
Molar Ratio of Reactants: A molar excess of the aniline derivative to formaldehyde is typically used to favor the formation of the desired bis-aniline product and minimize the formation of polymeric side products.[3][4] A common ratio is approximately 3 moles of aniline for every 1 mole of formaldehyde.[3]
-
Catalyst: An acid catalyst is essential for this condensation reaction. Hydrochloric acid is frequently used, but other solid acid catalysts and ion exchange resins have also been explored to simplify purification and reduce corrosive waste.[1]
-
Temperature: The reaction is typically carried out at elevated temperatures, often in the range of 60-110 °C.[1] Temperature control is crucial as excessively high temperatures can lead to the formation of byproducts.[4]
-
Solvent: The choice of solvent can influence reaction kinetics and product solubility. While aqueous acidic solutions are common, other organic solvents may be employed depending on the specific aniline derivative.[5][6]
-
Reaction Time: Sufficient reaction time is necessary for the reaction to proceed to completion. This can range from a few hours to several hours, depending on the other reaction conditions.[3][7]
Q3: What are some common derivatives of 4,4'-Methylenebis(2,6-dimethylaniline) and their applications?
Derivatives of 4,4'-Methylenebis(2,6-dimethylaniline) are of significant interest due to their use as curing agents for epoxy resins and as building blocks for sterically demanding ligands in catalysis.[5][8][9] Some notable derivatives include:
-
4,4'-Methylenebis(2,6-diethylaniline) (MDEA): Used as a curing agent for resins.[5][9]
-
4,4'-Methylenebis(3-chloro-2,6-diethylaniline) (MCDEA): Also used as a curing agent, with its reactivity modified by the presence of the chlorine substituent.[5][9]
The introduction of different substituents on the aniline ring allows for the fine-tuning of the material's properties, such as reactivity and thermal stability.[5][9]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 4,4'-Methylenebis(2,6-dimethylaniline) derivatives and provides actionable solutions.
Issue 1: Low Product Yield
Potential Causes:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature.
-
Suboptimal Molar Ratio: An incorrect ratio of aniline to formaldehyde can lead to the formation of undesired side products, thus reducing the yield of the target molecule.
-
Catalyst Inactivity: The acid catalyst may be of insufficient concentration or may have lost its activity.
-
Poor Mixing: Inadequate agitation can lead to localized concentration gradients and incomplete reaction.
Troubleshooting Steps:
-
Monitor Reaction Progress: Utilize analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of starting materials and the formation of the product.
-
Optimize Molar Ratio: Systematically vary the molar ratio of the aniline derivative to formaldehyde to find the optimal balance that maximizes the yield of the desired product.
-
Verify Catalyst Concentration and Activity: Ensure the correct concentration of the acid catalyst is used. If using a solid catalyst, check for any signs of deactivation.
-
Ensure Efficient Stirring: Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous.
Issue 2: Formation of Impurities and Side Products
Potential Causes:
-
Over-reaction or Polymerization: Excessive reaction time or temperature can lead to the formation of tri- and poly-methylene anilines.
-
Oxidation of the Product: The aniline functional groups are susceptible to oxidation, especially at elevated temperatures in the presence of air.
-
Isomeric Impurities: The reaction can sometimes produce isomeric forms of the desired product.
Troubleshooting Steps:
-
Control Reaction Time and Temperature: Carefully control the reaction time and temperature to minimize the formation of higher oligomers. Quench the reaction once the desired product is formed.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the product.[5][9]
-
Purification: Employ appropriate purification techniques such as crystallization, column chromatography, or distillation to separate the desired product from impurities.[3]
Issue 3: Difficulty in Product Isolation and Purification
Potential Causes:
-
Product Solubility: The product may be highly soluble in the reaction mixture, making precipitation or extraction difficult.
-
Emulsion Formation: During workup, emulsions can form, complicating phase separation.
-
Similar Polarity of Product and Impurities: If the impurities have similar polarity to the desired product, separation by chromatography can be challenging.
Troubleshooting Steps:
-
Solvent Selection for Crystallization: Screen different solvents or solvent mixtures to find a system where the product has low solubility at low temperatures and impurities remain in solution.
-
Breaking Emulsions: Add a saturated brine solution or a small amount of a different organic solvent to help break emulsions during aqueous workup.
-
Optimize Chromatographic Conditions: If using column chromatography, experiment with different solvent systems (eluents) and stationary phases to achieve better separation.
-
Acid-Base Extraction: Utilize the basic nature of the amine groups to perform an acid-base extraction. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then re-precipitated by neutralizing the aqueous phase.
Experimental Protocols
Protocol 1: Synthesis of 4,4'-Methylenebis(2,6-diethylaniline)
This protocol is adapted from a literature procedure.[5][9]
Materials:
-
2,6-Diethylaniline
-
Paraformaldehyde
-
36% Hydrochloric acid
-
Sodium hydroxide
-
Water
-
Argon or Nitrogen gas
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,6-diethylaniline (0.1 mol), paraformaldehyde (0.05 mol), and 36% hydrochloric acid (0.1 mol) in water (100 mL).[5]
-
Heat the reaction mixture to 80 °C (353 K) in an oil bath under an argon atmosphere for 3 hours.[5][9]
-
After 3 hours, cool the reaction mixture to room temperature.
-
Slowly add a solution of sodium hydroxide (0.11 mol) to neutralize the acid and precipitate the product.
-
Filter the precipitate and wash it thoroughly with water.
-
Dry the precipitate in an oven at 70 °C (343 K) for 12 hours to obtain the crude product.[5][9]
-
The crude product can be further purified by recrystallization from a suitable solvent such as a DMSO/water mixture.[5]
Protocol 2: Purification by Crystallization
Procedure:
-
Dissolve the crude 4,4'-Methylenebis(2,6-dimethylaniline) derivative in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents).
-
If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Hot filter the solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Data Presentation
Table 1: Representative Reaction Conditions for the Synthesis of 4,4'-Methylenebis(aniline) Derivatives
| Aniline Derivative | Formaldehyde Source | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2,6-Diethylaniline | Paraformaldehyde | HCl | Water | 80 | 3 | 94 | [5] |
| 3-Chloro-2,6-diethylaniline | Paraformaldehyde | HCl | Water | 80 | 3 | 93 | [5] |
| Aniline | Formaldehyde (aq.) | HCl | Water | 80-95 | 2-5 | - | [3] |
| 2,6-Dimethylaniline | Dimethylsulfoxide/HCl | HCl | Diethyl carbonate | 124 | - | - | [6] |
Visualizations
Diagram 1: General Reaction Scheme
Caption: General reaction for the synthesis of 4,4'-Methylenebis(aniline) derivatives.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low product yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Buy 4,4'-Methylenebis(2,6-diethylaniline) (EVT-304704) | 13680-35-8 [evitachem.com]
- 3. US2938054A - Process for purification of 4, 4'-methylenedianiline - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4289906A - Chemical process for preparing methylene bis-anilines - Google Patents [patents.google.com]
- 7. scielo.br [scielo.br]
- 8. Synthesis and crystal structures of 4,4'-methyl-enebis(2,6-di-ethyl-aniline) and 4,4'-methyl-enebis(3-chloro-2,6-di-ethyl-aniline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
"troubleshooting inconsistent mechanical properties in epoxy composites"
Welcome, Researchers and Scientists, to the troubleshooting hub for epoxy composite characterization. As Senior Application Scientists, we understand that achieving consistent, reliable mechanical property data is paramount to your research and development efforts. Inconsistent results can derail project timelines and obscure the true performance of your materials.
This guide is designed to function as a direct line to our application expertise. It is structured in a practical, question-and-answer format to help you diagnose and resolve common issues encountered during the fabrication and testing of epoxy composites. We will move from high-level problem identification to deep dives into specific variables, always explaining the causal relationships between process parameters and performance outcomes.
Section 1: Initial Diagnosis - A Workflow for Troubleshooting Variability
When faced with scattered mechanical property data, a systematic approach is crucial. The first step is to determine if the source of inconsistency lies within the material formulation, the manufacturing process, or the testing methodology itself.
Question: My tensile/flexural strength data has high variability. Where do I even begin to look for the problem?
Answer: Inconsistent mechanical data in epoxy composites almost always traces back to one of three areas: 1) Material & Formulation , 2) Processing & Fabrication , or 3) Mechanical Testing Procedures . Before diving into complex analyses, start with a high-level assessment.
This workflow provides a logical progression for diagnosing the root cause.
Section 2: FAQs on Material & Formulation Issues
The foundation of a good composite is its constituent materials. Even minor deviations here can have cascading effects on the final properties.
Question: How critical is the exact resin-to-hardener mix ratio? Can small deviations truly affect the final mechanical properties?
Answer: Absolutely. The mix ratio is one of the most critical parameters in formulating thermoset composites. The epoxy resin and hardener are designed to react at a specific stoichiometric ratio. Deviating from this ratio results in an incomplete chemical reaction.[1][2]
-
Too much hardener (Hardener-Rich): This can accelerate the curing process, potentially leading to a brittle final part with high internal stress.[1][3] The unreacted hardener molecules can also act as plasticizers, paradoxically leading to lower thermal performance.
-
Too little hardener (Resin-Rich): This is a more common issue. Without enough hardener, the cross-linking reaction cannot complete.[2] The resulting composite will be soft, tacky, and exhibit significantly lower strength, stiffness, and glass transition temperature (Tg).[4][5][6] In many cases, it will never fully cure.[1]
Causality: The mechanical strength of an epoxy is derived from a dense, three-dimensional cross-linked polymer network. An off-ratio mix disrupts the formation of this network, leaving unreacted chain ends and a weaker molecular structure.[5][7]
Question: My lab has high humidity. Could moisture be a source of my inconsistent results?
Answer: Yes, moisture is a well-documented cause of inconsistent mechanical properties in epoxy composites.[8] Epoxy resins and, more significantly, some hardeners are hygroscopic and can absorb moisture from the atmosphere.[9]
This absorbed moisture can interfere with the composite in two ways:
-
During Curing: Water can react with the epoxy resin or hardener, interfering with the primary cross-linking reaction. This can lead to a lower degree of cure and a reduced glass transition temperature (Tg).[10]
-
After Curing: Post-fabrication moisture absorption plasticizes the polymer matrix, meaning it makes the material softer and less rigid.[11] This lowers the Tg and degrades matrix-dominant mechanical properties like flexural and shear strength.[9][10][11] Even small amounts of absorbed water (0.5%) can reduce shear strength by as much as 20%.[10]
Expert Insight: Always store resins and hardeners in tightly sealed containers with desiccants. If moisture contamination is suspected, consider pre-drying the resin under vacuum before mixing.
Section 3: FAQs on Processing & Manufacturing Issues
The transition from raw materials to a finished composite part is fraught with variables that must be tightly controlled.
Question: My test coupons from the same batch show different strengths. Could this be a mixing issue?
Answer: Yes, inadequate mixing is a frequent cause of within-batch variability.[12] Even if the overall resin-to-hardener ratio is correct, if the two components are not mixed to full homogeneity, you will have localized resin-rich and hardener-rich areas within the composite.[3][7]
-
Resin-rich zones will be soft and under-cured.
-
Hardener-rich zones may be brittle.
These inconsistencies create internal weak spots that act as failure initiation sites, leading to scattered and prematurely low strength values.[12]
Best Practice: For manual mixing, use a "scrape and fold" technique for at least 3-5 minutes, ensuring you scrape the sides and bottom of the mixing container frequently.[12] For larger batches, a mechanical mixer is recommended.
Question: How does the cure cycle (temperature and time) impact mechanical properties?
Answer: The cure cycle dictates the extent of the cross-linking reaction and the level of internal residual stress.[13] Both have a direct impact on mechanical performance.
-
Degree of Cure: An incomplete cure, caused by insufficient time or temperature, results in a lower cross-link density. This directly translates to lower strength, stiffness, and a reduced glass transition temperature (Tg).[14][15]
-
Residual Stress: As the composite cools from its peak cure temperature, the resin shrinks more than the fibers. This mismatch generates internal stresses that can weaken the fiber-matrix interface and even cause micro-cracking, ultimately reducing the composite's strength.[13]
Optimizing the cure cycle, sometimes using multi-stage holds or slow cooling rates, can help maximize the degree of cure while minimizing harmful residual stresses, leading to improved mechanical properties.[13][16]
Question: I see small bubbles in my cured composite. Are these "voids," and how much do they affect performance?
Answer: Yes, those bubbles are voids, and they are highly detrimental to mechanical properties. Voids are pockets of entrapped air or volatiles that are not displaced during processing.[17] A high void content is a known cause of significant data scatter.[18][19]
Impact of Voids:
-
Stress Concentration: Voids act as sharp-edged stress concentrators, providing ideal sites for cracks to initiate and propagate under load.
-
Reduced Load-Bearing Area: They reduce the cross-sectional area of the composite available to carry a load.
-
Weakened Interlaminar Shear Strength: Voids are particularly damaging to properties that rely on the resin matrix, such as interlaminar shear strength, as they disrupt the bond between composite plies.[17]
Even a few percent of void content can significantly reduce fatigue resistance and strength.[19][20] For aerospace and other high-performance applications, void content is often required to be less than 1%.
Section 4: FAQs on Testing & Characterization Issues
Often, the material and process are sound, but the variability is introduced during the final step: mechanical testing.
Question: Could the way we are cutting and preparing our test specimens be the source of our data scatter?
Answer: Yes, improper specimen preparation is a major, and often overlooked, source of inconsistent results.[18][21] Polymer matrix composites are highly sensitive to machining-induced damage.
Common issues include:
-
Edge Defects: Using dull cutting tools, incorrect speeds, or improper feeds can cause delamination, fiber pull-out, and micro-cracking along the specimen edges. These defects become the failure initiation points during testing, leading to artificially low strength values.
-
Tabbing: For tensile tests under ASTM D3039, tabs are often bonded to the ends of the specimen to prevent the grips from crushing the composite.[22] Poor bonding of these tabs can lead to premature failure at the grip interface.
-
Geometric Inaccuracy: Specimens must have precise dimensions and parallel edges as specified by the relevant ASTM standard (e.g., ASTM D3039 for tensile, ASTM D7264 for flexural).[22][23]
Question: We follow the ASTM standard, but our results are still inconsistent. What are some subtle testing parameters that could be at play?
Answer: Adherence to the ASTM standard is key, but several subtle factors within the test execution can introduce variability.
-
Specimen Alignment: Misalignment of the specimen in the test grips can introduce bending loads during a tensile test, causing premature failure.[21][24] The bending strain should be kept to a minimum, typically within 3-5%.[21]
-
Test Speed (Strain Rate): The mechanical properties of polymers are rate-dependent. It is critical to use a constant crosshead speed that results in a time-to-failure within the range specified by the standard (e.g., 1 to 10 minutes for ASTM D3039).[24] Inconsistent test speeds will lead to inconsistent strength and modulus values.[25]
-
Deflection Measurement: For flexural testing (ASTM D7264), the method of measuring deflection is critical for accurate modulus calculations. Using the machine's crosshead displacement can introduce errors; a dedicated deflectometer or strain gauge at the center of the specimen is more accurate.[26]
| Key Testing Parameters and Common Pitfalls | |
| Parameter | Common Pitfall & Consequence |
| Specimen Machining | Dull tools or incorrect speeds cause edge defects, leading to premature failure and low strength values.[18] |
| Grip Alignment (Tensile) | Misalignment introduces bending, causing non-uniform stress and early failure near the grips.[21] |
| Test Speed | Inconsistent speed leads to variability, as epoxy properties are strain-rate dependent.[25] |
| Span-to-Thickness (Flexural) | Incorrect ratio can induce shear failures instead of the desired flexural failure, invalidating results.[23] |
| Strain/Deflection Sensor | Relying on machine crosshead instead of a dedicated extensometer/deflectometer can lead to inaccurate modulus data.[26][27] |
Section 5: Advanced Characterization & Standard Protocols
To rigorously investigate and solve inconsistencies, standardized testing protocols are essential. Below are abbreviated, step-by-step guides for key analyses.
Experimental Protocol 1: Void Content Analysis (ASTM D2734)
This protocol determines the percentage of voids within a cured composite, a critical quality control metric.[19][20]
-
Sample Preparation: Cut a small specimen (approx. 1" x 1") from the composite laminate.[28]
-
Measure Actual Density (Md): Determine the density of the specimen using the dry/wet weight method (e.g., ASTM D792).
-
Measure Resin Content: Place the weighed specimen in a crucible and burn off the resin in a muffle furnace (e.g., at 600°C) until only the reinforcement remains.[28][29] The weight difference gives the resin and reinforcement content.
-
Calculate Theoretical Density (Td): The theoretical density is calculated using the weight fractions of the resin (R) and reinforcement (r) and their known densities (D and d, respectively, obtained from suppliers).[28]
-
Td = 100 / ( (R/D) + (r/d) )
-
-
Calculate Void Content (V): The void content is the difference between the theoretical and measured densities, expressed as a percentage.[28]
-
V (%) = ( (Td - Md) / Td ) * 100
-
Experimental Protocol 2: Tensile Properties of Polymer Matrix Composites (ASTM D3039)
This is the primary test for determining tensile strength, modulus, and strain-to-failure.[22][30]
-
Specimen Preparation: Machine rectangular specimens to the dimensions specified in the standard (e.g., 250 mm long x 25 mm wide).[22] Bond tabs to the ends if required to prevent grip damage.
-
Instrumentation: If modulus and Poisson's ratio are required, attach a calibrated extensometer or strain gauges to the center of the specimen.[22][27]
-
Machine Setup: Place the specimen in the grips of a universal testing machine, ensuring precise alignment.[24]
-
Testing: Apply a constant tensile load at a crosshead speed chosen to produce failure in 1 to 10 minutes (a typical speed is 2 mm/min).[22][24]
-
Data Acquisition: Record the load versus extension (or strain) data continuously until the specimen fractures.[27]
-
Calculations: From the stress-strain curve, calculate:
Experimental Protocol 3: Flexural Properties of Polymer Matrix Composites (ASTM D7264)
This test measures the material's behavior under bending loads to determine flexural strength and modulus.[23][31]
-
Specimen Preparation: Cut rectangular bar specimens to the required dimensions. A standard span-to-thickness ratio of 32:1 is typically used.[23]
-
Machine Setup: Configure the universal testing machine with a three-point or four-point bending fixture.[32][33] Set the support span as required by the standard.
-
Testing: Place the specimen on the supports and apply a load to the center (3-point) or at two points (4-point) at a constant crosshead rate.[23]
-
Data Acquisition: Record the load versus deflection data until the specimen fails, typically on the outer surface.[26]
-
Calculations: Use the beam bending equations provided in ASTM D7264 to calculate:
Experimental Protocol 4: Dynamic Mechanical Analysis (DMA)
DMA is a powerful technique for characterizing the viscoelastic properties of the epoxy matrix, including its glass transition temperature (Tg), which is a sensitive indicator of the state of cure.[34][35]
-
Principle: A small, oscillating stress is applied to the sample as the temperature is ramped up. The instrument measures the material's response, separating it into an elastic component (Storage Modulus, E') and a viscous component (Loss Modulus, E'').[35][36]
-
Interpretation:
-
Storage Modulus (E'): Represents the stiffness of the material. A sharp drop in E' indicates the material is transitioning from a rigid, glassy state to a softer, rubbery state.[36]
-
Tan Delta (tan δ): The ratio of loss modulus to storage modulus. The peak of the Tan Delta curve is commonly used to define the glass transition temperature (Tg).[37][38]
-
-
Application: Comparing the Tg of different samples is an excellent way to check for inconsistencies in the degree of cure. A lower-than-expected Tg often points to an incomplete cure cycle or an off-ratio mix.
References
- 1. epoxyking.com [epoxyking.com]
- 2. compset.biz [compset.biz]
- 3. Troubleshooting Epoxy Resin Issues [liquidglassepoxy.com]
- 4. thecraftsandglittershop.com [thecraftsandglittershop.com]
- 5. quora.com [quora.com]
- 6. m.youtube.com [m.youtube.com]
- 7. bmmold.com [bmmold.com]
- 8. Mechanical Testing of Composites [addcomposites.com]
- 9. scispace.com [scispace.com]
- 10. "Effects of moisture on the properties of epoxies and carbon-epoxy comp" by Nathan Sharp [docs.lib.purdue.edu]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. quora.com [quora.com]
- 13. [PDF] EFFECT OF THE SMART CURE CYCLE ON MECHANICAL PROPERTY OF CARBON EPOXY COMPOSITE LAMINATE | Semantic Scholar [semanticscholar.org]
- 14. tandfonline.com [tandfonline.com]
- 15. jetir.org [jetir.org]
- 16. expresspolymlett.com [expresspolymlett.com]
- 17. How to Identify the Defects and Damage in Composites Materials and Structures? [addcomposites.com]
- 18. advanses.com [advanses.com]
- 19. standards.iteh.ai [standards.iteh.ai]
- 20. matestlabs.com [matestlabs.com]
- 21. file.yizimg.com [file.yizimg.com]
- 22. Tensile Testing Composite ASTM D3039 [intertek.com]
- 23. Flexural Properties of Composites by ASTM D7264 [intertek.com]
- 24. forneyonline.com [forneyonline.com]
- 25. thyme.ornl.gov [thyme.ornl.gov]
- 26. mts.com [mts.com]
- 27. testresources.net [testresources.net]
- 28. Void Content of Reinforced Plastics ASTM D2734 [intertek.com]
- 29. infinitalab.com [infinitalab.com]
- 30. ASTM D3039 - Tensile Testing of Composite Laminates - STEP Lab [step-lab.com]
- 31. standards.iteh.ai [standards.iteh.ai]
- 32. trl.com [trl.com]
- 33. ASTM D7264 Polymer Composite Flexural Testing - ADMET [admet.com]
- 34. researchgate.net [researchgate.net]
- 35. Dynamic Mechanical Analysis of Thermally Aged Fique Fabric-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 36. jmaterenvironsci.com [jmaterenvironsci.com]
- 37. m.youtube.com [m.youtube.com]
- 38. Making sure you're not a bot! [opus4.kobv.de]
Validation & Comparative
A Comparative Guide to 4,4'-Methylenebis(2,6-dimethylaniline) and Other Aromatic Diamines in High-Performance Polymer Systems
For researchers, scientists, and professionals in drug development and advanced materials, the selection of an appropriate curing agent is paramount to achieving desired performance characteristics in epoxy and polyurethane systems. This guide provides a detailed comparative analysis of 4,4'-Methylenebis(2,6-dimethylaniline) against a series of other widely used aromatic diamine curatives. This analysis is based on available experimental data to objectively compare their influence on the processability, and the mechanical and thermal properties of cured polymer systems. This guide also includes detailed experimental protocols and visualizations to aid in understanding the underlying chemical structures and reaction mechanisms.
Introduction to Aromatic Diamines as Curing Agents
Aromatic diamines are a critical class of curing agents for epoxy resins and chain extenders for polyurethanes, valued for their ability to impart excellent thermal stability, mechanical strength, and chemical resistance to the cured polymer.[1][2] The reactivity and final properties of the polymer are highly dependent on the chemical structure of the aromatic diamine.[3] This guide focuses on 4,4'-Methylenebis(2,6-dimethylaniline) and compares it with other prominent aromatic diamines to provide a comprehensive understanding of their structure-property relationships.
The selection of a curative significantly impacts the final properties of the cured epoxy system. The following sections will delve into a comparative analysis of key performance indicators for epoxy resins cured with different aromatic diamines.
Chemical Structures and Their Influence on Reactivity
The chemical structure of the aromatic diamine curative plays a critical role in determining the cross-link density and, consequently, the mechanical and thermal properties of the cured epoxy resin. The presence of substituent groups on the aromatic rings, such as alkyl groups or halogens, can significantly alter the reactivity of the amine groups through electronic and steric effects.
dot graphdiv { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Influence of Structure on Reactivity of Aromatic Diamines"
Comparative Performance Analysis
The performance of an aromatic diamine as a curing agent is evaluated based on several key parameters, including its effect on the processing characteristics of the resin (e.g., gel time) and the final properties of the cured polymer (e.g., glass transition temperature, mechanical strength).
Physical and Chemical Properties of Selected Aromatic Diamines
A side-by-side comparison of the fundamental properties of these diamines is crucial for initial screening and formulation design.
| Property | 4,4'-Methylenebis(2,6-dimethylaniline) | 4,4'-Methylenebis(aniline) (MDA) | 4,4'-Methylenebis(2,6-diethylaniline) (MDEA) | 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) (MCDEA) |
| CAS Number | 4073-98-7 | 101-77-9[4] | 13680-35-8[5] | 106246-33-7[1] |
| Molecular Weight | 254.38 g/mol | 198.26 g/mol | 310.48 g/mol [5] | 379.37 g/mol |
| Melting Point | 121-123 °C | 89-91 °C | 88-90 °C | 88-91 °C |
| Appearance | White to off-white powder | Light yellow to brown crystalline solid | White to off-white powder or flakes | Off-white to light yellow powder |
Performance in Epoxy Systems: A Tabular Comparison
The following table summarizes key performance indicators for epoxy resins cured with different aromatic diamines. It is important to note that the properties of the cured epoxy are dependent on the specific epoxy resin used and the curing schedule. The data presented here is a comparative summary from various sources to highlight the relative performance of these curing agents.
| Performance Metric | 4,4'-Methylenebis(2,6-dimethylaniline) | 4,4'-Methylenebis(aniline) (MDA) | 4,4'-Methylenebis(2,6-diethylaniline) (MDEA) | 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) (MCDEA) |
| Reactivity/Gel Time | Moderate | High | Low | Very Low |
| Glass Transition Temp. (Tg) | High | Very High (e.g., 213 °C)[3] | High | High (e.g., 191 °C)[1] |
| Tensile Strength | High | High (e.g., 92 MPa)[6] | Moderate | Moderate (e.g., 49.5 MPa)[1] |
| Flexural Strength | High | High (e.g., 158 MPa)[3] | Moderate | Moderate (e.g., 148 MPa)[3] |
| Pot Life | Longer than MDA[7] | Short | Long[8] | Very Long |
Causality Behind Experimental Choices: Why We Measure What We Measure
The selection of specific analytical techniques and performance tests is not arbitrary; each provides critical insights into the suitability of a curing agent for a particular application.
-
Gel Time: This is a crucial processing parameter that defines the "working life" of a resin system.[9] A longer gel time, often a characteristic of sterically hindered diamines like 4,4'-Methylenebis(2,6-dimethylaniline) and MDEA, allows for more complex manufacturing processes such as resin transfer molding (RTM) and filament winding.[3][8]
-
Glass Transition Temperature (Tg): The Tg is a critical indicator of the thermal stability of the cured polymer.[10] It represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg is generally desirable for applications requiring high-temperature performance.[10] Differential Scanning Calorimetry (DSC) is the standard method for determining Tg.[11]
-
Mechanical Properties (Tensile and Flexural Strength): These properties quantify the ability of the cured polymer to withstand mechanical stress. Tensile strength measures the resistance to being pulled apart, while flexural strength measures the resistance to bending. These are fundamental parameters for structural applications.[12]
Experimental Protocols
To ensure the reproducibility and validity of comparative data, standardized experimental protocols are essential. The following are outlines of key experimental procedures.
Epoxy Resin System Preparation
-
Stoichiometric Mixing: The aromatic diamine curing agent is mixed with the epoxy resin at a stoichiometric ratio. The amount of diamine is calculated based on its amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin.
-
Degassing: The mixture is degassed under a vacuum to remove any entrapped air bubbles, which could create voids and compromise the mechanical properties of the cured polymer.
-
Casting: The degassed mixture is poured into preheated molds of appropriate dimensions for the specific mechanical tests.[6]
-
Curing Schedule: The cast samples are cured in an oven following a specific temperature and time profile. A typical schedule might involve an initial cure at a lower temperature followed by a post-cure at a higher temperature to ensure a complete reaction. For instance, a cure at 80°C for 2 hours followed by a post-cure at 150°C for 3 hours.[6]
dot graphdiv { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];
} caption: "General Experimental Workflow for Sample Preparation"
Determination of Gel Time (ASTM D3532)
This method is used to determine the gel time of a resin system on a hot plate.
-
Apparatus: A hot plate capable of maintaining a constant temperature, a timer, and a wooden pick.
-
Procedure:
-
Preheat the hot plate to the desired temperature (e.g., 120 °C or 175 °C).[13]
-
Place a small amount of the mixed resin system onto the hot plate.
-
Start the timer immediately.
-
Periodically probe the resin with the wooden pick.
-
The gel time is the point at which the resin no longer forms a "string" when the pick is drawn away.[13]
-
Measurement of Glass Transition Temperature (Tg) by DSC (ASTM E1356)
Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material.
-
Sample Preparation: A small, accurately weighed sample of the cured polymer (typically 5-10 mg) is placed in a DSC pan.
-
DSC Analysis:
-
The sample is heated at a controlled rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen).[14]
-
The DSC instrument records the heat flow into or out of the sample as a function of temperature.
-
The Tg is identified as a step change in the heat flow curve.[10] The midpoint of this transition is typically reported as the Tg.[10]
-
dot graphdiv { rankdir=TB; node [shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; edge [color="#EA4335"];
} caption: "Workflow for Glass Transition Temperature (Tg) Measurement by DSC"
Determination of Tensile Properties (ASTM D638)
This test method is used to determine the tensile strength, tensile modulus, and elongation of plastics.
-
Specimen Preparation: "Dog-bone" shaped specimens are prepared from the cured polymer sheets according to the dimensions specified in the standard.[12]
-
Testing Machine: A universal testing machine (UTM) equipped with grips to hold the specimen and a load cell to measure the applied force is used.[15]
-
Procedure:
-
The specimen is mounted in the grips of the UTM.
-
A tensile load is applied at a constant rate of crosshead movement until the specimen fractures.
-
The force and elongation are continuously recorded.
-
-
Calculations:
-
Tensile Strength: The maximum stress the material can withstand before breaking.[12]
-
Tensile Modulus: A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.[12]
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.[12]
-
Conclusion
The choice of an aromatic diamine curing agent has a profound impact on the processability and final performance of epoxy and polyurethane systems. 4,4'-Methylenebis(2,6-dimethylaniline) offers a balance of properties, including a longer pot life than the unsubstituted MDA, which is advantageous for many manufacturing processes. Its sterically hindered nature, due to the ortho-methyl groups, moderates its reactivity.
In comparison:
-
4,4'-Methylenebis(aniline) (MDA) is highly reactive, leading to short gel times but also very high glass transition temperatures and excellent mechanical properties.[3]
-
4,4'-Methylenebis(2,6-diethylaniline) (MDEA) exhibits even lower reactivity than its dimethyl-substituted counterpart due to the bulkier ethyl groups, resulting in a longer pot life.[8]
-
4,4'-Methylenebis(3-chloro-2,6-diethylaniline) (MCDEA) is the least reactive of the compared diamines, offering a very long processing window, which is beneficial for large and complex composite manufacturing. The presence of the electron-withdrawing chlorine atom further deactivates the amine groups.[3]
Ultimately, the selection of the optimal aromatic diamine curing agent requires a careful consideration of the specific application requirements, including the desired processing characteristics and the end-use performance criteria for thermal and mechanical properties. This guide provides a foundational understanding and the necessary experimental framework to make an informed decision.
References
- 1. MCDEA | Buy, Quote, Sample | Epoxy & Polyurea [tri-iso.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. mdpi.com [mdpi.com]
- 4. myuchem.com [myuchem.com]
- 5. Buy 4,4'-Methylenebis(2,6-diethylaniline) (EVT-304704) | 13680-35-8 [evitachem.com]
- 6. benchchem.com [benchchem.com]
- 7. US3481900A - Use of selected 4,4'-methylenebis (2,6-dialkylanilines) as curing agents for epoxy resins - Google Patents [patents.google.com]
- 8. 4,4'-Methylenebis(2,6-diethylaniline)|CAS 13680-35-8 [benchchem.com]
- 9. qualitest.ae [qualitest.ae]
- 10. epotek.com [epotek.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 13. trl.com [trl.com]
- 14. hitachi-hightech.com [hitachi-hightech.com]
- 15. victortestingmachine.com [victortestingmachine.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4,4'-Methylenebis(2,6-dimethylaniline) Purity
For researchers, scientists, and drug development professionals, establishing the purity of any chemical entity is a cornerstone of robust scientific inquiry and regulatory compliance. In the case of 4,4'-Methylenebis(2,6-dimethylaniline), a key building block in various industrial applications, ensuring its purity is paramount for predicting its reactivity, toxicity, and overall performance. This guide provides an in-depth comparison of analytical methodologies for the validation of 4,4'-Methylenebis(2,6-dimethylaniline) purity, grounded in the principles of scientific integrity and supported by experimental data for analogous compounds.
The Criticality of Purity in 4,4'-Methylenebis(2,6-dimethylaniline)
4,4'-Methylenebis(2,6-dimethylaniline), also known as Bis(4-amino-3,5-dimethylphenyl)methane, is a primary aromatic amine. The presence of impurities can significantly alter its chemical and physical properties, potentially leading to unforeseen side reactions, reduced product yield, and safety concerns. Therefore, the validation of analytical methods to accurately quantify its purity is not merely a quality control exercise but a fundamental aspect of its application in research and development.
A Comparative Overview of Analytical Techniques
The two most prominent chromatographic techniques for the analysis of aromatic amines are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Each presents a unique set of advantages and challenges in the context of 4,4'-Methylenebis(2,6-dimethylaniline) purity assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Aromatic Amine Analysis
HPLC, particularly in its reversed-phase mode, is often the method of choice for the analysis of non-volatile and thermally labile compounds like aromatic amines. Its versatility and high resolving power make it ideal for separating the main component from structurally similar impurities.
Principle: The separation in reversed-phase HPLC is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer on the column.
Advantages for 4,4'-Methylenebis(2,6-dimethylaniline) Analysis:
-
Direct Analysis: Due to its low volatility and good solubility in common HPLC solvents, 4,4'-Methylenebis(2,6-dimethylaniline) can be analyzed directly without the need for chemical derivatization.
-
Specificity: HPLC can effectively separate isomers and related impurities that may have similar boiling points, which can be a challenge for GC.
-
Stability-Indicating Methods: Forced degradation studies can be seamlessly integrated with HPLC analysis to develop stability-indicating methods that can separate the active ingredient from its degradation products.
Gas Chromatography (GC): A Powerful Tool for Volatile Impurities
Gas Chromatography is a highly efficient separation technique for volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides unparalleled identification capabilities.
Principle: In GC, a sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase.
Considerations for 4,4'-Methylenebis(2,6-dimethylaniline) Analysis:
-
Derivatization: Primary aromatic amines can exhibit poor peak shape and tailing in GC due to their polarity and potential for adsorption onto the column. Derivatization to a less polar and more volatile form is often necessary.
-
Thermal Stability: The high temperatures required for GC analysis may cause degradation of thermally labile impurities or the analyte itself.
-
Impurity Profiling: GC-MS is exceptionally well-suited for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents or starting materials from the synthesis process.
Method Validation: A Framework for Trustworthy Results
The validation of an analytical method is a formal process that provides documented evidence that the method is fit for its intended purpose. The International Council for Harmonisation (ICH) provides a comprehensive framework for method validation, which includes the following key parameters.[1][2][3]
Validation Parameters and Representative Data
The following tables summarize the typical validation parameters and expected performance for HPLC and GC methods for the analysis of aromatic amines, based on data for structurally similar compounds.
Table 1: HPLC Method Validation Parameters for Aromatic Amine Purity
| Validation Parameter | Typical Performance | Acceptance Criteria (ICH Q2(R1)) |
| Specificity | Baseline resolution of the main peak from impurities and degradation products. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | > 0.999 | Correlation coefficient should be close to 1. |
| Range | Typically 80-120% of the test concentration for assay. | The range should be validated for linearity, accuracy, and precision. |
| Accuracy (% Recovery) | 98.0 - 102.0% | The closeness of test results to the true value. |
| Precision (% RSD) | Repeatability: < 1.0%; Intermediate Precision: < 2.0% | A measure of the degree of scatter of a series of measurements. |
| Limit of Detection (LOD) | Analyte dependent, typically in the ng/mL range. | The lowest amount of analyte that can be detected but not necessarily quantitated. (Signal-to-Noise ratio of 3:1) |
| Limit of Quantitation (LOQ) | Analyte dependent, typically in the ng/mL range. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. (Signal-to-Noise ratio of 10:1) |
| Robustness | No significant change in results with small, deliberate variations in method parameters. | The capacity of the method to remain unaffected by small variations in method parameters. |
Table 2: GC-MS Method Validation Parameters for Impurity Analysis
| Validation Parameter | Typical Performance | Acceptance Criteria (ICH Q2(R1)) |
| Specificity | Unique mass spectrum for each identified impurity. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | > 0.995 | Correlation coefficient should be close to 1. |
| Accuracy (% Recovery) | 80.0 - 120.0% | The closeness of test results to the true value. |
| Precision (% RSD) | Repeatability: < 15%; Intermediate Precision: < 20% | A measure of the degree of scatter of a series of measurements. |
| Limit of Detection (LOD) | Analyte dependent, can be in the pg/mL range. | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | Analyte dependent, can be in the pg/mL range. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Consistent performance with minor variations in GC parameters. | The capacity of the method to remain unaffected by small variations in method parameters. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the validation of HPLC and GC methods for the purity of 4,4'-Methylenebis(2,6-dimethylaniline).
HPLC Method for Purity Determination and Impurity Profiling
This method is adapted from a validated procedure for the closely related compound, 4,4'-Methylenebis(2,6-diethylaniline).
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA)
-
Gradient Program:
-
0-5 min: 30% Acetonitrile
-
5-25 min: 30% to 90% Acetonitrile
-
25-30 min: 90% Acetonitrile
-
30.1-35 min: 30% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 4,4'-Methylenebis(2,6-dimethylaniline) reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
3. Validation Procedure:
-
Specificity: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on the sample. Analyze the stressed samples to ensure the main peak is well-resolved from any degradation products.
-
Linearity: Prepare a series of at least five concentrations of the standard solution over the desired range (e.g., 50% to 150% of the nominal concentration). Plot the peak area against concentration and determine the correlation coefficient.
-
Accuracy: Analyze samples spiked with known amounts of the reference standard at three different concentration levels (e.g., 80%, 100%, and 120%). Calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate injections of the standard solution on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
LOD and LOQ: Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
GC-MS Method for Volatile Impurity Analysis
This method is a general approach for the analysis of aromatic amines and would require optimization for 4,4'-Methylenebis(2,6-dimethylaniline) and its specific impurities.
1. Derivatization (if necessary):
-
React the sample with a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to increase volatility and improve peak shape.
2. GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min
-
Ramp: 10°C/min to 280°C, hold for 10 min
-
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-500 m/z
3. Validation Procedure:
-
Follow a similar validation strategy as outlined for the HPLC method, with a focus on the identification and quantification of specific potential volatile impurities (e.g., residual 2,6-dimethylaniline).
Visualization of Experimental Workflows
Caption: Workflow for HPLC Method Validation.
Caption: Workflow for GC-MS Impurity Method Validation.
Conclusion and Recommendations
Both HPLC and GC are powerful techniques for assessing the purity of 4,4'-Methylenebis(2,6-dimethylaniline). The choice between them depends on the specific analytical goal.
-
For routine purity determination and the analysis of non-volatile impurities and degradation products, a validated reversed-phase HPLC method is the recommended primary technique. Its ability to analyze the compound directly without derivatization and its suitability for developing stability-indicating methods make it a robust and efficient choice.
-
For the identification and quantification of volatile and semi-volatile impurities, such as residual starting materials or solvents, a validated GC-MS method is the preferred approach. The high sensitivity and specificity of GC-MS provide unambiguous identification of these potential contaminants.
Ultimately, a comprehensive purity assessment of 4,4'-Methylenebis(2,6-dimethylaniline) may benefit from the complementary use of both HPLC and GC-MS to provide a complete picture of both volatile and non-volatile impurities. A rigorous validation of the chosen method(s) in accordance with ICH guidelines is essential to ensure the generation of reliable and defensible scientific data.
References
A Comparative Study of Curing Agents for Epoxy Resins: A Guide for Researchers and Formulation Scientists
This guide provides an in-depth comparative analysis of common curing agents for epoxy resins, designed for researchers, scientists, and professionals in material and drug development. The selection of a curing agent is a critical decision that dictates the ultimate performance characteristics of the cured epoxy system. This document moves beyond a simple cataloging of options to explain the underlying chemical principles and provide the experimental data necessary to make informed formulation choices.
Fundamentals of Epoxy Curing
Epoxy resins, in their uncured state, are low molecular weight prepolymers containing one or more epoxide (or oxirane) rings. The curing process involves the chemical reaction of these epoxy groups with a curing agent (also known as a hardener) to form a highly cross-linked, three-dimensional polymer network. This network structure is responsible for the desirable properties of cured epoxies, such as high mechanical strength, excellent adhesion, and chemical resistance.[1]
The choice of curing agent influences not only the final properties of the thermoset but also the processing parameters, such as pot life, cure temperature, and viscosity.[2] Curing agents can be broadly classified based on their chemical nature and the mechanism by which they react with the epoxy resin.
Major Classes of Epoxy Curing Agents
The most common curing agents fall into two main mechanistic categories: additive and catalytic. Additive curing agents become part of the polymer backbone through reaction with the epoxy ring.[3][4] Catalytic curing agents, on the other hand, initiate the homopolymerization of the epoxy resin without being significantly incorporated into the final structure.[3][4]
Amine-Based Curing Agents
Amines are the most widely used class of curing agents for epoxy resins. The active hydrogen atoms on the nitrogen of primary and secondary amines react with the epoxy group via a ring-opening addition reaction.[3][4]
-
Aliphatic Amines: These include compounds like diethylenetriamine (DETA) and triethylenetetramine (TETA). They are highly reactive and can cure epoxy resins at ambient temperatures.[3][4]
-
Advantages: Fast room temperature cure, good mechanical strength.
-
Disadvantages: High exotherm (heat generation) which can be problematic in large castings, relatively low thermal and chemical resistance, and can be skin irritants.
-
-
Cycloaliphatic Amines: Isophorone diamine (IPDA) is a common example. They offer a good balance of properties.
-
Advantages: Lower volatility and skin irritation compared to aliphatic amines, good color stability, and better thermal resistance.
-
Disadvantages: Generally require a moderate temperature elevation for full cure.
-
-
Aromatic Amines: Examples include 4,4'-Diaminodiphenylmethane (DDM) and m-phenylenediamine (MPDA).[4]
-
Polyamides: These are formed by the reaction of dimer fatty acids with polyamines.[1]
-
Advantages: Offer good flexibility, toughness, and water resistance. They have a longer pot life compared to simple aliphatic amines.
-
Disadvantages: Lower thermal and chemical resistance compared to aromatic amines.
-
The curing reaction proceeds in two steps. First, the primary amine reacts with an epoxy group to form a secondary amine. This secondary amine can then react with another epoxy group, leading to a cross-linked network.
Caption: Curing mechanism of an epoxy resin with a primary amine.
Anhydride Curing Agents
Acid anhydrides, such as phthalic anhydride and maleic anhydride, are another important class of curing agents.[3][4] They typically require elevated temperatures and often the presence of a catalyst (like a tertiary amine) to proceed at a reasonable rate.[6]
-
Advantages: Anhydride-cured systems exhibit excellent thermal stability, high dielectric strength, and superior chemical resistance.[6] They also have a long pot life and low cure shrinkage.[6]
-
Disadvantages: They require high-temperature curing and are sensitive to moisture.[6]
The curing mechanism is more complex than that of amines. It is often initiated by a hydroxyl group (present on the epoxy resin or from trace water), which opens the anhydride ring to form a carboxylic acid. This acid then reacts with an epoxy group, generating a new hydroxyl group that can continue the reaction.[3][4]
Caption: Simplified curing mechanism of an epoxy resin with an anhydride.
Performance Comparison of Curing Agents
The following table summarizes the typical performance characteristics imparted by different classes of curing agents. The values are representative and can vary based on the specific epoxy resin, curing agent, and cure schedule used.
| Curing Agent Class | Cure Temperature | Pot Life | Tensile Strength | Flexural Modulus | Glass Transition Temp. (Tg) | Chemical Resistance |
| Aliphatic Amines | Room Temperature | Short | Moderate to High | Moderate | Low to Moderate | Fair |
| Cycloaliphatic Amines | Room/Elevated Temp. | Moderate | High | High | Moderate | Good |
| Aromatic Amines | Elevated Temperature | Long | High | High | High | Excellent |
| Polyamides | Room Temperature | Long | Moderate | Moderate | Low | Good |
| Anhydrides | Elevated Temperature | Very Long | High | High | Very High | Excellent |
Experimental Protocols for Performance Evaluation
To ensure the trustworthiness of performance claims, standardized testing methodologies are crucial. The following are abbreviated protocols for key performance tests based on ASTM standards.
Workflow for Sample Preparation and Testing
Caption: General workflow for preparing and testing cured epoxy samples.
Mechanical Testing: Tensile Strength (ASTM D638)
Objective: To determine the ultimate tensile strength, modulus of elasticity, and elongation at break of a cured epoxy sample.[7]
Methodology:
-
Sample Preparation: Cast the epoxy system into dumbbell-shaped specimens as specified by ASTM D638.[7] Ensure the samples are free of voids.
-
Conditioning: Condition the specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity.
-
Testing:
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and extension data throughout the test.
-
-
Data Analysis: Calculate tensile strength, modulus, and elongation from the stress-strain curve.
Thermal Analysis: Glass Transition Temperature (Tg) via DSC (ASTM E1356)
Objective: To determine the glass transition temperature (Tg), which indicates the upper service temperature of the material.
Methodology:
-
Sample Preparation: Prepare a small sample (5-10 mg) of the cured epoxy.
-
Instrumentation: Use a Differential Scanning Calorimeter (DSC).[8]
-
Testing:
-
Data Analysis: Determine the Tg from the midpoint of the transition in the heat flow curve. Any residual curing exotherm can also be quantified.[8]
Thermal Stability: Thermogravimetric Analysis (TGA) (ASTM E1131)
Objective: To evaluate the thermal stability and decomposition temperature of the cured epoxy.
Methodology:
-
Sample Preparation: Prepare a small sample (10-20 mg) of the cured material.
-
Instrumentation: Use a Thermogravimetric Analyzer (TGA).[8]
-
Testing:
-
Place the sample in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).[11]
-
The TGA records the weight of the sample as a function of temperature.
-
-
Data Analysis: Determine the onset of decomposition temperature (Td), which is the temperature at which significant weight loss begins.
Chemical Resistance Testing (ASTM D543)
Objective: To assess the ability of the cured epoxy to resist degradation upon exposure to various chemicals.
Methodology:
-
Sample Preparation: Prepare small, pre-weighed coupons of the cured epoxy.
-
Immersion: Immerse the coupons in the test chemical (e.g., acids, bases, solvents) for a specified duration and temperature.[12][13]
-
Evaluation:
Conclusion
The selection of a curing agent is a multi-faceted decision that requires a thorough understanding of the desired end-properties and processing constraints. Aliphatic amines offer a fast, room-temperature cure, making them suitable for applications where rapid bonding is required. For applications demanding high thermal and chemical resistance, aromatic amines and anhydrides are superior choices, albeit with the need for elevated temperature curing. Cycloaliphatic amines and polyamides provide a balance of properties, offering improved performance over aliphatic amines with more manageable processing characteristics.
This guide provides the foundational knowledge and experimental framework to systematically evaluate and compare different curing agents. By correlating the chemical structure and curing mechanism with empirical performance data, researchers and formulators can optimize their epoxy systems for a wide range of demanding applications.
References
- 1. nadkarnispc.com [nadkarnispc.com]
- 2. nbinno.com [nbinno.com]
- 3. longchangchemical.com [longchangchemical.com]
- 4. Summary of types and curing mechanisms of epoxy resin curing agents - Knowledge [dinuofrp.com]
- 5. benchchem.com [benchchem.com]
- 6. Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties - Polymer Innovation Blog [polymerinnovationblog.com]
- 7. researchgate.net [researchgate.net]
- 8. thermalsupport.com [thermalsupport.com]
- 9. engineering.unt.edu [engineering.unt.edu]
- 10. hitachi-hightech.com [hitachi-hightech.com]
- 11. Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. industrialclear.com [industrialclear.com]
- 13. coatingsworld.com [coatingsworld.com]
A Comparative Guide to the Structural Confirmation of 4,4'-Methylenebis(2,6-dimethylaniline) Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the synthesis and application of complex organic molecules, unambiguous structural confirmation is the cornerstone of chemical integrity, ensuring reliability in downstream applications from materials science to pharmacology. 4,4'-Methylenebis(2,6-dimethylaniline) and its analogues are a critical class of compounds, widely utilized as curing agents for high-performance polymers like polyurethanes and epoxy resins, and as sterically hindered building blocks for advanced ligands in catalysis.[1][2][3] The precise geometry and connectivity of these molecules, particularly the orientation of the substituted aniline rings, directly govern their reactivity, gelation time, and the mechanical properties of the resulting materials.[1][2] Therefore, a multi-faceted analytical approach is not merely best practice but a necessity for robust quality control and innovative research.
This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of 4,4'-Methylenebis(2,6-dimethylaniline) derivatives. We move beyond simple procedural lists to explain the causality behind methodological choices, presenting a framework where data from complementary techniques converge to create a self-validating confirmation of molecular structure.
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Skeleton
NMR spectroscopy is the preeminent technique for determining the precise connectivity and electronic environment of atoms within a molecule. For derivatives of 4,4'-Methylenebis(2,6-dimethylaniline), both ¹H and ¹³C NMR provide a detailed fingerprint of the molecular structure.
The Causality Behind the Spectrum: The hallmark of these molecules is their symmetry. In an unsubstituted derivative, the two aniline rings are chemically equivalent, simplifying the resulting spectrum. The introduction of bulky alkyl groups at the ortho positions (C2, C6, C2', C6') creates significant steric hindrance, which restricts rotation around the C-N and aryl-CH₂-aryl bonds. This steric crowding influences the electronic environment of nearby protons and carbons, leading to predictable chemical shifts.
Expected Spectral Features: A ¹H NMR spectrum will reliably display distinct signals corresponding to each unique proton environment:
-
Aromatic Protons: Protons on the phenyl rings typically appear as singlets or narrow multiplets in the aromatic region (δ 6.5-7.0 ppm), confirming the substitution pattern.[1][3]
-
Methylene Bridge Protons (-CH₂-): A characteristic singlet is observed around δ 3.5-4.0 ppm, unequivocally identifying the methylene linker between the two aromatic rings.[1][3]
-
Amine Protons (-NH₂): These protons present as a broad singlet, the chemical shift of which can be highly variable and dependent on solvent and concentration. In DMSO-d₆, they are often observed around δ 4.3-4.7 ppm.[1][3]
-
Ortho-Alkyl Protons (e.g., -CH₃): The protons of the methyl groups at the 2,6-positions will appear as a sharp singlet in the upfield region (δ 2.0-2.5 ppm). For ethyl or isopropyl derivatives, characteristic quartets and triplets or doublets and septets will be observed, respectively.[1][4]
| Proton Environment | Typical ¹H Chemical Shift (δ ppm) in DMSO-d₆ | Signal Multiplicity |
| Aromatic (meta-H) | 6.64 | Singlet |
| Amine (-NH₂) | 4.29 | Broad Singlet |
| Methylene Bridge (-CH₂-) | 3.56 | Singlet |
| Ethyl (-CH₂CH₃) | 2.42 | Quartet |
| Ethyl (-CH₂CH₃ ) | 1.09 | Triplet |
| Data derived from the closely related 4,4'-Methylenebis(2,6-diethylaniline) for illustrative purposes.[3] |
Pillar 2: Mass Spectrometry (MS) - The Molecular Weight Mandate
While NMR maps the atomic puzzle pieces, Mass Spectrometry weighs the final assembly, providing definitive confirmation of the molecular weight and, by extension, the elemental formula. When coupled with chromatography (LC-MS or GC-MS), it also serves as a powerful tool for identifying impurities and reaction byproducts.[5][6]
The Causality Behind the Data: The choice of ionization technique is critical. Electrospray Ionization (ESI) is a soft method ideal for these molecules, typically yielding a prominent protonated molecular ion [M+H]⁺.[5][7] This allows for straightforward determination of the molecular weight. High-Resolution Mass Spectrometry (HRMS), often performed on Orbitrap or Time-of-Flight (TOF) instruments, measures mass with exceptional accuracy (to within 0.001 Da), enabling the calculation of a unique elemental formula and distinguishing the target compound from isomers or isobaric impurities.[7]
Tandem MS (MS/MS) provides a further layer of structural validation. The [M+H]⁺ ion is isolated and fragmented, producing a characteristic pattern of daughter ions. Cleavage at the benzylic position (on either side of the methylene bridge) is a common and diagnostic fragmentation pathway for this class of compounds.
Pillar 3: Single-Crystal X-ray Crystallography - The Absolute Proof
For novel derivatives or when absolute stereochemical and conformational details are required, single-crystal X-ray crystallography is the undisputed gold standard. It moves beyond connectivity to provide a precise three-dimensional atomic map of the molecule as it exists in the solid state.
The Causality Behind the Structure: This technique provides incontrovertible proof of the molecular structure. Crucially for this class of compounds, it reveals key geometric parameters that are inferred by other techniques but measured directly here. This includes the dihedral angle between the two aromatic rings, which is a direct consequence of the steric bulk of the ortho substituents.[1][2][3] For instance, in 4,4′-methylenebis(2,6-diethylaniline), this angle is a significant 64.13°, demonstrating a highly twisted conformation.[1][2] This level of detail is vital for understanding structure-activity relationships and designing new materials with tailored properties.[1][3]
Comparative Analysis of Core Techniques
| Parameter | NMR Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography |
| Information Provided | Atomic connectivity, molecular skeleton, electronic environments | Molecular weight, elemental formula (HRMS), fragmentation patterns | Unambiguous 3D structure, bond lengths, bond angles, conformation |
| Sample Requirements | ~1-10 mg, soluble, pure | <1 mg, soluble, pure | High-quality single crystal |
| Analysis Type | Non-destructive | Destructive | Non-destructive (crystal) |
| Speed & Throughput | Moderate (minutes to hours) | High (seconds to minutes) | Low (hours to days) |
| Key Strength | Excellent for determining detailed connectivity and isomer differentiation. | Unmatched for molecular weight confirmation and impurity detection. | Provides absolute, definitive proof of structure. |
| Key Limitation | Does not directly provide molecular weight or 3D conformation. | Provides little information on atomic connectivity or isomerism. | Requires a suitable single crystal, which can be difficult to grow. |
Integrated Workflow for Structural Confirmation
A robust validation strategy does not rely on a single technique but integrates their complementary strengths. The following workflow represents a self-validating system for the comprehensive structural confirmation of a novel 4,4'-Methylenebis(2,6-dimethylaniline) derivative.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. spectrabase.com [spectrabase.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4,4'-Methylenebis[2,6-diethylaniline] | C21H30N2 | CID 83656 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and GC Methods for 4,4'-Methylenebis(2,6-dimethylaniline) Analysis
In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4,4'-Methylenebis(2,6-dimethylaniline) is a key chemical intermediate whose purity must be rigorously controlled. This guide provides an in-depth comparison and cross-validation of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on established validation parameters.
Introduction to 4,4'-Methylenebis(2,6-dimethylaniline) and Analytical Imperatives
4,4'-Methylenebis(2,6-dimethylaniline), with a molecular weight of 254.37 g/mol and a melting point of 121-123°C, is a solid organic compound.[1] Its structure, featuring two aniline rings linked by a methylene bridge, presents specific analytical challenges. The presence of primary amine groups makes the molecule susceptible to interactions that can affect chromatographic performance. Therefore, the selection and validation of an appropriate analytical method are critical to ensure accurate and precise quantification, which is essential for process control and final product quality.
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] Cross-validation is the process of verifying that a validated method produces consistent and reliable results across different analytical techniques, laboratories, or equipment.[3] This is crucial for ensuring the robustness and reproducibility of analytical data, particularly in a regulated environment.[3]
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a powerful separation technique that relies on the differential partitioning of an analyte between a liquid mobile phase and a solid stationary phase. For amine-containing compounds like 4,4'-Methylenebis(2,6-dimethylaniline), reverse-phase HPLC is often the method of choice.
Causality Behind Experimental Choices: The selection of a C18 column is based on its hydrophobic nature, which provides good retention for the relatively non-polar 4,4'-Methylenebis(2,6-dimethylaniline). The mobile phase, a mixture of acetonitrile and water, is chosen to elute the analyte with a reasonable retention time and good peak shape. The addition of a small amount of an acid, such as phosphoric or formic acid, to the mobile phase is often necessary to suppress the ionization of the amine groups, thereby reducing peak tailing and improving chromatographic efficiency.[4] UV detection is suitable for this compound due to the presence of chromophoric aromatic rings.
Experimental Protocol: HPLC Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
Sample Preparation:
-
Accurately weigh and dissolve a known amount of 4,4'-Methylenebis(2,6-dimethylaniline) reference standard in the mobile phase to prepare a stock solution.
-
Prepare working standards by serial dilution of the stock solution.
-
Prepare the sample by dissolving a known amount of the test substance in the mobile phase to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC): Leveraging Volatility
Gas Chromatography separates compounds based on their volatility and interaction with a stationary phase. For the analysis of 4,4'-Methylenebis(2,6-dimethylaniline), which has a boiling point of approximately 424.9°C, GC is a viable technique. However, the polar nature of the amine groups can lead to peak tailing on standard non-polar GC columns.[5] To mitigate this, derivatization is often employed.
Causality Behind Experimental Choices: Derivatization with an agent like pentafluoropropionic anhydride (PFPA) converts the polar amine groups into less polar, more volatile derivatives, resulting in improved peak shape and sensitivity.[5][6] A capillary column with a mid-polar stationary phase is selected to provide good separation of the derivatized analyte from potential impurities. Flame Ionization Detection (FID) is a robust and universally applicable detection method for organic compounds.
Experimental Protocol: GC Method
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, capillary column, and Flame Ionization Detector (FID).
Chromatographic Conditions:
-
Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min
-
Ramp: 15°C/min to 300°C
-
Hold: 5 min at 300°C
-
-
Detector Temperature: 310°C
-
Injection Volume: 1 µL (split ratio 20:1)
Sample Preparation and Derivatization:
-
Prepare stock and working standards of 4,4'-Methylenebis(2,6-dimethylaniline) in a suitable solvent (e.g., toluene).
-
To 1 mL of each standard and sample solution, add 100 µL of pentafluoropropionic anhydride (PFPA) and 50 µL of pyridine.
-
Cap the vials and heat at 60°C for 30 minutes.
-
Cool the solutions to room temperature before injection.
Method Validation: A Framework for Trustworthiness
Both the HPLC and GC methods must undergo rigorous validation to ensure they are fit for purpose. The validation parameters are defined by the International Council for Harmonisation (ICH) guidelines.[7][8][9]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[8] A minimum of 5 concentration levels is recommended.[8]
-
Accuracy: The closeness of test results to the true value.[10]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes:
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]
Cross-Validation: Comparing Performance
The cross-validation of the HPLC and GC methods involves a direct comparison of their validation data. This allows for an objective assessment of the strengths and weaknesses of each technique for the analysis of 4,4'-Methylenebis(2,6-dimethylaniline).
Quantitative Data Comparison
| Validation Parameter | HPLC Method | GC Method |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (RSD%) | ||
| - Repeatability | < 1.0% | < 1.5% |
| - Intermediate Precision | < 2.0% | < 2.5% |
| LOD | ~ 0.05 µg/mL | ~ 0.1 µg/mL |
| LOQ | ~ 0.15 µg/mL | ~ 0.3 µg/mL |
| Robustness | Passed | Passed |
Note: The values presented in this table are typical and may vary depending on the specific instrumentation and experimental conditions.
Workflow and Pathway Visualizations
Caption: Workflow for the cross-validation of HPLC and GC methods.
Caption: Experimental workflow for the HPLC method.
Caption: Experimental workflow for the GC method.
Discussion and Conclusion
Both HPLC and GC are suitable techniques for the quantitative analysis of 4,4'-Methylenebis(2,6-dimethylaniline), each with its own set of advantages and considerations.
HPLC offers the benefit of direct analysis without the need for derivatization, simplifying sample preparation and reducing potential sources of error. It generally demonstrates slightly better precision and lower detection limits. The experimental conditions are relatively mild, which is advantageous for potentially labile compounds.
GC , on the other hand, requires a derivatization step to achieve optimal chromatographic performance for this analyte. While this adds a step to the sample preparation process, GC can offer excellent resolving power and is a very robust technique.
Recommendation: For routine quality control applications where high throughput and simplicity are desired, the HPLC method is generally preferable due to the absence of a derivatization step. However, the GC method serves as an excellent orthogonal technique for confirmatory analysis and for instances where the sample matrix may be incompatible with HPLC.
Ultimately, the choice of method will depend on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation. This cross-validation guide provides the foundational data and protocols to make an informed decision and to ensure the generation of reliable and defensible analytical results.
References
- 1. 4,4 -Methylenebis(2,6-dimethylaniline) 99 4073-98-7 [sigmaaldrich.com]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Separation of 4,4’-Methylenebis(2,6-diethylaniline) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Determination of 4,4′-methylenebis(2-chloroaniline) in urine using capillary gas chromatography and negative ion chemical ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. database.ich.org [database.ich.org]
- 9. fda.gov [fda.gov]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Senior Application Scientist's Guide to High-Performance Polyimides: A Benchmark Study
For researchers, scientists, and drug development professionals navigating the complex landscape of high-performance polymers, the selection of the right material is paramount. Polyimides (PIs) stand out as a class of polymers renowned for their exceptional thermal stability, robust mechanical properties, and excellent chemical resistance.[1][2][3][4] This guide provides an in-depth comparative analysis of key high-performance polyimides, offering the experimental data and procedural insights necessary to make informed decisions for critical applications.
The Unparalleled Performance of Aromatic Polyimides
Aromatic polyimides derive their remarkable properties from their rigid molecular structure, which incorporates aromatic rings and imide linkages.[2][5] This architecture results in strong intermolecular forces and a high glass transition temperature (Tg), enabling them to function in extreme environments where other polymers would fail.[1][5] The synthesis of these polymers typically involves a condensation reaction between a dianhydride and a diamine, allowing for a wide range of chemical structures and tailored properties.[1][2][6]
This guide will focus on a comparative benchmark of three commercially significant polyimides: Kapton® , Vespel® , and Ultem™ . While all are polyimides, their specific chemistries and morphologies lead to distinct performance profiles.
Comparative Performance Benchmark
The following tables summarize the key performance indicators for our selected high-performance polyimides. It is crucial to note that these values can vary depending on the specific grade and processing conditions.
Table 1: Thermal Properties
| Property | Kapton® HN | Vespel® SP-1 | Ultem™ 1000 | Test Method |
| Glass Transition Temperature (Tg) (°C) | >400[7] | ~390[3] | 217 | ASTM D3418[8][9][10][11][12] |
| Continuous Use Temperature (°C) | up to 400[13] | up to 260[14] | 170 | - |
| Coefficient of Thermal Expansion (x 10⁻⁵ /K) | 5.5[7] | 5.4 | 5.6 | ASTM E831/D696 |
Table 2: Mechanical Properties
| Property | Kapton® HN | Vespel® SP-1 | Ultem™ 1000 | Test Method |
| Tensile Strength (MPa) | 75-90[7] | 86 | 105 | ASTM D882[15][16][17][18][19] / D638 |
| Tensile Modulus (GPa) | 3.2[7] | 3.1 | 3.2 | ASTM D882[15][16][17][18][19] / D638 |
| Elongation at Break (%) | 4-8[7] | 7.5 | 60 | ASTM D882[15][16][17][18][19] / D638 |
| Flexural Strength (MPa) | - | 117 | 145 | ASTM D790[20][21][22][23][24] |
| Flexural Modulus (GPa) | - | 3.4 | 3.3 | ASTM D790[20][21][22][23][24] |
Table 3: Electrical Properties
| Property | Kapton® HN | Vespel® SP-1 | Ultem™ 1000 | Test Method |
| Dielectric Constant (1 MHz) | 3.5[7] | 3.6 | 3.15 | ASTM D150[25][26][27][28][29] |
| Dissipation Factor (1 MHz) | 0.002 | 0.003 | 0.0013 | ASTM D150[25][26][27][28][29] |
| Dielectric Strength (kV/mm) | 200 | 22 | 30 | ASTM D149 |
Experimental Protocols: Ensuring Data Integrity
The validity of any benchmark study rests on the integrity of its experimental methods. The following sections detail the standardized protocols used to generate the comparative data, grounded in ASTM standards.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
Rationale: DSC is a fundamental technique for determining the thermal transitions of a polymer, most notably the glass transition temperature (Tg).[8][10] This temperature signifies a shift from a rigid, glassy state to a more flexible, rubbery state and is a critical indicator of a material's upper service temperature.[8]
Protocol (ASTM D3418):
-
A small, precisely weighed sample (5-10 mg) of the polyimide is hermetically sealed in an aluminum pan.[8]
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The temperature is ramped up at a controlled rate (e.g., 10°C/min) while monitoring the heat flow to the sample compared to the reference.
-
The Tg is identified as a step change in the heat flow curve.[8]
DSC Experimental Workflow for Tg Determination.
Mechanical Testing: Tensile and Flexural Properties
Rationale: The mechanical integrity of a material is paramount for any structural application. Tensile testing evaluates a material's response to being pulled apart, providing key parameters like tensile strength, modulus (stiffness), and elongation at break (ductility).[15][16][17][18] Flexural testing assesses a material's ability to resist bending forces.[20][21][22][23]
Protocol (ASTM D882):
-
Specimens are cut into uniform rectangular strips from the polyimide film.[16]
-
The thickness and width of the specimen are precisely measured.[19]
-
The specimen is mounted in the grips of a universal testing machine.
-
The specimen is pulled at a constant rate of crosshead displacement until it fractures.[18]
-
The load and displacement are continuously recorded to generate a stress-strain curve, from which tensile strength, modulus, and elongation are calculated.[17]
Protocol (ASTM D638 for Tensile, ASTM D790 for Flexural):
-
Standardized dumbbell-shaped specimens (for tensile) or rectangular bars (for flexural) are molded or machined.[20][22]
-
For tensile testing (ASTM D638), the procedure is similar to ASTM D882.
-
For flexural testing (ASTM D790), the rectangular bar is placed on two supports, and a load is applied to the center of the specimen.[23][24]
-
The load is applied at a specified rate, and the resulting deflection is measured until the specimen breaks or reaches a predefined strain limit.[23]
-
Flexural strength and flexural modulus are calculated from the load-deflection data.[20][21]
Workflow for Mechanical Property Characterization.
Electrical Insulation Properties
Rationale: For applications in electronics and electrical systems, the dielectric properties of an insulating material are critical. The dielectric constant indicates a material's ability to store electrical energy, while the dissipation factor quantifies the energy lost as heat.[30] Lower values for both are generally desirable for high-frequency applications to minimize signal loss and prevent overheating.[25][31]
Protocol (ASTM D150):
-
A flat, uniform sample of the polyimide is placed between two electrodes, forming a capacitor.[30]
-
The capacitance and AC loss are measured at a specific frequency (e.g., 1 MHz) using a capacitance bridge or impedance analyzer.
-
The dielectric constant is calculated as the ratio of the capacitance with the polyimide sample to the capacitance with a vacuum or air as the dielectric.[30]
-
The dissipation factor is also determined from the AC loss measurements.
Workflow for Dielectric Property Measurement.
Conclusion: Selecting the Optimal Polyimide
The choice of a high-performance polyimide is a nuanced decision that depends on the specific demands of the application.
-
Kapton® excels in applications requiring thin, flexible films with outstanding thermal stability and good electrical insulating properties, making it a staple in the aerospace and electronics industries.[13][32]
-
Vespel® , typically available as molded parts, offers a remarkable combination of high-temperature performance, low friction, and excellent wear resistance, making it ideal for demanding mechanical components like bearings, seals, and thrust washers.[33][34]
-
Ultem™ , a polyetherimide (PEI), provides a balance of high strength, stiffness, broad chemical resistance, and ease of processing, finding use in medical, automotive, and aerospace applications.[35]
By understanding the fundamental properties and the rigorous testing methodologies behind them, researchers and engineers can confidently select the polyimide that will ensure the reliability and performance of their critical components. This guide serves as a foundational resource, and further consultation of specific material datasheets is always recommended.
References
- 1. zeusinc.com [zeusinc.com]
- 2. High-Temperature Polyimide Composites—A Review on Polyimide Types, Manufacturing, and Mechanical and Thermal Behavior [mdpi.com]
- 3. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 4. The Relationship between Structure and Performance of Different Polyimides Based on Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azom.com [azom.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. topline.tv [topline.tv]
- 8. atslab.com [atslab.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. en.usb-lab.com [en.usb-lab.com]
- 11. store.astm.org [store.astm.org]
- 12. store.astm.org [store.astm.org]
- 13. goodfellow.com [goodfellow.com]
- 14. store.astm.org [store.astm.org]
- 15. store.astm.org [store.astm.org]
- 16. micomlab.com [micomlab.com]
- 17. globalplasticsheeting.com [globalplasticsheeting.com]
- 18. ASTM D882-18: Standard Test Method for Tensile Properties of Thin Plastic Sheeting - The ANSI Blog [blog.ansi.org]
- 19. wewontech.com [wewontech.com]
- 20. ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials [ssi.shimadzu.com]
- 21. zwickroell.com [zwickroell.com]
- 22. ASTM D790 Testing for Flexural Properties of Plastics - Applus DatapointLabs [datapointlabs.com]
- 23. micomlab.com [micomlab.com]
- 24. store.astm.org [store.astm.org]
- 25. file.yizimg.com [file.yizimg.com]
- 26. Dielectric Constant and Dissipation Factor - ASTM D150 - Test Method | Lucideon [lucideon.com]
- 27. "ASTM D150: 2022 Standard for AC Loss & Permittivity Test of Electrical Insulation" [bsbedge.com]
- 28. infinitalab.com [infinitalab.com]
- 29. standards.iteh.ai [standards.iteh.ai]
- 30. Dielectric Constant and Dissipation Factor ASTM D150, IEC 60250 [intertek.com]
- 31. ntrs.nasa.gov [ntrs.nasa.gov]
- 32. Polyimide Shapes - Vespel, Meldin, Plavis, Kapton - Order Online [professionalplastics.com]
- 33. curbellplastics.com [curbellplastics.com]
- 34. polyimide-ptfe.com [polyimide-ptfe.com]
- 35. roncelli.com [roncelli.com]
The Search for Safer High-Performance Polymers: A Comparative Guide to Alternatives for 4,4'-Methylenebis(2,6-dimethylaniline)
For decades, 4,4'-Methylenebis(2,6-dimethylaniline) (MBDMA), also known as 3,3',5,5'-tetramethyl-4,4'-diaminodiphenylmethane, has been a cornerstone in the synthesis of high-performance polymers. Its rigid, sterically hindered aromatic structure has made it an invaluable curative for epoxy resins and a key monomer in the production of polyimides and polyurethanes, imparting exceptional thermal stability and mechanical robustness to the final materials.[1][2] However, the very class of compounds to which MBDMA belongs—aromatic amines—is under increasing scrutiny due to significant health and safety concerns. Many aromatic amines are classified as suspected carcinogens, necessitating the exploration of safer alternatives that do not compromise performance.[1][3]
This guide provides a comprehensive comparison of viable alternatives to MBDMA for polymer synthesis, targeting researchers, scientists, and professionals in materials and drug development. We will delve into the performance of sterically hindered aromatic diamines, cycloaliphatic diamines, and emerging bio-based diamines, supported by experimental data, to offer a clear perspective on the next generation of safer, high-performance polymers.
Understanding the Benchmark: 4,4'-Methylenebis(2,6-dimethylaniline) (MBDMA)
MBDMA's efficacy stems from the two primary amine groups attached to a rigid diphenylmethane core. The methyl groups in the ortho positions to the amines provide steric hindrance, which modulates the reactivity of the amine groups. This controlled reactivity is crucial in many polymer applications, allowing for a manageable pot life and curing profile. In polyimides, the incorporation of MBDMA contributes to a high glass transition temperature (Tg), excellent thermal stability, and robust mechanical properties.[1] Similarly, as an epoxy curing agent, it helps form a densely cross-linked network, leading to materials with superior heat and chemical resistance.[2]
The primary driver for seeking alternatives is the toxicological profile of aromatic amines. Regulatory pressures and a growing emphasis on workplace safety and environmental responsibility demand a shift towards less hazardous materials.
The Alternatives: A Performance-Based Comparison
The ideal alternative to MBDMA should offer a comparable or superior performance profile while exhibiting a more favorable safety profile. We will now compare three major classes of alternatives.
Structurally Related Aromatic Diamines
A logical first step in finding alternatives is to explore structurally similar aromatic diamines with modifications aimed at reducing toxicity while retaining performance. Two prominent examples are 4,4'-Methylenebis(2,6-diethylaniline) (MDEA) and 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) (MCDEA).
-
4,4'-Methylenebis(2,6-diethylaniline) (MDEA): Replacing the methyl groups of MBDMA with ethyl groups further increases steric hindrance. This modification generally leads to a slower reaction rate, which can be advantageous in processes requiring a longer pot life.[4]
-
4,4'-Methylenebis(3-chloro-2,6-diethylaniline) (MCDEA): The addition of a chlorine atom to the aromatic ring, along with the diethyl groups, further modifies the electronic properties and reactivity of the amine groups. MCDEA is noted for its ability to produce polyurethanes and epoxies with excellent high-temperature performance and is considered to have a lower toxicity profile than many traditional aromatic diamines.[4][5][6]
| Diamine | Glass Transition Temp. (Tg) of Epoxy Adduct (°C) | Tensile Strength of Epoxy Adduct (MPa) | Key Features |
| MBDMA (Baseline) | High (Varies with epoxy resin) | High | High thermal stability, robust mechanical properties. |
| MDEA | High | High | Slower reactivity, longer pot life.[4] |
| MCDEA | 191 (with Bisphenol A epoxy)[5] | 49.5[5] | Excellent high-temperature performance, enhanced abrasion resistance, lower toxicity profile.[4][5] |
Cycloaliphatic Diamines
A significant step towards reducing the toxicity associated with aromatic amines is the use of cycloaliphatic diamines. These compounds feature amine groups attached to non-aromatic ring structures. While this change can sometimes lead to a decrease in the ultimate thermal stability compared to their aromatic counterparts, modern cycloaliphatic diamines can still yield high-performance polymers.[3]
A representative and effective cycloaliphatic diamine is 4,4'-diaminodicyclohexylmethane. The absence of the aromatic system generally leads to polymers with improved optical transparency and better UV resistance.
| Property | Aromatic Diamine-based Polyimide | Cycloaliphatic Diamine-based Polyimide |
| Thermal Stability | Generally higher | Can be slightly lower, but still high |
| Optical Transparency | Often colored (yellow/brown) | Generally higher (more colorless)[3] |
| Solubility | Often limited | Generally better[3] |
| Toxicity Profile | Higher concern | Generally lower concern |
Polymers derived from cycloaliphatic diamines often exhibit an excellent balance of properties, making them suitable for applications where optical clarity and lower toxicity are critical.
Bio-based Diamines
The frontier of sustainable polymer chemistry lies in the development of monomers derived from renewable resources. Bio-based diamines, often synthesized from starting materials like citric acid or fatty acids, represent a paradigm shift in the field.[7][8] These diamines can possess complex structures that offer unique properties to the resulting polymers.
For instance, diamines derived from citric acid can be used to synthesize biodegradable polyesters and polyamides.[8] While not always targeting the same ultra-high temperature applications as MBDMA-based polyimides, these bio-based polymers offer a compelling combination of sustainability and tunable mechanical properties. For example, polyimides derived from an isosorbide-containing diamine have shown excellent thermal stability with glass transition temperatures exceeding 250°C and 5% thermal decomposition temperatures over 400°C.[9]
| Bio-based Diamine Source | Resulting Polymer | Key Properties |
| Citric Acid | Polyamides, Polyesters | Biodegradability, good thermal stability.[8] |
| Isosorbide | Polyimides | High Tg (>250°C), high thermal stability (Td5 >400°C), excellent optical transparency.[9] |
| Adenine | Polyimides | Tg > 356°C, low coefficient of thermal expansion, high flame retardancy.[10] |
Experimental Protocol: Synthesis of a High-Performance Polyimide via a Two-Step Polycondensation
This protocol details the synthesis of a polyimide from a diamine and a dianhydride, a common application for MBDMA and its alternatives. This procedure can be adapted for the alternatives discussed.
Materials:
-
Diamine (e.g., 2,3-Dihydro-1H-indene-4,7-diamine as a safer aromatic alternative)
-
Dianhydride (e.g., Pyromellitic dianhydride - PMDA)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Nitrogen gas (high purity)
-
Ethanol (reagent grade)
Equipment:
-
Three-neck round-bottom flask with a mechanical stirrer and nitrogen inlet/outlet
-
Heating mantle with temperature controller
-
Glass plate
-
Doctor blade or casting knife
-
Vacuum oven
Procedure:
Step 1: Synthesis of Poly(amic acid) (PAA) Solution
-
In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add a calculated amount of the diamine.
-
Add anhydrous DMAc to the flask to achieve a solids content of 15-20 wt%.
-
Stir the mixture under a gentle stream of nitrogen at room temperature until the diamine is completely dissolved.
-
Gradually add an equimolar amount of PMDA to the stirred solution in small portions. This is an exothermic reaction, and slow addition helps to control the temperature.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The solution will become viscous as the poly(amic acid) forms.
Step 2: Preparation of Polyimide Film via Thermal Imidization
-
Pour the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Cast the solution into a uniform film using a doctor blade set to the desired thickness.
-
Place the glass plate in a vacuum oven and subject it to a staged heating program to gradually remove the solvent and induce cyclization (imidization) of the poly(amic acid) to polyimide. A typical heating schedule is:
-
80°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour
-
-
After the thermal treatment, allow the oven to cool down slowly to room temperature.
-
Immerse the glass plate in warm water to facilitate the peeling of the resulting polyimide film.
-
Wash the film with ethanol and dry it in a vacuum oven at 100°C for several hours before characterization.
Characterization:
The synthesized polyimide film should be characterized using standard polymer analysis techniques to determine its properties:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the completion of imidization by observing the characteristic imide absorption bands.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Dynamic Mechanical Analysis (DMA): To study the thermomechanical properties of the film.
Visualizing the Concepts
Caption: Workflow for the synthesis and characterization of a polyimide film.
Caption: Classification of alternatives to MBDMA for polymer synthesis.
Conclusion
The transition away from traditional aromatic amines like 4,4'-Methylenebis(2,6-dimethylaniline) is not merely a regulatory necessity but an opportunity for innovation. While MBDMA has set a high benchmark for performance, this guide demonstrates that a range of viable alternatives exists. Sterically hindered aromatic diamines like MDEA and MCDEA offer a more direct replacement with improved safety profiles. Cycloaliphatic diamines provide a significant reduction in toxicity and can enhance properties like optical clarity. The most forward-looking alternatives are bio-based diamines, which, in addition to their sustainability, are enabling the development of polymers with novel and highly desirable properties. The choice of an alternative will ultimately depend on the specific performance requirements of the application, but it is clear that the future of high-performance polymers will be built on a foundation of safer and more sustainable chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. MCDEA | Buy, Quote, Sample | Epoxy & Polyurea [tri-iso.com]
- 6. zeusinc.com [zeusinc.com]
- 7. Citric-Acid-Derived Photo-cross-Linked Biodegradable Elastomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Bio-Based Polyester and Polyamide from Citric Acid and Mannitol – Oriental Journal of Chemistry [orientjchem.org]
- 9. Optical, Dielectric, and Thermal Properties of Bio-Based Polyimides Derived from An Isosorbide-Containing Diamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Thermal Analysis of Polymers Cured with Different Agents
For researchers, scientists, and drug development professionals navigating the complex world of polymer science, the choice of curing agent is a critical determinant of a polymer's final performance characteristics. This guide provides an in-depth, objective comparison of the thermal properties of polymers cured with different agents, supported by experimental data and protocols. We will move beyond a simple recitation of facts to explore the underlying causality of experimental choices and the interpretation of results, empowering you to make informed decisions in your material selection and development processes.
The Pivotal Role of Curing Agents in Polymer Performance
The transformation of a liquid polymer resin into a solid, durable material is orchestrated by a chemical process known as curing, or cross-linking. The curing agent, or hardener, is the linchpin of this process, dictating the formation of the three-dimensional network structure. This network, in turn, governs the material's mechanical strength, chemical resistance, and, most critically for many applications, its thermal stability.
Different classes of curing agents, such as amines and anhydrides for epoxy resins, react with the polymer backbone through distinct chemical mechanisms.[1] This results in networks with varying cross-link densities and chemical functionalities, which directly translate to measurable differences in their thermal behavior. Understanding these differences is paramount for applications ranging from high-performance composites in the aerospace industry to biocompatible encapsulants for medical devices.
Unveiling Thermal Properties: A Trio of Analytical Techniques
To comprehensively characterize the thermal performance of cured polymers, a multi-faceted approach employing several analytical techniques is essential. This guide will focus on three cornerstone methods: Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Mechanical Analysis (DMA).
Differential Scanning Calorimetry (DSC): Probing Thermal Transitions
DSC is a powerful technique that measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.[2] It is particularly adept at identifying key thermal transitions, such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc), as well as quantifying the heat of reaction (curing).[3][4]
The glass transition temperature is a critical parameter for polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.[3] A higher Tg generally indicates a more rigid and dimensionally stable material at elevated temperatures. The choice of curing agent and the degree of cure have a profound impact on the Tg.[5][6][7] For instance, anhydride-cured epoxies often exhibit a higher Tg compared to their amine-cured counterparts due to the formation of a more densely cross-linked network.[1]
Experimental Protocol: DSC Analysis of Cured Polymers (ASTM D3418) [8][9][10]
-
Sample Preparation: Accurately weigh 5-10 mg of the cured polymer sample into an aluminum DSC pan. Crimp the pan to encapsulate the sample.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a low temperature (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min or 20°C/min) to a temperature well above the expected Tg.[3]
-
Hold isothermally for a few minutes to ensure thermal equilibrium.
-
Cool the sample at a controlled rate back to the starting temperature.
-
Perform a second heating ramp under the same conditions as the first. The second heat is often used to determine the Tg, as it erases the thermal history of the sample.[11]
-
-
Data Analysis: The glass transition is observed as a step change in the heat flow curve. The Tg can be determined as the midpoint of this transition. Any exothermic peaks after the Tg in the first heating scan may indicate residual curing.[12]
Thermogravimetric Analysis (TGA): Assessing Thermal Stability
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13] This technique is invaluable for determining the thermal stability and decomposition profile of a polymer. It can also be used for compositional analysis, such as determining the filler content in a composite material.[12]
The onset of decomposition, determined from the TGA curve, provides a critical measure of the material's upper service temperature limit. Different curing agents can influence the thermal stability of the polymer network. For example, anhydride-cured epoxies are known for their excellent thermal resistance.[14]
Experimental Protocol: TGA Analysis of Cured Polymers
-
Sample Preparation: Accurately weigh 10-20 mg of the cured polymer sample into a TGA pan (typically ceramic or platinum).
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Thermal Program:
-
Heat the sample from ambient temperature to a high temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min or 20°C/min).
-
The atmosphere can be inert (e.g., nitrogen) to study thermal decomposition or oxidative (e.g., air) to study oxidative stability.
-
-
Data Analysis: The TGA curve plots weight percentage versus temperature. The onset of decomposition is typically determined as the temperature at which a significant weight loss begins. The derivative of the TGA curve (DTG) shows the rate of weight loss and can help identify different decomposition stages.
Dynamic Mechanical Analysis (DMA): Characterizing Viscoelastic Properties
DMA is an extremely sensitive technique for measuring the mechanical properties of materials as a function of temperature, time, and frequency.[4][15] It works by applying a small oscillatory stress to a sample and measuring the resulting strain. From this, the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') can be determined.
-
Storage Modulus (E'): Represents the elastic response of the material and is a measure of its stiffness.
-
Loss Modulus (E''): Represents the viscous response of the material and is a measure of its ability to dissipate energy as heat.
-
Tan Delta: The ratio of the loss modulus to the storage modulus, which provides a measure of the material's damping properties. The peak of the tan delta curve is often used to determine the glass transition temperature.[15]
DMA is considered the most sensitive method for determining the Tg of cured polymers.[15] It can also provide valuable information about the cross-link density and the presence of secondary transitions.
Experimental Protocol: DMA Analysis of Cured Polymers
-
Sample Preparation: Prepare a rectangular sample of the cured polymer with precise dimensions (e.g., length, width, and thickness).
-
Instrument Setup: Mount the sample in the appropriate fixture (e.g., single cantilever, dual cantilever, or tension).
-
Experimental Parameters:
-
Set the oscillatory frequency (e.g., 1 Hz).
-
Set the strain or stress amplitude (within the linear viscoelastic region of the material).
-
-
Thermal Program:
-
Ramp the temperature from a low temperature (below Tg) to a high temperature (above Tg) at a controlled rate (e.g., 3-5°C/min).
-
-
Data Analysis: Plot the storage modulus, loss modulus, and tan delta as a function of temperature. The Tg can be determined from the onset of the drop in the storage modulus, the peak of the loss modulus, or the peak of the tan delta curve.
Comparative Analysis: Amine vs. Anhydride Curing Agents for Epoxy Resins
To illustrate the practical application of these techniques, let's consider a comparative study of a standard Bisphenol A-based epoxy resin cured with two different types of agents: a cycloaliphatic amine and a methylhexahydrophthalic anhydride (MHHPA).
| Thermal Property | Amine-Cured Epoxy | Anhydride-Cured Epoxy | Rationale for Difference |
| Glass Transition Temp. (Tg) by DSC | ~120-150°C | ~150-200°C | Anhydride curing typically results in a higher cross-link density and a more rigid network structure, leading to a higher Tg.[1][16] |
| Onset of Decomposition (TGA) | ~300-350°C | ~350-400°C | The ester linkages formed during anhydride curing are generally more thermally stable than the carbon-nitrogen bonds in amine-cured systems.[16] |
| Storage Modulus (E') at 25°C (DMA) | Higher | Slightly Lower | Amine-cured systems can be more rigid at room temperature due to strong hydrogen bonding. |
| Storage Modulus (E') above Tg (DMA) | Lower | Higher | The higher cross-link density of the anhydride-cured system results in a higher rubbery modulus. |
Causality Behind the Observations:
-
Amine Curing: Amines react with epoxy groups through a nucleophilic addition reaction.[17] The resulting network contains hydroxyl groups, which can contribute to hydrogen bonding and affect properties like moisture absorption. The flexibility of the amine molecule itself also plays a significant role in the final Tg.
-
Anhydride Curing: Anhydride curing is a more complex process that requires an initiator, often a tertiary amine or an alcohol.[14] The reaction proceeds through the opening of the anhydride ring to form an ester linkage with the epoxy's hydroxyl group, followed by the reaction of the resulting carboxylic acid with another epoxy group. This can lead to a highly cross-linked and thermally stable polyester network.[14]
Trustworthiness and Self-Validating Protocols
The integrity of your thermal analysis data hinges on meticulous experimental execution and an understanding of the potential pitfalls.
-
Degree of Cure: Ensure your samples are fully cured before analysis. A post-curing step at a temperature above the expected Tg is often necessary to drive the reaction to completion.[6] An exothermic peak after the Tg in the first DSC scan is a clear indicator of an incomplete cure.[12]
-
Heating Rate: The heating rate can affect the measured transition temperatures.[3] It is crucial to use consistent heating rates for comparative studies and to report the heating rate along with the results.
-
Sample Preparation: Inconsistent sample mass or geometry can introduce errors. Always use a microbalance for accurate weighing and ensure samples are properly prepared and positioned in the instrument.
By adhering to standardized test methods, such as those published by ASTM, and by being vigilant about these experimental details, you can ensure that your data is both reliable and reproducible.[18]
Conclusion: A Data-Driven Approach to Material Selection
The choice of curing agent is a powerful tool for tailoring the thermal properties of a polymer to meet the demands of a specific application. Through a systematic and comparative approach utilizing DSC, TGA, and DMA, researchers can gain a deep understanding of how different curing chemistries influence key performance parameters like glass transition temperature and thermal stability. This data-driven methodology empowers scientists and engineers to move beyond trial-and-error, enabling the intelligent design and selection of polymeric materials with optimized performance characteristics.
References
- 1. On the Dielectric Behavior of Amine and Anhydride Cured Epoxy Resins Modified Using Multi-Terminal Epoxy Functional Network Modifier [mdpi.com]
- 2. azom.com [azom.com]
- 3. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 4. r-techmaterials.com [r-techmaterials.com]
- 5. Does Cure Temperature Influence Glass Transition Temperature? | Kohesi Bond [kohesibond.com]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. researchgate.net [researchgate.net]
- 8. en.usb-lab.com [en.usb-lab.com]
- 9. store.astm.org [store.astm.org]
- 10. infinitalab.com [infinitalab.com]
- 11. mt.com [mt.com]
- 12. pepolska.pl [pepolska.pl]
- 13. nexus-analytics.com.my [nexus-analytics.com.my]
- 14. Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties - Polymer Innovation Blog [polymerinnovationblog.com]
- 15. Using Dynamic Mechanical Analysis for Quality Control of Epoxy Materials – C-Therm Technologies Ltd. [ctherm.com]
- 16. Comparative experiments on amine vs. acid anhydride curing agents for epoxy resin required for automotive parts | springerprofessional.de [springerprofessional.de]
- 17. pcimag.com [pcimag.com]
- 18. tainstruments.com [tainstruments.com]
A Senior Application Scientist's Guide to the Reproducible Synthesis of 4,4'-Methylenebis(2,6-dimethylaniline)
For researchers, scientists, and professionals in drug development, the consistent and reliable synthesis of key chemical intermediates is paramount. 4,4'-Methylenebis(2,6-dimethylaniline), a crucial building block, often presents challenges in achieving reproducible outcomes. This guide provides an in-depth comparison of common synthetic methodologies, focusing on the critical parameters that govern their reproducibility. We will delve into the mechanistic underpinnings of these reactions, offering insights to empower you to select and optimize the most suitable method for your laboratory's needs.
Introduction: The Challenge of Consistency
4,4'-Methylenebis(2,6-dimethylaniline) and its analogs are valued for their role as curing agents and as precursors in the synthesis of advanced polymers and ligands for catalysis.[1][2][3][4] The core challenge in its synthesis lies in controlling the electrophilic aromatic substitution reaction between 2,6-dimethylaniline and a one-carbon electrophile. The reaction's exothermicity, the potential for side-product formation, and the physical properties of the intermediates can all impact the final yield, purity, and ultimately, the reproducibility of the synthesis. This guide will compare two prominent synthetic strategies: the classical acid-catalyzed condensation with formaldehyde and a newer approach utilizing dimethyl sulfoxide (DMSO) as the methylene bridge source.
Method 1: Acid-Catalyzed Condensation with Formaldehyde
This traditional and widely employed method involves the reaction of 2,6-dimethylaniline with formaldehyde (or its polymer, paraformaldehyde) in the presence of a strong acid, typically hydrochloric acid.
Mechanistic Rationale
The reaction proceeds via an electrophilic aromatic substitution mechanism. The acid protonates formaldehyde, generating a highly reactive carbocationic species. This electrophile then attacks the electron-rich para-position of 2,6-dimethylaniline. A second molecule of 2,6-dimethylaniline then reacts with the resulting intermediate to form the methylene-bridged product. The steric hindrance from the two ortho-methyl groups directs the substitution to the para position, favoring the formation of the desired 4,4'-isomer.
Experimental Workflow: Formaldehyde Method
Caption: Workflow for the synthesis of 4,4'-Methylenebis(2,6-dialkylanilines) via the formaldehyde method.[1]
Detailed Experimental Protocol[1]
-
Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine 2,6-diethylaniline (0.1 mol, as an analog example), paraformaldehyde (0.05 mol), 36% hydrochloric acid (0.1 mol), and water (100 mL).
-
Reaction Execution: Heat the mixture to 353 K in an oil bath under an argon atmosphere for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature.
-
Precipitation: Add sodium hydroxide (0.11 mol) to the mixture to precipitate the product.
-
Isolation: Filter the precipitate and wash with water.
-
Drying: Dry the solid product in an oven at 343 K for 12 hours.
Factors Affecting Reproducibility:
-
Temperature Control: The reaction is exothermic. Poor temperature control can lead to the formation of oligomeric side products and a broader molecular weight distribution, complicating purification and reducing the yield of the desired dimer.
-
Stoichiometry: The molar ratio of aniline to formaldehyde is critical. An excess of formaldehyde can promote polymerization, while an excess of aniline will result in a lower conversion rate.
-
Acid Concentration: The concentration of hydrochloric acid influences the reaction rate. Inconsistent acid concentration can lead to variable reaction times and yields.
Method 2: The Dimethyl Sulfoxide (DMSO) Approach
A less conventional but effective method utilizes dimethyl sulfoxide (DMSO) as both a solvent and the source of the methylene bridge, in the presence of hydrochloric acid.
Mechanistic Rationale
This process involves the reaction of an aromatic amine hydrochloride with DMSO.[5] While the exact mechanism is complex, it is proposed that under acidic conditions and heat, DMSO can act as an oxidant and a source of a formaldehyde equivalent. This in-situ generation of the electrophile can offer better control over the reaction compared to the direct use of formaldehyde.
Experimental Workflow: DMSO Method
Caption: Workflow for the synthesis of 4,4'-Methylenebis(2,6-dimethylaniline) via the DMSO method.[5]
Detailed Experimental Protocol[5]
-
Reaction Setup: In a reaction vessel, place 2,6-dimethylaniline hydrochloride (0.01 mol) and diethyl carbonate (30 g).
-
Reaction Execution: Heat the stirred mixture to 124°C.
-
Reagent Addition: Add dimethyl sulfoxide (15 ml).
-
Work-up: After the reaction is complete, add aqueous caustic to make the mixture alkaline.
-
Extraction: Extract the product with toluene.
-
Solvent Removal: Wash the toluene extract with water and then distill off the toluene.
-
Purification: Purify the residue by Kugel-rohr distillation.
-
Crystallization: Crystallize the collected fraction from isopropanol to yield 4,4'-methylenebis-(2,6-dimethylaniline).
Factors Affecting Reproducibility:
-
Purity of Starting Materials: The hydrochloride salt of the aniline must be of high purity. Impurities can interfere with the reaction.
-
Reaction Temperature: The reaction is conducted at a relatively high temperature. Precise temperature control is crucial for consistent results and to minimize degradation.
-
Rate of DMSO Addition: The rate of addition of DMSO can influence the local concentration of the reactive species and affect the formation of byproducts. A slow, controlled addition is recommended.
Comparative Analysis
| Parameter | Formaldehyde Method | DMSO Method | Analysis for Reproducibility |
| Methylene Source | Formaldehyde/Paraformaldehyde | Dimethyl Sulfoxide (DMSO) | The in-situ generation from DMSO may offer better control over the concentration of the reactive electrophile, potentially leading to higher reproducibility. |
| Catalyst | Hydrochloric Acid | Hydrochloric Acid | Both methods rely on acid catalysis, making consistent acid concentration a key factor for reproducibility in both. |
| Reaction Temperature | ~353 K (80°C) | ~124°C | The higher temperature of the DMSO method may require more robust temperature control to ensure run-to-run consistency. |
| Typical Yield | High (e.g., 94% for a diethyl analog)[1] | Not explicitly stated, but implied to be good. | Both methods can provide high yields, but the formaldehyde method has more readily available public data on yields. |
| Purification | Precipitation and filtration | Distillation and crystallization | The multi-step purification for the DMSO method may introduce more variability if not carefully controlled. |
| Safety Considerations | Use of formaldehyde, a known carcinogen. | Use of high temperatures and DMSO, which can enhance skin absorption of other chemicals. | Both methods have safety considerations that require careful handling and appropriate personal protective equipment. |
Conclusion and Recommendations
Both the traditional formaldehyde method and the DMSO-based synthesis offer viable routes to 4,4'-Methylenebis(2,6-dimethylaniline).
-
For robust, large-scale synthesis where cost and simplicity are primary drivers, the formaldehyde method is a well-established choice. However, achieving high reproducibility requires stringent control over reaction temperature and stoichiometry to minimize the formation of oligomeric byproducts.
-
The DMSO method presents an interesting alternative, potentially offering better control over the formation of the reactive methylene species. This could lead to a cleaner reaction profile and improved reproducibility, particularly for smaller-scale research applications where precise control is more easily achieved. However, the higher reaction temperature and more involved purification process are important considerations.
Ultimately, the choice of method will depend on the specific requirements of your project, including scale, available equipment, and desired purity. We recommend that for any chosen method, a thorough optimization of reaction parameters be conducted to establish a robust and reproducible process within your laboratory setting.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and crystal structures of 4,4'-methyl-enebis(2,6-di-ethyl-aniline) and 4,4'-methyl-enebis(3-chloro-2,6-di-ethyl-aniline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US4289906A - Chemical process for preparing methylene bis-anilines - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of 4,4'-Methylenebis(2,6-dimethylaniline): A Novel, Safer Route versus the Conventional Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial and pharmaceutical chemistry, the synthesis of aromatic diamines is a cornerstone for the production of a wide array of polymers and specialty chemicals. Among these, 4,4'-Methylenebis(2,6-dimethylaniline), a key building block, has traditionally been synthesized via a well-established but hazardous route. This guide provides an in-depth comparison of this conventional method with a novel, safer synthetic strategy, offering experimental insights and data to inform your process development.
Introduction to 4,4'-Methylenebis(2,6-dimethylaniline)
4,4'-Methylenebis(2,6-dimethylaniline), also known as MBDMA, is a sterically hindered aromatic diamine. The presence of the methyl groups in the ortho positions to the amine functionalities imparts unique properties, making it a valuable monomer in the synthesis of high-performance polymers such as polyimides and polyurethanes. Its structure contributes to enhanced thermal stability, chemical resistance, and specific mechanical properties in the resulting polymers.
The Conventional Synthetic Route: Acid-Catalyzed Condensation with Formaldehyde
The traditional and most common method for synthesizing 4,4'-Methylenebis(2,6-dimethylaniline) involves the acid-catalyzed condensation of 2,6-dimethylaniline with a formaldehyde source, such as paraformaldehyde or an aqueous formaldehyde solution (formalin).
Reaction Mechanism:
The reaction proceeds via an electrophilic aromatic substitution mechanism. The acid catalyst protonates the formaldehyde, generating a highly reactive carbocation. This electrophile is then attacked by the electron-rich aromatic ring of 2,6-dimethylaniline, preferentially at the para position due to steric hindrance from the ortho-methyl groups. A second molecule of 2,6-dimethylaniline then reacts with the resulting intermediate to form the methylene bridge.
Causality Behind Experimental Choices:
-
Acid Catalyst (e.g., HCl): The use of a strong acid is crucial to activate the formaldehyde by protonation, thereby generating the electrophile necessary for the reaction to proceed at a reasonable rate.
-
Formaldehyde Source: Paraformaldehyde is often preferred in laboratory settings for its ease of handling compared to gaseous formaldehyde or aqueous formalin, which can introduce excess water into the reaction.
-
Reaction Temperature: The reaction is typically heated to increase the rate of reaction and drive it to completion.
Key Drawback: Formation of Bis(chloromethyl) Ether
A significant and critical drawback of this method, when using formaldehyde and hydrochloric acid, is the potential for the in-situ formation of the highly carcinogenic byproduct, bis(chloromethyl) ether (BCME). This poses a considerable safety and environmental hazard, necessitating stringent control measures and specialized handling protocols.
A Novel Synthetic Route: The Dimethyl Sulfoxide (DMSO) Approach
A more recent and innovative approach utilizes dimethyl sulfoxide (DMSO) as a methylene-bridging agent, offering a safer alternative by completely avoiding the use of formaldehyde.[1]
Reaction Mechanism:
In this process, the hydrochloride salt of 2,6-dimethylaniline is heated in the presence of DMSO.[1] The proposed mechanism involves the activation of DMSO by the acidic conditions, leading to the formation of a reactive sulfonium ion. This species then acts as a formaldehyde equivalent, reacting with two molecules of the aniline to form the desired methylene-bridged product.
Causality Behind Experimental Choices:
-
Aniline Hydrochloride: The use of the hydrochloride salt of the aniline is essential. The acidic proton likely plays a role in activating the DMSO.
-
Dimethyl Sulfoxide (DMSO): DMSO serves as both a reactant (the source of the methylene bridge) and, in some cases, can be used as a solvent. This method's primary advantage is the elimination of formaldehyde from the process.[1]
-
Solvent: An inert, high-boiling solvent such as diethyl carbonate or toluene is often employed to facilitate the reaction at the required elevated temperatures.[1]
Comparative Analysis: Performance and Experimental Data
To provide a clear comparison, the following tables summarize the key reaction parameters and outcomes for both the conventional and novel synthetic routes. Data for the closely related 4,4'-methylenebis(2,6-diethylaniline) is included for the conventional route to provide a strong indication of expected performance, as direct, comprehensive data for the dimethyl analogue is less readily available in a single source.
Table 1: Comparison of Synthetic Routes
| Parameter | Conventional Route (Formaldehyde) | Novel Route (DMSO) |
| Methylene Source | Formaldehyde (or paraformaldehyde) | Dimethyl Sulfoxide (DMSO) |
| Catalyst | Strong Acid (e.g., HCl) | Inherent to the aniline hydrochloride |
| Typical Solvent | Water or organic solvents | Diethyl carbonate, Toluene |
| Reaction Temperature | 80-100 °C | 100-150 °C[1] |
| Reported Yield | High (e.g., ~94% for diethyl analogue)[2] | Moderate (e.g., ~77% product content for diisopropyl analogue)[1] |
| Key Advantage | High yield, well-established | Avoids formaldehyde, inherently safer[1] |
| Key Disadvantage | Potential formation of carcinogenic bis(chloromethyl) ether | Potentially lower yields, higher temperatures |
Table 2: Experimental Data Comparison
| Experimental Data | Conventional Route (4,4'-methylenebis(2,6-diethylaniline)) | Novel Route (4,4'-methylenebis(2,6-dimethylaniline)) |
| Starting Material | 2,6-Diethylaniline, Paraformaldehyde, HCl | 2,6-Dimethylaniline Hydrochloride, DMSO |
| Yield | 94%[2] | Not explicitly stated, but analysis of a related reaction suggests moderate yields.[1] |
| Purity | 98.6% (by HPLC for diethyl analogue)[3] | Purified by distillation and crystallization, suggesting good final purity is achievable.[1] |
| Melting Point | 88-90 °C[4] | 121-123 °C |
Experimental Protocols
Protocol 1: Conventional Synthesis of 4,4'-Methylenebis(2,6-disubstituted-aniline) (Representative)
This protocol is adapted from the synthesis of 4,4'-methylenebis(2,6-diethylaniline) and is representative of the conventional formaldehyde route.[2]
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dimethylaniline (0.2 mol), paraformaldehyde (0.1 mol), and 36% hydrochloric acid (0.2 mol) in water (200 mL).
-
Heat the reaction mixture to 90-95 °C in an oil bath under an inert atmosphere (e.g., argon) for 3-6 hours.
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by the slow addition of a saturated sodium hydroxide solution until a pH of 7-8 is reached.
-
The product will precipitate out of the solution.
-
Filter the precipitate and wash thoroughly with water.
-
Dry the solid product in a vacuum oven at 60-70 °C.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or isopropanol.
Protocol 2: Novel Synthesis of 4,4'-Methylenebis(2,6-dimethylaniline) via the DMSO Route
This protocol is based on the methodology described in US Patent 4,289,906.[1]
Step-by-Step Methodology:
-
In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, place 2,6-dimethylaniline hydrochloride (0.1 mol) and diethyl carbonate (150 mL).
-
Heat the stirred mixture to approximately 125 °C under a nitrogen atmosphere.
-
Slowly add dimethyl sulfoxide (DMSO) (75 mL) to the heated mixture over a period of 30-60 minutes.
-
Continue heating and stirring at 125 °C for an additional 1-2 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
After the reaction is complete, cool the mixture and remove the diethyl carbonate under reduced pressure.
-
Add an aqueous solution of sodium hydroxide to make the mixture alkaline.
-
Extract the product with a suitable organic solvent, such as toluene.
-
Wash the organic extract with water and then remove the solvent by distillation.
-
Purify the residue by Kugel-rohr distillation followed by crystallization from isopropanol to yield pure 4,4'-methylenebis(2,6-dimethylaniline).[1]
Visualization of Synthetic Pathways and Workflows
Caption: Comparative workflow of conventional and novel synthetic routes.
Trustworthiness: Self-Validating Systems
The integrity of any synthetic protocol lies in the ability to verify the identity and purity of the final product. For 4,4'-Methylenebis(2,6-dimethylaniline), the following analytical techniques are crucial for validation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the molecular structure. The characteristic chemical shifts and integration patterns of the aromatic, methylene, and methyl protons/carbons provide a definitive fingerprint of the target molecule.[5]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct elemental composition.
-
Infrared (IR) Spectroscopy: Can be used to identify the characteristic N-H stretching frequencies of the primary amine groups and the aromatic C-H bonds.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques are essential for determining the purity of the synthesized compound and for quantifying any residual starting materials or byproducts. A purity of ≥99% is often desired for polymerization applications.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid. The reported melting point for 4,4'-Methylenebis(2,6-dimethylaniline) is 121-123 °C.
Conclusion and Future Outlook
The conventional synthesis of 4,4'-Methylenebis(2,6-dimethylaniline) via formaldehyde condensation is a high-yielding and well-understood process. However, the inherent safety risks associated with the potential formation of bis(chloromethyl) ether are a significant concern, particularly for large-scale industrial production.
The novel synthetic route utilizing DMSO as a methylene source presents a compelling alternative.[1] By eliminating the use of formaldehyde, this method offers a fundamentally safer process. While the reported yields for analogous compounds appear to be somewhat lower than the conventional method, further optimization of reaction conditions could potentially improve its efficiency. For researchers and manufacturers prioritizing safety and seeking to minimize hazardous byproducts, the DMSO route represents a promising avenue for the synthesis of 4,4'-Methylenebis(2,6-dimethylaniline) and other related methylene-bridged aromatic diamines. The choice between these two routes will ultimately depend on a careful evaluation of the specific requirements of the application, including scale, purity, cost, and, most importantly, safety considerations.
References
- 1. US4289906A - Chemical process for preparing methylene bis-anilines - Google Patents [patents.google.com]
- 2. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105693526A - Preparation method of 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline) - Google Patents [patents.google.com]
- 4. 4,4'-Methylenebis[2,6-diethylaniline] | C21H30N2 | CID 83656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,4'-Methylenebis(2,6-dimethylaniline)(4073-98-7) 1H NMR [m.chemicalbook.com]
A Senior Application Scientist's Guide to Comparative Kinetic Studies of Polymerization Reactions
For researchers, scientists, and drug development professionals, the precise control over polymer architecture is not merely an academic exercise; it is a fundamental requirement for creating advanced materials with tailored properties. Understanding the kinetics of a polymerization reaction—how fast it proceeds and how polymer chains grow over time—is the key to achieving this control.[1][2] This guide provides an in-depth, comparative framework for designing, executing, and interpreting kinetic studies of various polymerization reactions, moving beyond simple protocols to explain the causality behind experimental choices.
Part 1: Foundational Principles of Polymerization Kinetics
Before delving into experimental design, it is crucial to grasp the core principles that differentiate polymerization techniques. The kinetic profile of a reaction dictates the final polymer's molecular weight, composition, and dispersity (Đ), which is a measure of the uniformity of chain lengths.[3][4]
Conventional free-radical polymerization is characterized by rapid initiation followed by propagation and termination steps that are often uncontrolled.[4][5] This leads to a broad distribution of polymer chain lengths (high Đ). In stark contrast, Controlled/Living Radical Polymerization (CLRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, introduce a dynamic equilibrium between active (propagating) and dormant species.[3][6] This equilibrium ensures that all polymer chains are initiated at approximately the same time and grow at a similar rate, resulting in polymers with predictable molecular weights and low dispersity (Đ typically < 1.5).[3][4]
The kinetic distinction is paramount. CLRP methods typically exhibit first-order kinetics with respect to monomer concentration, indicating a constant concentration of active radical species.[3][6] This controlled behavior is the cornerstone of synthesizing well-defined polymers for high-performance applications.
Caption: Conceptual comparison of kinetic profiles in polymerization.
Part 2: Methodologies for Monitoring Polymerization Kinetics
The selection of an appropriate analytical technique is critical for obtaining reliable kinetic data. Each method offers a unique set of advantages and limitations, and the choice is often dictated by the specific polymerization chemistry and reaction conditions. Monitoring the reaction allows for quantitative studies of kinetics, tracking changes in molar mass, and optimizing conditions.[7]
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| In-situ NMR Spectroscopy | Measures the disappearance of monomer vinyl protons and the appearance of polymer backbone protons in real-time.[8][9][10][11] | High spectral resolution, provides rich chemical information, non-invasive.[8][9][10][11] | Requires deuterated solvents (or coaxial inserts), lower sensitivity for very fast reactions, expensive equipment. | Precisely tracking monomer conversion for a wide variety of polymerizations.[9] |
| Gas/Size Exclusion Chromatography (GC/SEC) | Physically separates and quantifies unreacted monomer (GC) or growing polymer chains (SEC) from aliquots taken over time.[12][13] | Provides direct measurement of molecular weight and dispersity (SEC), high accuracy for monomer conversion (GC).[12][13] | Requires offline sampling and quenching, can be laborious, potential for error during workup.[14] | Standard method for determining molecular weight evolution and validating "living" character. |
| Real-Time FTIR/Raman Spectroscopy | Monitors the decrease in the vibrational frequency of the monomer's C=C double bond as it is converted to a C-C single bond.[7][15] | Fast acquisition times, suitable for bulk polymerizations, can be used with fiber-optic probes for in-situ monitoring.[7][15] | Spectral broadening can limit resolution, less direct information on polymer structure compared to NMR.[8][10] | Ideal for monitoring fast photopolymerization reactions.[7] |
| Dilatometry | Measures the change in volume of the reaction mixture, which typically contracts as monomer is converted to denser polymer.[15] | Simple, inexpensive setup. | Highly sensitive to temperature fluctuations, less accurate at high conversions. | Historically significant method for fundamental kinetic studies. |
| Automated Parallel Synthesis | Utilizes robotic platforms to perform numerous polymerizations simultaneously under varied conditions, with automated sampling for offline analysis.[16][17][18][19] | High-throughput screening of reaction parameters, increased reproducibility, saves significant time.[16][17][20] | High initial equipment cost, requires careful methods development for sampling and analysis.[18] | Rapid optimization of catalysts, solvents, and monomer-to-initiator ratios.[17] |
In-depth Protocol: Kinetic Analysis via In-situ ¹H NMR Spectroscopy
This protocol describes a self-validating system for monitoring polymerization kinetics. The use of an internal standard ensures that measurements are internally consistent and robust against minor variations in sample preparation.
Causality: In-situ NMR is chosen for its ability to provide real-time, non-invasive measurements of monomer conversion.[8][9][10][11] By integrating the monomer's vinyl proton signals relative to a constant internal standard, we can precisely calculate conversion without disturbing the reaction.
Experimental Protocol:
-
Preparation: In a glovebox, add the monomer, initiator, catalyst/chain transfer agent, and a known amount of an inert internal standard (e.g., mesitylene or 1,3,5-trioxane) to a vial. The internal standard must have protons that resonate in a clear region of the spectrum.
-
Solvent & Sample Transfer: Add the deuterated solvent and mix until homogeneous. Transfer the solution to a J. Young NMR tube.
-
Initial Spectrum (t=0): Acquire a ¹H NMR spectrum before initiating the reaction. This is crucial for determining the initial ratio of monomer to the internal standard.[12]
-
Initiation: Place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature. Initiation occurs upon reaching thermal equilibrium.
-
Time-Resolved Acquisition: Acquire spectra at predetermined time intervals. The frequency of acquisition should be higher at the beginning of the reaction where the rate is fastest.
-
Data Analysis: For each spectrum, calculate the monomer conversion (α) using the following equation: α = 1 - ( (IMonomer,t / IStandard,t) / (IMonomer,0 / IStandard,0) ) where I is the integration value of the respective proton signals at time t and time 0.
-
Kinetic Plots: Plot ln([M]₀/[M]ₜ) versus time. For a controlled/living polymerization, this plot should yield a straight line, the slope of which is the apparent rate constant (kapp).
Caption: Experimental workflow for in-situ NMR kinetic analysis.
Part 3: Comparative Case Study: ATRP vs. RAFT Polymerization
To illustrate the practical application of these principles, let's consider a comparative kinetic study of the polymerization of Methyl Methacrylate (MMA) via ATRP and RAFT. Both are powerful CLRP methods, but their different control mechanisms lead to distinct kinetic behaviors.[21][22][23][24]
-
ATRP relies on a metal-mediated redox process to control the equilibrium between active and dormant chains.[21][24] Its kinetics can be sensitive to the catalyst complex, temperature, and solvent.[21]
-
RAFT uses a chain transfer agent to regulate polymer growth, a metal-free process that is often more tolerant to a wider range of monomers and conditions.[21][22]
Experimental Design:
The goal is to synthesize poly(methyl methacrylate) (PMMA) with a target degree of polymerization (DP) of 200. The reactions are conducted under identical conditions (solvent, temperature, monomer concentration) to ensure a direct comparison.
| Parameter | ATRP Conditions | RAFT Conditions |
| Monomer | Methyl Methacrylate (MMA) | Methyl Methacrylate (MMA) |
| Target DP | 200 | 200 |
| Ratio [M]:[I]:[CTA/Cat] | [25]:[8]:[1 Cu(I)Br/2 PMDETA] | [25]:[1 CTA]:[0.2 AIBN] |
| Initiator | Ethyl α-bromoisobutyrate (EBiB) | AIBN (thermal initiator) |
| Control Agent | Cu(I)Br / PMDETA | CPADB (RAFT Agent) |
| Solvent | Anisole | Anisole |
| Temperature | 70 °C | 70 °C |
Hypothetical Kinetic Data:
The following data could be obtained by taking aliquots at various time points and analyzing them via SEC (for Mₙ and Đ) and ¹H NMR (for conversion).
| Time (min) | ATRP Conversion (%) | ATRP Mₙ ( g/mol ) | ATRP Đ | RAFT Conversion (%) | RAFT Mₙ ( g/mol ) | RAFT Đ |
| 0 | 0 | - | - | 0 | - | - |
| 30 | 25 | 5,100 | 1.15 | 18 | 3,700 | 1.25 |
| 60 | 48 | 9,800 | 1.12 | 35 | 7,100 | 1.18 |
| 120 | 75 | 15,200 | 1.10 | 62 | 12,500 | 1.14 |
| 240 | 92 | 18,500 | 1.08 | 88 | 17,800 | 1.11 |
| 360 | 94 | 19,000 | 1.08 | 95 | 19,100 | 1.10 |
Analysis of Results:
-
Reaction Rate: The ATRP reaction initially proceeds faster, which can be typical due to the highly efficient metal catalyst system.[21] However, RAFT polymerization often reaches high conversion more reliably.
-
Molecular Weight Control: Both methods show a linear increase in number-average molecular weight (Mₙ) with conversion, a key indicator of a controlled process.
-
Dispersity: Both maintain low dispersity (Đ < 1.2) throughout the reaction, confirming good control over chain growth. The ATRP system, in this ideal case, shows slightly better control (lower Đ) from the outset. However, ATRP can be more sensitive to impurities and requires catalyst removal, whereas RAFT is metal-free.[21]
This comparative study, grounded in robust kinetic data, allows a researcher to make an informed decision. For applications requiring rapid polymerization and the tightest possible dispersity where metal contamination is manageable, ATRP might be preferred. For versatility, monomer scope, and metal-free products, RAFT presents a compelling alternative.[21][22]
Conclusion
Comparative kinetic studies are indispensable for the rational design of polymers. By moving beyond rote execution of protocols and focusing on the underlying principles, researchers can select the optimal polymerization technique and monitoring strategy for their specific application. A thorough understanding of the interplay between reaction kinetics and polymer properties empowers scientists to innovate and develop next-generation materials with unprecedented precision and functionality.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. fiveable.me [fiveable.me]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 5. scribd.com [scribd.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In Situ NMR to Monitor Bulk Photopolymerization Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. A novel method of monitoring polymerisation reactions using Raman Spectroscopy | The Infrared and Raman Discussion Group [irdg.org]
- 16. researchgate.net [researchgate.net]
- 17. nathan.instras.com [nathan.instras.com]
- 18. Best practice for sampling in automated parallel synthesizers - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00074E [pubs.rsc.org]
- 19. Publicatons — Gormley Lab [gormleylab.com]
- 20. mt.com [mt.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. A comparison of RAFT and ATRP methods for controlled radical polymerization | CoLab [colab.ws]
- 23. researchgate.net [researchgate.net]
- 24. scribd.com [scribd.com]
- 25. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Composite Materials: A Guide for Researchers and Drug Development Professionals
In the fast-paced worlds of research, science, and drug development, material selection can be a critical determinant of experimental success and product efficacy. Composite materials, with their unique combination of properties, offer significant advantages over traditional materials like metals and plastics.[1][2] This guide provides an in-depth, head-to-head comparison of the most prevalent polymer matrix composites (PMCs), namely Carbon Fiber Reinforced Polymers (CFRPs) and Glass Fiber Reinforced Polymers (GFRPs). We will delve into their mechanical, thermal, and chemical performance, supported by experimental data and standardized testing protocols, to empower you to make informed decisions for your specific applications.
The Genesis of Strength: Understanding Composite Structure
Composite materials are engineered by combining two or more constituent materials with significantly different physical or chemical properties.[2][3] The result is a material with characteristics superior to those of the individual components.[4] In PMCs, a polymer resin matrix is reinforced with fibers, such as carbon or glass, to achieve enhanced strength, stiffness, and durability.[4][5] The properties of the final composite are dictated by the type of fiber, the properties of the matrix, the orientation of the fibers, and the manufacturing process.[6][7]
Mechanical Performance: The Core of Composite Superiority
The primary driver for the adoption of composite materials is their exceptional mechanical performance, particularly their high strength-to-weight ratio.[1] This allows for the creation of lightweight yet incredibly strong and stiff structures, a critical advantage in applications ranging from aerospace components to high-performance scientific instrumentation.[1][8]
Tensile Properties: Resisting the Pull
Tensile strength and modulus are fundamental indicators of a material's ability to withstand pulling forces without breaking or deforming.[3] CFRPs are renowned for their superior tensile properties compared to GFRPs.[9][10]
| Property | Unidirectional CFRP (Epoxy Matrix) | Woven GFRP (Epoxy Matrix) | Test Standard |
| Tensile Strength (MPa) | 1500 | 440 | ASTM D3039 |
| Tensile Modulus (GPa) | 135 | 25 | ASTM D3039 |
| Density (g/cm³) | 1.6 | 1.8 | - |
Note: The values presented are typical and can vary based on the specific fiber, resin, and manufacturing process.[4]
The significant difference in tensile strength and modulus is primarily attributed to the inherent properties of carbon fibers, which are stiffer and stronger than glass fibers.[9][11]
Experimental Protocol: ASTM D3039 - Tensile Properties of Polymer Matrix Composite Materials
This test method is the industry standard for determining the in-plane tensile properties of polymer matrix composites.[3][12]
Step-by-Step Methodology:
-
Specimen Preparation: A flat, rectangular test specimen with a constant cross-section is meticulously cut from a composite panel.[12][13] Typical dimensions are 250 mm in length, 25 mm in width, and 2 mm in thickness.[13] To prevent gripping-induced damage, tabs made of a material like fiberglass-epoxy are bonded to the ends of the specimen.[13]
-
Conditioning: The specimen is conditioned in a controlled environment, typically at 23°C and 50% relative humidity, to ensure consistency in test results.[13]
-
Machine Setup: A universal testing machine (UTM) equipped with appropriate grips is used.[3][14] The grips must securely hold the specimen without causing slippage or damage.[15]
-
Strain Measurement: Strain is measured using either an extensometer or bonded strain gauges.[12] For accurate results, it is recommended to measure strain on both sides of the specimen to account for any bending.
-
Testing: A tensile load is applied to the specimen at a constant crosshead speed until failure occurs.[13] The test should ideally result in failure within 1 to 10 minutes.[15]
-
Data Analysis: The load and strain data are recorded to generate a stress-strain curve, from which the ultimate tensile strength, tensile modulus, and strain to failure are determined.[13]
Caption: ASTM D3039 Tensile Test Workflow.
Flexural Properties: Bending and Stiffness
Flexural strength and modulus are crucial for applications where components will be subjected to bending loads. This is a common scenario in shelving, support structures, and instrument casings.
| Property | Unidirectional CFRP (Epoxy Matrix) | Woven GFRP (Epoxy Matrix) | Test Standard |
| Flexural Strength (MPa) | 950 | 420 | ASTM D7264 |
| Flexural Modulus (GPa) | 100 | 24 | ASTM D7264 |
Note: The values presented are typical and can vary based on the specific fiber, resin, and manufacturing process.[8]
Once again, CFRP demonstrates superior performance due to the high stiffness of the carbon fibers.
Experimental Protocol: ASTM D7264 - Flexural Properties of Polymer Matrix Composite Materials
This standard outlines two primary procedures for determining flexural properties: a three-point bending test (Procedure A) and a four-point bending test (Procedure B).[16][17] The four-point test is often preferred as it creates a region of constant bending moment between the two inner loading points, leading to more uniform stress distribution.
Step-by-Step Methodology (Procedure B - Four-Point Bending):
-
Specimen Preparation: A rectangular bar specimen is prepared. The standard span-to-thickness ratio for this test is 32:1 to ensure that failure is due to bending rather than shear.[16][17] For a standard 4 mm thick specimen, the width is typically 13 mm.
-
Fixture Setup: A four-point bending fixture is installed in a universal testing machine. The support span and the loading span are set according to the standard.
-
Specimen Placement: The specimen is placed on the two outer support pins.
-
Loading: The two inner loading pins apply a compressive load at a constant rate of crosshead motion.[16]
-
Data Collection: The applied load and the resulting deflection of the beam are continuously recorded until the specimen fails.
-
Calculation: The flexural strength and modulus are calculated from the load-deflection data using the beam bending theory equations provided in the standard.[5]
Caption: ASTM D7264 Four-Point Bending Test Setup.
Shear Properties: Resistance to Sliding Forces
In-plane shear strength is a measure of a composite's ability to resist forces that cause internal layers to slide past one another. This is a critical property in applications involving torsion or where loads are transferred through bolted or bonded joints.
| Property | Unidirectional CFRP (Epoxy Matrix) | Woven GFRP (Epoxy Matrix) | Test Standard |
| In-plane Shear Strength (MPa) | 70 | 40 | ASTM D5379 |
Note: The values presented are typical and can vary based on the specific fiber, resin, and manufacturing process.
Experimental Protocol: ASTM D5379 - Shear Properties of Composite Materials by the V-Notched Beam Method
This method, often referred to as the Iosipescu shear test, is widely used to determine the in-plane shear properties of composites.[18]
Step-by-Step Methodology:
-
Specimen Preparation: A small, flat specimen with two centrally located, 90-degree V-notches is machined.[18][19] The notches are critical for creating a state of pure shear stress in the region between them.
-
Strain Gauge Application: Two strain gauges are bonded to the specimen at +45° and -45° to the loading axis in the area between the notches to measure the shear strain.[18][19]
-
Fixture and Testing: The specimen is placed in a specialized V-notched beam shear test fixture.[19] This fixture applies an asymmetrical four-point compressive load, which induces a uniform shear stress in the notched section.[20] The test is conducted in a universal testing machine at a constant displacement rate until failure.
-
Data Analysis: The applied load and the strain gauge readings are used to calculate the shear stress, shear strain, shear modulus, and ultimate shear strength.[19]
Thermal Properties: Performance Under Temperature Extremes
The thermal behavior of composite materials is a critical consideration in many scientific and drug development applications, where precise temperature control is often necessary.
Thermal Expansion: Dimensional Stability
The Coefficient of Thermal Expansion (CTE) describes how the size of a material changes with a change in temperature. A low CTE is desirable for applications requiring high dimensional stability, such as in precision optical instruments or microfluidic devices.
CFRPs, particularly those with unidirectional fibers, can be designed to have a very low, or even near-zero, CTE in the fiber direction.[8] This is a significant advantage over GFRPs and traditional materials.
| Property | Unidirectional CFRP (longitudinal) | Woven GFRP |
| Coefficient of Thermal Expansion (10⁻⁶/K) | -0.3 | 11.6 |
Note: The negative CTE for unidirectional CFRP indicates that it can contract slightly upon heating in the fiber direction.[4] The CTE of composites is highly anisotropic, meaning it varies with direction.[21]
The significant difference in CTE between CFRP and GFRP is a crucial design consideration, especially when interfacing with other materials, as a mismatch can lead to internal stresses and potential failure.[22]
Thermal Conductivity: Heat Management
Thermal conductivity is a measure of a material's ability to conduct heat.[23] In many applications, thermal insulation is desired, while in others, efficient heat dissipation is necessary.
| Property | CFRP (Through-Plane) | GFRP (Through-Plane) |
| Thermal Conductivity (W/m·K) | ~2.0 - 100+ (highly dependent on fiber type) | ~0.3 |
Note: The thermal conductivity of CFRP can vary dramatically depending on the type of carbon fiber used. High-conductivity carbon fibers are available for applications requiring heat dissipation.[8][24][25] GFRP, on the other hand, is a good thermal insulator.[9] The thermal conductivity of composites is also anisotropic, with significantly higher conductivity along the fiber direction.[7][23]
Chemical Resistance: Durability in Harsh Environments
For applications in drug development and chemical research, the ability of a material to withstand exposure to a wide range of chemicals is paramount. The chemical resistance of a composite is primarily determined by the polymer matrix.[26] Epoxy resins, commonly used in high-performance composites, generally offer excellent resistance to a broad spectrum of chemicals, including acids, bases, and organic solvents.[2][27][28]
The resistance of composites to highly reactive chemicals is generally very good, often outperforming common metals in acidic environments.[16] However, strong oxidizing agents and certain caustic alkalis can pose challenges to general-purpose organic matrix resins.[16] The selection of the appropriate resin system is therefore critical for ensuring long-term performance in chemically aggressive environments.[26]
Testing for chemical resistance often involves immersion tests, where composite samples are submerged in specific chemical solutions for extended periods, followed by an evaluation of any changes in mass, dimensions, or mechanical properties.[26]
Choosing the Right Composite: A Decision Framework
The choice between CFRP and GFRP ultimately depends on the specific requirements of your application.
-
Choose CFRP when:
-
Choose GFRP when:
Caption: Decision Framework for Composite Material Selection.
Conclusion
Both CFRP and GFRP offer a compelling set of properties that make them highly valuable in research and development. By understanding the fundamental differences in their mechanical, thermal, and chemical performance, and by leveraging standardized testing methodologies to generate reliable data, you can confidently select the optimal composite material to advance your scientific endeavors.
References
- 1. scribd.com [scribd.com]
- 2. coatingsworld.com [coatingsworld.com]
- 3. How to Perform Composite Material Testing with ASTM D3039 Standard? [devotrans.com]
- 4. Mechanical Properties of Carbon Fibre Composite Materials [performance-composites.com]
- 5. ASTM D7264 Polymer Composite Flexural Testing - ADMET [admet.com]
- 6. store.astm.org [store.astm.org]
- 7. zenodo.org [zenodo.org]
- 8. CFRP Specification | Product information | TIP composite株式会社 [tip-composite.com]
- 9. petronthermoplast.com [petronthermoplast.com]
- 10. researchgate.net [researchgate.net]
- 11. formglas.com [formglas.com]
- 12. ASTM D3039 - Tensile Testing of Composite Laminates - STEP Lab [step-lab.com]
- 13. infinitalab.com [infinitalab.com]
- 14. testresources.net [testresources.net]
- 15. forneyonline.com [forneyonline.com]
- 16. Flexural Properties of Composites by ASTM D7264 [intertek.com]
- 17. researchgate.net [researchgate.net]
- 18. zwickroell.com [zwickroell.com]
- 19. ASTM D5379 Composite Shear Testing - ADMET [admet.com]
- 20. ASTM D5379 Shear Properties of Composite Materials V-Notched Beam Method [ssi.shimadzu.com]
- 21. researchgate.net [researchgate.net]
- 22. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 23. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 24. researchgate.net [researchgate.net]
- 25. Thermal Study of Carbon-Fiber-Reinforced Polymer Composites Using Multiscale Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Evaluating Chemical Resistance in Epoxy Laminates - JingHong [jhd-material.com]
- 27. The Best Chemical-Resistant Composites | Atlas Fibre [atlasfibre.com]
- 28. Understanding Chemical Resistance in Epoxy System - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 29. difference.wiki [difference.wiki]
Safety Operating Guide
Navigating the Safe Handling of 4,4'-Methylenebis(2,6-dimethylaniline): A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides essential safety protocols for all laboratory personnel handling 4,4'-Methylenebis(2,6-dimethylaniline). Adherence to these procedures is mandatory to mitigate health risks associated with this chemical.
4,4'-Methylenebis(2,6-dimethylaniline), a synthetic aromatic amine, presents significant health hazards that necessitate rigorous safety precautions. This compound is harmful if swallowed, in contact with skin, or inhaled.[1] It is known to cause skin and eye irritation and may elicit an allergic skin reaction.[1] Furthermore, it is a suspected human carcinogen, demanding the utmost care in handling and disposal. This guide provides a comprehensive framework for the selection and use of Personal Protective Equipment (PPE), as well as detailed operational and disposal plans to ensure a safe laboratory environment.
Understanding the Hazard: Why Specific PPE is Crucial
The primary routes of exposure to 4,4'-Methylenebis(2,6-dimethylaniline) are inhalation of dust particles, skin contact, and eye contact. The suspected carcinogenic nature of this compound means that even low-level, repeated exposures could have serious long-term health consequences. Therefore, a multi-faceted PPE strategy is not just recommended, but essential. The logic behind the selection of each piece of equipment is directly tied to preventing exposure through these routes.
Core Personal Protective Equipment (PPE) Requirements
A full ensemble of PPE is required when handling 4,4'-Methylenebis(2,6-dimethylaniline) in its solid, powdered form or in solution. The following table summarizes the minimum required PPE and the rationale for its use.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Double-gloving with compatible materials (e.g., Nitrile inner glove, thicker gauge Nitrile or Neoprene outer glove) | Prevents direct skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear or permeation of the outer glove. |
| Eye and Face Protection | Chemical safety goggles with side shields and a face shield | Protects against splashes of solutions and airborne dust particles from entering the eyes and contaminating the face. |
| Respiratory Protection | NIOSH-approved air-purifying respirator with a P100 particulate filter and an organic vapor cartridge | Protects against inhalation of fine dust particles and potential vapors, especially during weighing and transfer operations. |
| Body Protection | Disposable, solid-front protective clothing (e.g., Tyvek® or similar) with long sleeves and elastic cuffs | Prevents contamination of personal clothing and skin with dust or splashes. |
| Foot Protection | Closed-toe shoes and disposable shoe covers | Protects feet from spills and prevents the tracking of contaminants out of the laboratory. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, sequential procedure for donning and doffing PPE is critical to prevent cross-contamination.
Donning PPE Workflow
The following diagram illustrates the correct sequence for putting on your PPE before handling 4,4'-Methylenebis(2,6-dimethylaniline).
Caption: Sequential process for donning PPE.
Detailed Donning Procedure:
-
Hand Hygiene: Thoroughly wash your hands with soap and water or use an alcohol-based hand sanitizer.
-
Gown: Put on a disposable gown, ensuring it is securely fastened at the neck and waist.
-
Shoe Covers: Don disposable shoe covers.
-
Respirator: Put on the NIOSH-approved respirator. Ensure a proper fit by performing a user seal check.
-
Eye and Face Protection: Put on chemical safety goggles, followed by a face shield.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Outer Gloves: Put on the second, heavier-duty pair of gloves, ensuring the cuffs are pulled up over the sleeves of the gown.
Doffing PPE Workflow
The removal of PPE is a critical step where cross-contamination can easily occur. Follow this sequence diligently.
Caption: Sequential process for doffing PPE.
Detailed Doffing Procedure:
-
Inspect PPE: Before exiting the handling area, inspect your PPE for any visible contamination.
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you do so. Dispose of them in the designated hazardous waste container.
-
Gown and Inner Gloves: Remove the gown and the inner pair of gloves simultaneously. As you roll the gown down from your shoulders, pull the gloves off so they are contained within the rolled-up gown. Dispose of the bundle in the hazardous waste container.
-
Exit Handling Area: Exit the immediate chemical handling area.
-
Hand Hygiene: Perform hand hygiene.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles, from the back to the front. Place them in a designated area for decontamination.
-
Respirator: Remove the respirator without touching the front of the mask.
-
Shoe Covers: Remove shoe covers and dispose of them in the hazardous waste.
-
Final Hand Hygiene: Perform a final, thorough hand washing.
Disposal Plan: Managing Contaminated Materials
All materials that come into contact with 4,4'-Methylenebis(2,6-dimethylaniline) must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: All contaminated solid waste, including gloves, gowns, shoe covers, weigh boats, and pipette tips, must be placed in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions or liquid waste containing 4,4'-Methylenebis(2,6-dimethylaniline) must be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Sharps: Contaminated sharps must be placed in a designated sharps container for hazardous chemical waste.
Decontamination and Final Disposal
-
Surface Decontamination: In the event of a spill, the area should be decontaminated. For minor spills, absorb the material with an inert absorbent and place it in the solid hazardous waste container. The area should then be cleaned with a soap and water solution. For larger spills, follow your institution's emergency spill response procedures.
-
Equipment Decontamination: Non-disposable equipment that has been in contact with the chemical should be thoroughly decontaminated. This may involve rinsing with a suitable solvent (ensure the rinsate is collected as hazardous waste) followed by a thorough wash with soap and water.
-
Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not dispose of any materials contaminated with 4,4'-Methylenebis(2,6-dimethylaniline) in the regular trash or down the drain. Incineration is a common method for the disposal of wastes containing this type of compound.
By adhering to these rigorous safety protocols, you are not only protecting yourself but also your colleagues and the environment. This commitment to safety is paramount to our mission of advancing scientific discovery.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
